molecular formula C15H22O3 B1678569 PBI 51 CAS No. 130694-74-5

PBI 51

Cat. No.: B1678569
CAS No.: 130694-74-5
M. Wt: 250.33 g/mol
InChI Key: WORLVFQFRWYCAV-CWJQNXGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone, also known under the research code PBI-51 (CAS 130694-74-5), is a high-value chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by a defined stereochemistry and features multiple functional groups, including hydroxy and ketone moieties, which contribute to its potential biological activity and make it a promising candidate for various research applications . These applications include serving as a lead compound in pharmaceutical development for new drugs, being investigated for its potential as an agricultural chemical due to possible antimicrobial properties, and acting as a biochemical probe to study specific biological pathways and enzyme interactions . The presence of hydroxy groups suggests the compound may also possess antioxidant properties through free radical scavenging . Physicochemical properties include a predicted boiling point of 414.6±45.0 °C, a predicted density of 1.10±0.1 g/cm3, and a measured melting point of 97-98 °C . Research into this compound often involves binding affinity studies to assess its interaction with target proteins or receptors and structure-activity relationship (SAR) analysis to optimize its biological profile . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

(4S,5R)-4-hydroxy-4-[(Z)-5-hydroxy-3-methylpent-3-en-1-ynyl]-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h6,12,16,18H,8-10H2,1-4H3/b11-6-/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLVFQFRWYCAV-CWJQNXGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C#CC(=CCO)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@@]1(C#C/C(=C\CO)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115498
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95343-49-0
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95343-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: PBI-51, a Competitive Antagonist of Abscisic Acid-Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBI-51 is a synthetic, acetylenic analog of abscisic acid (ABA) that functions as a competitive antagonist of ABA-regulated gene expression. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of PBI-51, along with relevant experimental protocols and data. PBI-51 serves as a valuable research tool for dissecting the ABA signaling pathway and for the potential development of novel plant growth regulators.

Chemical Structure and Properties

PBI-51 is the stereoisomer of the acetylenic ABA analog with the opposite stereochemistry to natural (+)-ABA at the C-1' position of the cyclohexanone (B45756) ring.

PropertyValueReference
IUPAC Name (4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone[1]
CAS Number 130694-74-5[1]
Chemical Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.34 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO
SMILES O=C1CC(C)(C)--INVALID-LINK--=C\CO)(O)--INVALID-LINK--C1[1]
InChI Key WORLVFQFRWYCAV-CWJQNXGWSA-N[1]

Mechanism of Action and the Abscisic Acid Signaling Pathway

PBI-51 exerts its biological effects by competitively inhibiting the action of abscisic acid. The core of the ABA signaling pathway involves the perception of ABA by intracellular receptors, leading to a cascade of events that ultimately regulate the expression of ABA-responsive genes.

The Core ABA Signaling Pathway

The established core ABA signaling pathway consists of three main components:

  • PYR/PYL/RCAR Receptors: A family of soluble proteins that bind to ABA.

  • Type 2C Protein Phosphatases (PP2Cs): These act as negative regulators of the signaling pathway. In the absence of ABA, PP2Cs are active and suppress downstream signaling.

  • SNF1-related protein Kinase 2s (SnRK2s): These are positive regulators of the pathway.

In the absence of ABA, PP2Cs keep SnRK2s in a dephosphorylated, inactive state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor-ABA complex to bind to and inhibit the activity of PP2Cs. This inhibition relieves the suppression of SnRK2s, which then become autophosphorylated and activated. Activated SnRK2s phosphorylate downstream targets, including transcription factors, which in turn modulate the expression of ABA-responsive genes.

PBI-51 as a Competitive Antagonist

PBI-51 acts as a competitive antagonist within this pathway. It is hypothesized to compete with ABA for binding to the PYR/PYL/RCAR receptors. By binding to the receptor, PBI-51 prevents ABA from binding and activating the receptor. Consequently, the receptor cannot inhibit PP2C activity, the SnRK2 kinases remain inactive, and the expression of ABA-responsive genes is not induced. Research has shown that PBI-51 does not interfere with ABA uptake, indicating its action is at the level of ABA recognition.[1]

ABA_Signaling_Pathway cluster_inhibition PBI-51 Inhibition cluster_core_pathway Core ABA Signaling Pathway PBI51 PBI-51 Receptor PYR/PYL/RCAR Receptors PBI51->Receptor Competitively Binds to ABA Abscisic Acid (ABA) ABA->Receptor Binds to PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Dephosphorylates (Inactivates) TF Transcription Factors SnRK2->TF Phosphorylates (Activates) Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Regulates

Figure 1: Simplified ABA signaling pathway showing the competitive inhibition by PBI-51.

Biological Activity and Quantitative Data

The primary biological activity of PBI-51 is the competitive inhibition of ABA-induced gene expression. This has been demonstrated in studies using microspore-derived embryos of Brassica napus, where PBI-51 was shown to antagonize the ABA-induced expression of the storage protein genes, napin and oleosin.[1]

A key quantitative measure of PBI-51's antagonistic effect is its ability to shift the dose-response curve of ABA. In the presence of PBI-51, a higher concentration of ABA is required to achieve the same level of gene expression.

ParameterObservationReference
Effect on ABA Dose-Response Curve Shifts the ABA dose-response curve for napin and oleosin gene expression by a factor of 4 to 5.[1]
Agonistic Activity Shows weak to no agonistic activity at concentrations up to 40-50 µM.[1]
Effect on Endogenous ABA Levels Treatments with PBI-51 led to a 5- to 7-fold increase in endogenous ABA pools, possibly due to competition for ABA catabolic enzymes.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies used in the characterization of PBI-51. Researchers should optimize these protocols for their specific experimental systems.

Plant Material and Culture
  • Plant System: Microspore-derived embryos of Brassica napus are a suitable system for studying ABA-regulated gene expression.

  • Culture Medium: Embryos can be cultured in a standard plant tissue culture medium such as Murashige and Skoog (MS) medium supplemented with appropriate hormones and nutrients for embryo development.

  • Culture Conditions: Maintain cultures at a constant temperature (e.g., 25°C) with a defined photoperiod.

Treatment with PBI-51 and ABA
  • Stock Solutions: Prepare stock solutions of PBI-51 and (+)-ABA in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Treatment Concentrations: Based on published data, a concentration range of 1 µM to 50 µM for both PBI-51 and ABA is a reasonable starting point for dose-response experiments.[1]

  • Application: Add the appropriate volumes of the stock solutions to the culture medium to achieve the desired final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level that affects embryo development or gene expression.

  • Incubation: Incubate the embryos in the treatment medium for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).

Analysis of Gene Expression
  • RNA Extraction: Harvest the embryos and immediately freeze them in liquid nitrogen to prevent RNA degradation. Extract total RNA using a standard protocol, such as a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method or a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

  • Gene Expression Analysis:

    • Northern Blot Analysis: This traditional method can be used to detect and quantify the expression of specific mRNAs, such as napin and oleosin.

    • Quantitative Real-Time PCR (qRT-PCR): This is a more sensitive and high-throughput method for quantifying gene expression. Design primers specific to the target genes (napin, oleosin) and a suitable reference gene for normalization.

Experimental_Workflow A Brassica napus Microspore-Derived Embryo Culture B Treatment with PBI-51 and/or ABA A->B C Incubation (e.g., 24-48 hours) B->C D Harvest Embryos and Freeze in Liquid Nitrogen C->D E Total RNA Extraction D->E F RNA Quantification and Quality Control E->F G Gene Expression Analysis (e.g., qRT-PCR) F->G H Data Analysis and Dose-Response Curve Generation G->H

Figure 2: General experimental workflow for assessing the effect of PBI-51 on ABA-regulated gene expression.

Conclusion

PBI-51 is a well-characterized competitive antagonist of ABA-regulated gene expression. Its specific action at the level of ABA recognition makes it an invaluable tool for researchers studying the intricacies of the ABA signaling pathway. The information and protocols provided in this technical guide are intended to facilitate the use of PBI-51 in investigating plant responses to abiotic stress and in the development of novel compounds for agricultural applications.

References

An In-depth Technical Guide on the Spectroscopic Data of the Perylene Bisimide (PBI) Core

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "PBI 51" does not correspond to a standardly recognized Perylene (B46583) Bisimide (PBI) derivative in the scientific literature. It is presumed that this is a typographical error and the intended subject is the core structure of Perylene Bisimide and its derivatives. This guide will focus on a well-characterized and commercially available example, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide , to provide a representative overview of the spectroscopic data for the PBI class of compounds. This particular derivative is often referred to as "Perylene Orange."

Perylene bisimides are a class of polycyclic aromatic hydrocarbons that are widely studied for their exceptional thermal and chemical stability, strong absorption of visible light, and high fluorescence quantum yields. These properties make them valuable materials in a range of applications including organic electronics, photovoltaics, and fluorescence imaging.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus Solvent Chemical Shift (δ) in ppm
¹H NMRCDCl₃Due to the complexity and variability in reported spectra based on specific isomeric purity and aggregation state, a representative spectrum is not provided. Key regions include aromatic protons of the perylene core (typically δ 8.0-9.0 ppm), aromatic protons of the diisopropylphenyl groups (typically δ 7.0-7.5 ppm), the methine proton of the isopropyl groups (septet, typically δ 2.5-3.0 ppm), and the methyl protons of the isopropyl groups (doublet, typically δ 1.0-1.5 ppm).
¹³C NMRCDCl₃Specific peak assignments are highly dependent on the specific derivative and experimental conditions. General regions include the carbonyl carbons of the imide groups (~163 ppm), aromatic carbons of the perylene core and the diisopropylphenyl groups (~120-150 ppm), and aliphatic carbons of the isopropyl groups (~24, 29 ppm).

Table 2: Mass Spectrometry Data

Technique Parameter Value
Molecular Formula-C₄₈H₄₂N₂O₄[1][2]
Molecular Weight-710.86 g/mol [1]
MALDI-TOF[M+H]⁺711.32 (calculated)

Table 3: UV-Vis Spectroscopic Data

Solvent λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Toluene527[3]Not reported
Chloroform (B151607)458, 489, 526.313430, 51400, 85700

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Synthesis of N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide

A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 g, 2.55 mmol) and 2,6-diisopropylaniline (B50358) (1.36 g, 7.65 mmol) in imidazole (B134444) (10 g) is heated to 180 °C and stirred for 4 hours under a nitrogen atmosphere. After cooling to 100 °C, ethanol (B145695) (50 mL) is added, and the mixture is stirred for another hour. The resulting precipitate is collected by filtration, washed with hot ethanol and water, and then dried under vacuum. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and petroleum ether as the eluent to yield the pure product as an orange solid.

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is prepared by dissolving approximately 5-10 mg of the PBI derivative in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2.3 Mass Spectrometry

High-resolution mass spectra are obtained using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer. The sample is prepared by mixing a solution of the PBI derivative in a suitable solvent (e.g., dichloromethane) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% trifluoroacetic acid). A small volume of this mixture is spotted onto the MALDI target plate and allowed to air dry before analysis.

2.4 UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. A solution of the PBI derivative is prepared in a spectroscopic grade solvent (e.g., chloroform or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The solution is placed in a 1 cm path length quartz cuvette. The spectrum is recorded over a wavelength range of 300-800 nm, using the pure solvent as a reference.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of PBI derivatives.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization PTCDA Perylene-3,4,9,10- tetracarboxylic dianhydride Reaction Imidization Reaction (Imidazole, 180°C) PTCDA->Reaction Amine 2,6-Diisopropylaniline Amine->Reaction Purification Column Chromatography Reaction->Purification Product N,N'-bis(2,6-diisopropylphenyl) perylene-3,4,9,10-tetracarboxylic diimide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Verification MS Mass Spectrometry (MALDI-TOF) Product->MS Molecular Weight Confirmation UVVis UV-Vis Spectroscopy Product->UVVis Optical Properties

Caption: Workflow for the synthesis and spectroscopic characterization of a Perylene Bisimide derivative.

Spectroscopic_Properties_Relationship cluster_substituents Substituents cluster_properties Spectroscopic Properties PBI_Core Perylene Bisimide Core (Planar Aromatic System) UVVis_prop UV-Vis Absorption/Emission (λmax, Quantum Yield) PBI_Core->UVVis_prop Determines core electronic transitions NMR_prop NMR Chemical Shifts (Proton and Carbon Environments) PBI_Core->NMR_prop Characteristic aromatic signals Imide_Substituents Imide Substituents (e.g., 2,6-diisopropylphenyl) Imide_Substituents->NMR_prop Influences chemical shifts of nearby protons and carbons MS_prop Mass Spectrum (Molecular Weight and Fragmentation) Imide_Substituents->MS_prop Affects fragmentation pattern Bay_Substituents Bay-Region Substituents (e.g., H, Br, O-Aryl) Bay_Substituents->UVVis_prop Tunes λmax and fluorescence properties

Caption: Relationship between the molecular structure of PBI derivatives and their key spectroscopic properties.

References

An In-depth Technical Guide to PBI-05204: Discovery, Preclinical Development, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBI-05204 is a novel botanical drug candidate derived from a supercritical CO2 extract of Nerium oleander. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the preclinical and clinical development of PBI-05204. While the initial query referenced "PBI-51," extensive research has identified PBI-05204 as the relevant investigational compound developed by Phoenix Biotechnology, Inc. This document will synthesize the available scientific and clinical data into a detailed resource for professionals in the field of drug development.

Nerium oleander has a long history in traditional medicine for treating various ailments.[1][2][3][4] Modern scientific investigation has focused on its potential as an anticancer agent, with oleandrin (B1683999), a cardiac glycoside, being one of its most studied active components.[1] PBI-05204 was developed by Phoenix Biotechnology, Inc. as a standardized extract for therapeutic use.[5] The research and development of PBI-05204 have led to extensive preclinical testing and its progression into Phase I and Phase II clinical trials for various cancers.[5][6][7]

Mechanism of Action

PBI-05204 exerts its anti-tumor effects through multiple mechanisms of action. The primary pathway inhibited by PBI-05204 is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9][10] PBI-05204 has been shown to suppress the expression of key proteins in this pathway, including pAkt, pS6, and p4EBP1, in a concentration-dependent manner in various cancer cell lines and tumor tissues.[8][10][11]

Beyond the PI3K/Akt/mTOR pathway, PBI-05204 has been reported to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, as evidenced by the activation of caspases 8 and 9.[12][13] It also has been shown to modulate the self-renewal capacity of cancer stem cells by down-regulating key stem cell markers such as SOX2, CD44, and CXCR4.[9][12] Furthermore, in glioblastoma stem cells, PBI-05204 has been found to inhibit GRP78 and induce programmed necroptotic cell death via the RIPK1-RIPK3-MLKL signaling pathway.[14]

The multifaceted mechanism of action of PBI-05204 is a key area of its therapeutic potential, suggesting it may overcome resistance mechanisms that plague single-target agents.

PBI_05204_Signaling_Pathway PBI_05204 PBI-05204 PI3K PI3K PBI_05204->PI3K inhibits Apoptosis Apoptosis PBI_05204->Apoptosis induces Stemness Cancer Stem Cell Self-Renewal PBI_05204->Stemness inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 S6 S6 p70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth _4EBP1->Cell_Growth Caspase8 Caspase 8 Apoptosis->Caspase8 Caspase9 Caspase 9 Apoptosis->Caspase9 SOX2_CD44 SOX2, CD44 Stemness->SOX2_CD44

Caption: PBI-05204 Signaling Pathway Inhibition.

Preclinical Studies

PBI-05204 has demonstrated significant anti-tumor activity in a wide range of preclinical models, including various human cancer cell lines and in vivo xenograft studies.

In Vitro Efficacy

The cytotoxic and anti-proliferative effects of PBI-05204 have been evaluated in several human cancer cell lines.

Cell LineCancer TypeEndpointResultsReference
U87MG, U251, T98GGlioblastomaApoptosisConcentration-dependent induction of apoptosis[9][12]
U87MGGlioblastomaSpheroid FormationSignificant suppression of spheroid formation[9][12]
Panc-1Pancreatic CancerProliferationInhibition of proliferation[8][10]
RD, RH30RhabdomyosarcomaCell Cycle ArrestG1 or G2/M phase arrest[15]
GBM9, GS28Glioblastoma Stem CellsTumor Sphere FormationSignificant inhibition of number and size of tumor spheres[16]
In Vivo Efficacy

Oral administration of PBI-05204 has shown dose-dependent inhibition of tumor growth in various mouse xenograft models.

Cancer TypeAnimal ModelTreatmentKey FindingsReference
GlioblastomaU87MG, U251, T98G XenograftsOral PBI-05204Dose-dependent inhibition of tumor growth[9][12]
GlioblastomaU87-Luc Orthotopic ModelOral PBI-05204Delayed onset of tumor proliferation and increased overall survival[7][9]
Pancreatic CancerPanc-1 Orthotopic ModelOral PBI-05204 (20 mg/kg)Significant reduction in average tumor weight[11]
Pancreatic CancerPanc-1 Orthotopic ModelOral PBI-05204 (40 mg/kg)Only 25% of treated mice showed dissectible tumors[11]

Experimental Protocols

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To determine the effect of PBI-05204 on the expression of proteins in the PI3K/Akt/mTOR pathway.

Methodology:

  • Cell Culture and Treatment: Human cancer cells (e.g., U87MG, Panc-1) are cultured in appropriate media. Cells are treated with varying concentrations of PBI-05204 or a vehicle control for a specified duration (e.g., 72 hours).

  • Protein Extraction: After treatment, cells are harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, p-S6, p-4E-BP1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Western_Blot_Workflow A Cell Culture & Treatment with PBI-05204 B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered PBI-05204 in a mouse model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., U87MG, Panc-1) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Treatment Administration: PBI-05204 is administered orally at different dose levels (e.g., 10, 20, 40 mg/kg) daily or on a specified schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For orthotopic models, tumor burden can be monitored using bioluminescence imaging if luciferase-expressing cells are used.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be collected for further analysis, such as immunohistochemistry or Western blotting.

  • Data Analysis: Tumor growth curves, final tumor weights, and overall survival are compared between the treatment and control groups.

Xenograft_Model_Workflow A Cancer Cell Implantation B Tumor Growth & Randomization A->B C Oral PBI-05204 Treatment B->C D Tumor Measurement C->D E Endpoint Analysis (Tumor Weight, Survival) D->E

Caption: In Vivo Xenograft Model Workflow.

Clinical Trials

PBI-05204 has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers.

Phase I Study

A first-in-human, Phase I dose-escalation study was conducted in 46 patients with advanced solid tumors to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of PBI-05204.[17]

ParameterFinding
Dose-Limiting Toxicities Grade 3 proteinuria and fatigue were observed at 0.3383 mg/kg/day.
Maximum Tolerated Dose (MTD) 0.2255 mg/kg/day.
Common Adverse Events Fatigue (56.5%), nausea (41.3%), and diarrhea (32.6%).
Pharmacokinetics Mean peak oleandrin concentrations up to 2 ng/mL; half-life of 5-13 hours.
Pharmacodynamics Average reduction in phosphorylation of Akt (10%) and pS6 (35%) in PBMC samples.
Efficacy 7 patients (15%) had stable disease for more than 4 months.
Phase II Study in Pancreatic Cancer

A single-arm, open-label Phase II study evaluated the efficacy of PBI-05204 in patients with metastatic pancreatic adenocarcinoma refractory to standard therapy.[18]

ParameterFinding
Primary Endpoint Did not meet the primary endpoint for overall survival (hypothesis: 50% of patients alive at 4.5 months).
Objective Response Rate One objective response (2.6%) was observed.
Common Grade ≥3 Adverse Events Fatigue, vomiting, nausea, decreased appetite, and diarrhea.

Although the Phase II trial in pancreatic cancer did not meet its primary endpoint, the safety profile of PBI-05204 was consistent with the Phase I study.[18] Preclinical data suggest potential efficacy in other cancer types, such as glioblastoma, particularly in combination with other therapies like radiotherapy.[6]

Conclusion

PBI-05204 is a botanical drug with a multi-targeted mechanism of action, primarily inhibiting the PI3K/Akt/mTOR pathway. It has demonstrated significant anti-tumor activity in a range of preclinical models. Clinical studies have established its safety profile and recommended Phase II dose. While a Phase II trial in pancreatic cancer did not show significant efficacy as a monotherapy, the preclinical evidence, particularly in glioblastoma and in combination with radiotherapy, warrants further investigation. The development of PBI-05204 highlights the potential of botanical drugs in modern oncology.

References

Unable to Identify "PBI-51" for Technical Guide Generation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical identifier "PBI-51," a specific compound with a corresponding CAS number and IUPAC name could not be definitively identified. This prevents the creation of the requested in-depth technical guide, as the core subject of the document remains ambiguous.

Initial searches for "PBI-51" did not yield a direct match in chemical databases. Further investigation into the abbreviation "PBI" in the context of drug discovery and medicinal chemistry revealed that it is used as a prefix for several different investigational compounds and materials. For instance, "PBI" can refer to:

  • Polybenzimidazole: A high-performance polymer.

  • Company-specific compound codes: Several pharmaceutical and research entities use "PBI" as a prefix for their internal compound identifiers, such as "PBI-200" (a pan-TRK inhibitor) and "PBI-100" (a TRK modulator).

  • Botanical drug preparations: The identifier "PBI-05204" is used for a botanical drug extract.

Without additional context to specify which "PBI" scaffold or compound series "PBI-51" belongs to, it is impossible to retrieve the necessary data to fulfill the user's request for a detailed technical guide. This includes critical information such as:

  • CAS Number and IUPAC Name

  • Quantitative data for structured tables

  • Experimental protocols

  • Relevant signaling pathways for diagrammatic representation

To proceed with the user's request, more specific information regarding "PBI-51" is required. This could include:

  • The full chemical name or a more complete internal code.

  • The therapeutic target or biological pathway of interest.

  • The company or research institution that developed the compound.

  • Any relevant publications or patents mentioning "PBI-51".

Once a specific chemical entity for "PBI-51" can be established, the generation of a comprehensive technical guide as per the user's detailed requirements can be initiated.

theoretical studies and computational modeling of PBI 51

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature reveals a significant lack of specific information regarding a compound designated as "PBI-51." Searches for "PBI-51 theoretical studies" and "PBI-51 computational modeling" did not yield any specific scholarly articles, whitepapers, or detailed technical guides pertaining to a molecule with this identifier.

The search results primarily consist of catalog entries from chemical suppliers or references to unrelated compounds. This suggests that "PBI-51" may be an internal company code, a very early-stage compound not yet described in published literature, or a misidentified designation.

Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations for the signaling pathways and experimental workflows of a compound for which no public data exists.

To proceed with a detailed analysis, a more specific and publicly referenced identifier for the molecule of interest is required. This could include:

  • A formal chemical name (e.g., IUPAC name)

  • A common or trade name

  • A CAS number

  • A reference to a specific patent or scientific publication

Without such information, any attempt to generate the requested content would be purely speculative and would not meet the standards of a factual and accurate technical guide for researchers, scientists, and drug development professionals.

No Information Available on PBI-51 Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific and medical literature, no information could be found regarding a compound or drug designated as "PBI-51." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

The search for "PBI-51" and related terms did not yield any relevant results in databases of preclinical and clinical studies, scientific publications, or drug development pipelines. This suggests that "PBI-51" may be an internal company codename not yet disclosed publicly, a discontinued (B1498344) project, or a misnomer.

Without any foundational information on the molecular target, biological activity, or therapeutic area of PBI-51, it is impossible to fulfill the request for a technical whitepaper. The core requirements of data presentation, detailed experimental methodologies, and visualization of signaling pathways are contingent on the existence of such data in the public domain.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the designation and consult internal documentation or proprietary databases where such information might be available. Should "PBI-51" be a publicly disclosed entity, further searches with more specific keywords, such as its chemical name, target protein, or the associated research institution, may yield more successful results.

Potential Research Areas for PBI-Class Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "PBI 51" is not a publicly recognized scientific designation. This guide uses PBI-05204 , a well-documented botanical drug candidate, as a representative example of a "PBI-class" compound to explore potential research avenues. The information presented herein is based on existing research on PBI-05204 and is intended to stimulate further investigation into related compounds.

Introduction to PBI-Class Compounds: The Case of PBI-05204

PBI-05204 is a novel botanical drug derived from a supercritical CO2 extract of Nerium oleander.[1][2] It has undergone Phase I and II clinical trials for various advanced cancers, including pancreatic cancer and glioblastoma.[1][2][3] The primary active component of PBI-05204 is oleandrin, a cardiac glycoside that exhibits potent anti-cancer and antiviral properties.[4][5] Research has also indicated its potential in neurodegenerative diseases.[5] This guide will explore potential research areas for PBI-class compounds, using PBI-05204 as a foundational model.

Core Research Areas

While PBI-05204 has been primarily investigated in oncology, its mechanism of action suggests potential in other therapeutic areas.

  • Neurodegenerative Diseases: PBI-05204 has been shown to reduce the formation of β-amyloid plaques in preclinical models of Alzheimer's disease and crosses the blood-brain barrier.[5][6] Further research could focus on its efficacy in other neurodegenerative conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

  • Antiviral Applications: Oleandrin, the active component of PBI-05204, has demonstrated potent antiviral activity against enveloped viruses, including SARS-CoV-2 in preclinical studies.[5][6] Investigating the breadth of its antiviral activity and its mechanism of viral inhibition are critical next steps.

  • Cardiovascular Diseases: As a cardiac glycoside, oleandrin's effects on cardiac tissue warrant further investigation for potential applications in heart failure or arrhythmias, although careful dose-finding studies would be crucial to manage its cardiotoxicity.[1]

The primary mechanism of action of PBI-05204 is believed to be the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on various signaling pathways. However, a more granular understanding is required.

  • Target Deconvolution: Identifying all the binding partners of the active components of PBI-class compounds beyond the Na+/K+-ATPase is essential. This can be achieved through techniques like affinity purification-mass spectrometry.

  • Pathway Analysis: While effects on the PI3K/Akt/mTOR pathway are documented, a comprehensive analysis of its impact on other cancer-related pathways (e.g., MAPK/ERK, Wnt/β-catenin) is needed.[1]

  • Immunomodulatory Effects: The potential of PBI-class compounds to modulate the tumor microenvironment and enhance anti-tumor immunity is a promising and underexplored area.

To advance PBI-class compounds into precision medicine, the identification of predictive biomarkers is paramount.

  • Genomic and Proteomic Profiling: Correlating the sensitivity of cancer cell lines to PBI-05204 with their genomic and proteomic profiles can help identify biomarkers of response.

  • Na+/K+-ATPase Subunit Expression: Investigating whether the expression levels of different subunits of the Na+/K+-ATPase correlate with treatment efficacy could provide a direct biomarker.

  • Functional Biomarkers: Developing assays to measure the functional status of the Na+/K+-ATPase pump in patient samples could serve as a predictive tool.

Data Presentation

Table 1: Preclinical Efficacy of PBI-05204 in Glioblastoma Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Reference
U87MGPBI-05204 (20 mg/kg)65[1]
U251PBI-05204 (20 mg/kg)58[1]
T98GPBI-05204 (20 mg/kg)72[1]

Table 2: Clinical Trial Data for PBI-05204 in Advanced Pancreatic Cancer

ParameterValueReference
PhaseII[3]
Number of Patients38[3]
Median Overall Survival3.8 months[3]
Objective Response Rate2.6%[3]
Most Common Grade ≥ 3 Adverse EventsFatigue, Vomiting, Nausea[3]

Experimental Protocols

  • Cell Culture: Plate cancer cell lines in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PBI-class compound (e.g., 0.1 to 1000 nM) for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Analysis: Measure fluorescence using a plate reader and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Cell Lysis: Treat cells with the PBI-class compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PBI_Signaling_Pathway PBI PBI-Class Compound NaK_ATPase Na+/K+-ATPase PBI->NaK_ATPase Inhibits Ion_Gradient Disruption of Ion Gradient NaK_ATPase->Ion_Gradient Src Src Kinase Ion_Gradient->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Inhibition of Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed signaling pathway of PBI-class compounds.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines Cell Lines Viability Assay Viability Assay Cell Lines->Viability Assay Mechanism Studies Mechanism Studies Viability Assay->Mechanism Studies Xenograft Models Xenograft Models Mechanism Studies->Xenograft Models Promising Candidates Efficacy Testing Efficacy Testing Xenograft Models->Efficacy Testing Toxicity Assessment Toxicity Assessment Efficacy Testing->Toxicity Assessment

Caption: General experimental workflow for preclinical evaluation.

References

Technical Guide: Health and Safety Information for PBI 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for PBI 51 (CAS Number: 130694-74-5), a stereoisomeric acetylenic analog of abscisic acid (ABA). This compound is utilized in plant biology research as a chemical probe to investigate ABA signaling pathways, particularly in studies of seed germination and gene expression. While its application is primarily in plant science, this guide addresses its health and safety profile for all laboratory personnel, including those in broader drug development fields.

Chemical and Physical Properties

This compound is a synthetic compound whose properties are essential for safe handling and experimental design.

PropertyValueSource
Chemical Name PBI-51[1]
CAS Number 130694-74-5[1]
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Temperature -20°C

Health and Safety Information

The following information is derived from available Safety Data Sheets (SDS) and outlines the potential hazards and necessary precautions for handling this compound.[1]

Hazard Identification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical of unknown toxicological profile in mammalian systems, it should be handled with care.

Potential Health Effects:

  • Eye: May cause eye irritation.

  • Skin: May be harmful if absorbed through the skin. May cause skin irritation.

  • Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, laboratory coat, and safety glasses. Avoid formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Personal Protective Equipment
EquipmentRecommendation
Eye/Face Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166(EU).
Skin Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique.
Respiratory For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
Body Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Toxicological Information

There is a lack of specific toxicological studies for this compound in animal models. The information below is based on general principles for handling research chemicals.

Toxicological EndpointData
Acute Toxicity No data available.
Skin Corrosion/Irritation No data available.
Serious Eye Damage/Irritation No data available.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity No data available.

Given the absence of specific toxicological data, this compound should be handled as a compound with unknown toxicity. For professionals in drug development, it is crucial to note that the biological effects of this compound appear to be specific to plant hormonal pathways, and no mammalian targets have been identified.

Experimental Protocols and Methodologies

This compound is primarily used in plant biology to study abscisic acid (ABA) signaling. Below are representative experimental methodologies.

Arabidopsis thaliana Seed Germination Assay

This assay is used to assess the effect of this compound on seed germination, where it can act as an ABA antagonist or weak agonist.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Petri dishes with 0.8% (w/v) agar (B569324) medium

  • This compound stock solution in DMSO

  • Controlled environment growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol (B145695) followed by a bleach solution and rinse with sterile water.

  • Plating: Sow seeds on agar plates containing different concentrations of this compound. A DMSO control should be included.

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to break dormancy.

  • Incubation: Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Scoring: Score germination, defined as radicle emergence, daily for up to 7 days.

Gene Expression Analysis

This protocol outlines how to study the effect of this compound on the expression of ABA-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid 1/2 MS medium

  • This compound stock solution in DMSO

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Seedling Growth: Grow seedlings in liquid 1/2 MS medium for a specified period (e.g., 7-10 days).

  • Treatment: Add this compound to the liquid medium at the desired final concentration. Include a DMSO control.

  • Incubation: Incubate the seedlings for the desired treatment duration (e.g., 3-6 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.

  • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of target ABA-responsive genes (e.g., ABI5, RAB18).

Signaling Pathways and Workflows

Abscisic Acid (ABA) Signaling Pathway

This compound acts on the core ABA signaling pathway. This pathway is critical for plant responses to abiotic stress. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SnRK2 kinases. When ABA is present, it binds to PYR/PYL/RCAR receptors, which then bind to and inhibit PP2Cs. This allows for the activation of SnRK2 kinases, which then phosphorylate downstream targets, including transcription factors, to regulate gene expression and physiological responses.

ABA_Signaling cluster_stress Abiotic Stress cluster_core Core ABA Signaling cluster_downstream Downstream Responses Stress Stress ABA ABA Stress->ABA induces synthesis PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PBI51 This compound PBI51->PYR_PYL binds (antagonist/ weak agonist) PP2C PP2Cs PYR_PYL->PP2C inhibits SnRK2 SnRK2s PP2C->SnRK2 inhibits ABF ABF Transcription Factors SnRK2->ABF activates Physiological_Response Physiological Responses (e.g., Stomatal Closure) SnRK2->Physiological_Response directly regulates Gene_Expression ABA-Responsive Gene Expression ABF->Gene_Expression regulates Gene_Expression->Physiological_Response leads to

Core ABA signaling pathway and the action of this compound.
Experimental Workflow for Seed Germination Assay

The following diagram illustrates the logical flow of a typical seed germination experiment involving this compound.

Germination_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize prepare_plates Prepare Agar Plates with this compound Concentrations sterilize->prepare_plates sow_seeds Sow Seeds on Plates prepare_plates->sow_seeds stratify Stratify at 4°C sow_seeds->stratify incubate Incubate at 22°C (16h light/8h dark) stratify->incubate score Score Germination Daily incubate->score analyze Analyze Data (Germination Curves) score->analyze end End analyze->end

Workflow for a this compound seed germination assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Polybenzimidazole (PBI) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Polybenzimidazole (PBI) in various organic solvents. It is important to note that the term "PBI 51" did not yield specific results; therefore, this document focuses on the general class of Polybenzimidazoles. The information presented herein is a synthesis of data from various scientific sources.

Introduction to Polybenzimidazole (PBI)

Polybenzimidazoles are a class of high-performance thermoplastic polymers known for their exceptional thermal and chemical stability. These properties make them suitable for demanding applications, including high-temperature fuel cell membranes, protective apparel for firefighters and astronauts, and various aerospace components. The solubility of PBI is a critical factor in its processing and application, particularly for creating films, fibers, and membranes from solution.

Solubility of PBI in Organic Solvents

The solubility of PBI is largely dependent on its chemical structure (e.g., aromatic vs. aliphatic backbone), molecular weight, and the presence of intermolecular hydrogen bonding. Generally, PBI is soluble in strong protonic acids and a limited number of polar aprotic organic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the known solubility characteristics of various PBI types in different organic solvents. It is important to note that solubility can be inconsistent across different studies and depends on the specific grade and molecular weight of the PBI.

Polymer TypeSolventTemperatureSolubilityConcentrationSource(s)
General PBIDimethylformamide (DMF)ElevatedSoluble20-25%
General PBIN,N-Dimethylacetamide (DMAc)ElevatedSoluble20-25%
General PBIPyridine-Soluble20-25%
General PBIDimethyl Sulfoxide (DMSO)ElevatedSoluble20-25%
General PBIN-Methyl-2-pyrrolidone (NMP)ElevatedSoluble20-25%
General PBIHexamethylphosphoramide (HMPA)-Soluble20-25%
PBI (prepared in phosphoric acid)Formic Acid-Partially to Completely Soluble-
PBI (prepared in phosphoric acid)Dimethyl Sulfoxide (DMSO)-Partially to Completely Soluble-
PBI (prepared in phosphoric acid)N,N-Dimethylacetamide (DMAc)-Completely Soluble-
Aliphatic PBIsN-Methyl-2-pyrrolidone (NMP)-Insoluble-
Aliphatic PBIsN,N-Dimethylacetamide (DMAc)-Insoluble-
Aliphatic PBIsDimethylformamide (DMF)-Insoluble-
Aliphatic PBIsConcentrated Sulfuric Acid-Highly Soluble-
Aliphatic PBIsFormic Acid-Highly Soluble-
C7-PBI and C10-PBI (Aliphatic)Dimethyl Sulfoxide (DMSO)~100 °CSoluble (precipitates on cooling)-

Experimental Protocols for Determining PBI Solubility

Materials and Equipment
  • Polymer: Dry PBI powder or film.

  • Solvents: High-purity organic solvents (e.g., DMAc, DMSO, NMP).

  • Glassware: Vials or flasks with airtight seals.

  • Agitation: Magnetic stirrer or shaker bath.

  • Temperature Control: Hot plate with a temperature controller or a thermostated oil bath.

  • Analytical Balance: For accurate weighing of polymer and solvent.

  • Filtration: Syringe filters (if necessary to remove insoluble fractions).

Generalized Procedure
  • Preparation: Dry the PBI sample in a vacuum oven at an elevated temperature (e.g., 120-150 °C) for several hours to remove any absorbed moisture.

  • Weighing: Accurately weigh a specific amount of the dried PBI powder and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume or weight of the organic solvent to the vial to achieve the desired concentration (e.g., 1-10 g/dL).

  • Dissolution:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on a magnetic stirrer or in a shaker bath.

    • If necessary, heat the mixture to a specified temperature. The dissolution of PBI in polar aprotic solvents often requires elevated temperatures.

    • Allow the mixture to stir for an extended period (e.g., 24-48 hours) to ensure maximum dissolution.

  • Observation:

    • After the stirring period, visually inspect the solution. A fully dissolved polymer will result in a clear, homogeneous solution with no visible particles.

    • The presence of undissolved particles or a cloudy appearance indicates partial or no solubility.

  • Quantification (Optional):

    • If quantitative data is required, the undissolved polymer can be separated by filtration or centrifugation.

    • The separated polymer is then dried and weighed.

    • The solubility can be calculated as the mass of the dissolved polymer per unit volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of PBI in an organic solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_results Results prep_pbi Dry PBI Sample prep_solvent Select Solvent weigh Weigh PBI and Solvent prep_solvent->weigh mix Mix and Agitate weigh->mix heat Apply Heat (if necessary) mix->heat observe Visual Observation heat->observe quantify Quantitative Measurement (Optional) observe->quantify sol_qual Qualitative Assessment (Soluble/Partially Soluble/Insoluble) quantify->sol_qual sol_quant Quantitative Solubility Data

Caption: Workflow for Determining PBI Solubility.

Conclusion

The solubility of Polybenzimidazole in organic solvents is a complex topic, with solubility being highly dependent on the specific PBI structure and the solvent system used. While PBI is generally soluble in a limited range of polar aprotic solvents at elevated temperatures, this guide provides a foundational understanding for researchers and professionals working with this high-performance polymer. The provided experimental workflow offers a general approach for determining PBI solubility in a laboratory setting. For specific applications, it is recommended to consult primary research literature for detailed solubility data relevant to the particular PBI grade and solvent of interest.

In-Depth Technical Guide to the Electronic and Optical Properties of PBI 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBI 51 is an unsymmetrically substituted perylene (B46583) bisimide (PBI) derivative featuring a dendritic substituent at one imide position and a "swallow-tail" alkyl group at the other. This unique molecular architecture gives rise to distinct electronic, optical, and self-assembly properties, making it a molecule of interest for advanced materials and optoelectronic applications. Perylene bisimides as a class are renowned for their exceptional photostability, high fluorescence quantum yields, and strong electron-accepting character. The specific substitution pattern of this compound modulates these properties and induces liquid crystalline behavior, allowing for the formation of ordered structures on the nanoscale. This guide provides a comprehensive overview of the electronic and optical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its structural organization.

Molecular Structure and Design Rationale

The molecular structure of this compound is characterized by a planar perylene core, which is the basis for its fundamental electronic and optical properties. The imide positions are functionalized with two different substituents:

  • A Dendritic Unit: This bulky, branched substituent influences the intermolecular interactions and solubility of the molecule.

  • A Swallow-Tail Alkyl Group: This flexible, branched alkyl chain further enhances solubility and affects the packing of the molecules in the solid state.

This asymmetrical design prevents close cofacial π-π stacking, which often leads to fluorescence quenching in symmetrically substituted PBIs. The interplay between the rigid perylene core and the flexible, sterically demanding substituents drives the self-assembly of this compound into a columnar rectangular (Colr) liquid crystalline phase.

Electronic and Optical Properties

While specific quantitative data for this compound is not extensively tabulated in publicly available literature, the properties can be inferred from the behavior of structurally similar, unsymmetrically substituted perylene bisimides. The electronic and optical properties are dominated by the extended π-system of the perylene core.

Table 1: Expected Electronic and Optical Properties of this compound

PropertyExpected Value/CharacteristicDescription
Absorption Maxima (λabs) ~450-550 nmCorresponds to the S0 → S1 electronic transition of the perylene core, exhibiting characteristic vibronic fine structure. The exact maxima are solvent-dependent.
Molar Extinction Coefficient (ε) > 50,000 M-1cm-1High molar absorptivity is a hallmark of perylene bisimides, indicating strong light absorption.
Emission Maxima (λem) ~530-650 nmStrong fluorescence in the green-orange region of the visible spectrum. The emission spectrum is typically a mirror image of the absorption spectrum.
Fluorescence Quantum Yield (ΦF) High in dilute solutionThe asymmetrical substitution pattern is expected to suppress aggregation-caused quenching, leading to high quantum yields.
HOMO Level ~ -6.0 to -6.5 eVThe Highest Occupied Molecular Orbital energy level is primarily located on the perylene core.
LUMO Level ~ -3.5 to -4.0 eVThe Lowest Unoccupied Molecular Orbital energy level is also centered on the electron-deficient perylene core, making PBIs excellent electron acceptors.
Electrochemical Behavior Reversible reduction wavesTypically exhibits two reversible one-electron reduction processes, corresponding to the formation of the radical anion and dianion.

Experimental Protocols

The synthesis and characterization of this compound follow established procedures for unsymmetrical perylene bisimides.

Synthesis of this compound

The synthesis of unsymmetrically substituted PBIs like this compound generally involves a multi-step process starting from perylene-3,4,9,10-tetracarboxylic dianhydride. A common strategy is the statistical reaction with two different amines or a sequential approach involving a mono-imide mono-anhydride intermediate.

General Synthetic Protocol:

  • Mono-imidization: Perylene-3,4,9,10-tetracarboxylic dianhydride is reacted with one equivalent of the amine corresponding to the first substituent (either the dendritic amine or the swallow-tail amine) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline (B57606) with a catalytic amount of a weak acid (e.g., acetic acid) at elevated temperatures (160-200 °C). This results in a mixture of the desired mono-imide, the starting dianhydride, and the di-imide with two identical substituents.

  • Purification: The mono-imide intermediate is separated from the reaction mixture using column chromatography on silica (B1680970) gel.

  • Second Imidization: The purified mono-imide is then reacted with an excess of the second amine under similar reaction conditions as the first step to yield the unsymmetrically substituted this compound.

  • Final Purification: The final product is purified by column chromatography, followed by recrystallization or precipitation to obtain a highly pure material.

Diagram of Synthetic Workflow:

G Synthesis of this compound start Perylene Dianhydride step1 React with 1 eq. Amine 1 start->step1 intermediate Mono-imide Intermediate step1->intermediate purification1 Column Chromatography intermediate->purification1 step2 React with excess Amine 2 purification1->step2 product Crude this compound step2->product purification2 Column Chromatography & Recrystallization product->purification2 final_product Pure this compound purification2->final_product G Photophysical Pathways of this compound cluster_quenching Quenching Pathways GS Ground State (S0) ES Excited Singlet State (S1) GS->ES Absorption (hν) ES->GS Fluorescence ES->GS Non-radiative Decay Aggregate Aggregate Formation ES->Aggregate Aggregation Quenched_State Quenched State Aggregate->Quenched_State Energy Transfer

Methodological & Application

Application Notes and Protocols for Perylene Diimide (PDI) Derivatives in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583) diimide (PDI), also known as perylene bisimide, and its derivatives are a prominent class of n-type organic semiconductors extensively utilized as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). Their popularity stems from their excellent electron affinity, high electron mobility, and strong light absorption characteristics.[1][2] PDI-based materials offer a tunable alternative to traditional fullerene acceptors, with the potential for higher power conversion efficiencies (PCEs) and improved stability.[1][3] Recent advancements in molecular design have led to PDI-based OSCs with PCEs exceeding 20%.[1][3] This document provides a detailed experimental protocol for the fabrication and characterization of organic solar cells utilizing PDI derivatives.

Key Performance Metrics of PDI-Based Organic Solar Cells

The performance of organic solar cells is evaluated based on several key parameters obtained from current-voltage (J-V) measurements under simulated sunlight. The following table summarizes typical performance metrics for various PDI-based OSCs reported in the literature.

PDI DerivativeDonor MaterialDevice ArchitectureOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Helical PDI DimerPTB7-ThInverted0.5459.7761.13.25[4]
TPDI2 (ternary)PTB7-Th:ITICConventional---8.22[5]
TBDPDI-C5-Layer-by-Layer---6.11[6]
Me-PDI4PBDTTT-C-TInverted---2.73[7]
PDI-OEGPM6:L8-BO----18.7[8]

Experimental Protocols

Substrate Preparation

A thorough cleaning of the transparent conductive oxide (TCO) substrate, typically Indium Tin Oxide (ITO) coated glass, is crucial for efficient device performance.

Materials:

  • ITO-coated glass substrates

  • Detergent solution

  • Deionized (DI) water

  • Acetone

  • Isopropyl alcohol (IPA)

  • Nitrogen gas source

  • UV-Ozone cleaner

Procedure:

  • Sequentially sonicate the ITO substrates in a detergent solution, DI water, acetone, and IPA for 15 minutes each.

  • Dry the substrates using a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 20 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.[7]

Deposition of the Hole Transport Layer (HTL)

A hole transport layer is deposited onto the cleaned ITO substrate to facilitate the collection of holes at the anode. A commonly used HTL is PEDOT:PSS.

Materials:

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Spin coater

  • Hotplate

Procedure:

  • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

  • Deposit a thin layer (e.g., 30 nm) of PEDOT:PSS onto the ITO surface by spin coating (e.g., at 4500 rpm).[7]

  • Anneal the substrates on a hotplate at 150°C for 20 minutes to remove any residual solvent.[7]

Deposition of the Active Layer

The active layer, a bulk heterojunction (BHJ) blend of a donor polymer and a PDI-based acceptor, is deposited on top of the HTL. The precise ratio of donor to acceptor and the choice of solvent are critical for optimizing the morphology and performance of the device.

Materials:

  • Donor polymer (e.g., PTB7-Th, PBDTTT-C-T)

  • PDI derivative acceptor

  • Organic solvent (e.g., chloroform, o-xylene)

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a solution of the donor polymer and the PDI acceptor in a suitable organic solvent. The concentration and donor:acceptor ratio should be optimized for the specific material system.

  • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the active layer.

  • Anneal the active layer at an optimized temperature and time to control the morphology and improve device performance. For example, thermal annealing at 180°C has been shown to enhance PCE.[7]

Deposition of the Electron Transport Layer (ETL) and Cathode

For a conventional device architecture, an electron transport layer and a low work function metal cathode are deposited on top of the active layer.

Materials:

  • Electron transport material (e.g., Ca, ZnO nanoparticles)

  • Metal for cathode (e.g., Aluminum - Al, Silver - Ag)

  • Thermal evaporator

Procedure:

  • Transfer the substrates with the active layer into a thermal evaporator with a base pressure of less than 2 x 10-4 Pa.[7]

  • Deposit a thin layer of an electron transport material, such as Calcium (Ca), onto the active layer.

  • Subsequently, deposit a thicker layer of a metal cathode, such as Aluminum (Al) or Silver (Ag), through a shadow mask to define the active area of the device.[7]

Characterization Techniques

Current-Voltage (J-V) Characteristics

The primary characterization of a solar cell is the measurement of its current density-voltage (J-V) curve under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). From this curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.

External Quantum Efficiency (EQE)

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. This provides insight into the spectral response of the device.

Atomic Force Microscopy (AFM)

AFM is used to characterize the surface morphology of the active layer. The nanoscale phase separation and roughness of the donor-acceptor blend significantly impact exciton (B1674681) dissociation and charge transport, and thus, the overall device efficiency.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

GIWAXS is a powerful technique to probe the molecular packing and orientation within the thin film active layer. This information is crucial for understanding the relationship between the film's microstructure and the device's performance.[6]

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization ITO Substrate ITO Substrate Sonication (Detergent, DI Water, Acetone, IPA) Sonication (Detergent, DI Water, Acetone, IPA) ITO Substrate->Sonication (Detergent, DI Water, Acetone, IPA) N2 Dry N2 Dry Sonication (Detergent, DI Water, Acetone, IPA)->N2 Dry UV-Ozone Treatment UV-Ozone Treatment N2 Dry->UV-Ozone Treatment Cleaned ITO Cleaned ITO Spin Coat PEDOT:PSS (HTL) Spin Coat PEDOT:PSS (HTL) Cleaned ITO->Spin Coat PEDOT:PSS (HTL) Anneal HTL Anneal HTL Spin Coat PEDOT:PSS (HTL)->Anneal HTL Spin Coat Active Layer (Donor:PDI) Spin Coat Active Layer (Donor:PDI) Anneal HTL->Spin Coat Active Layer (Donor:PDI) Anneal Active Layer Anneal Active Layer Spin Coat Active Layer (Donor:PDI)->Anneal Active Layer Thermal Evaporation (ETL/Cathode) Thermal Evaporation (ETL/Cathode) Anneal Active Layer->Thermal Evaporation (ETL/Cathode) Active Layer Film Active Layer Film Completed Device Completed Device J-V Measurement J-V Measurement Completed Device->J-V Measurement AM 1.5G EQE Spectroscopy EQE Spectroscopy Completed Device->EQE Spectroscopy AFM AFM Active Layer Film->AFM GIWAXS GIWAXS Active Layer Film->GIWAXS

Caption: A flowchart illustrating the key steps in the fabrication and characterization of PDI-based organic solar cells.

Energy Level Diagram of a PDI-Based Organic Solar Cell

G cluster_0 cluster_anode cluster_htl cluster_donor cluster_acceptor cluster_cathode Vacuum Level (0 eV) Vacuum Level (0 eV) LUMO LUMO HOMO HOMO Anode_WF ITO HTL_HOMO PEDOT:PSS HTL_LUMO HTL_LUMO Donor_HOMO Donor HOMO Donor_LUMO Donor LUMO Acceptor_LUMO PDI LUMO Donor_LUMO->Acceptor_LUMO Electron Transfer Acceptor_HOMO PDI HOMO Cathode_WF Al Acceptor_HOMO->Donor_HOMO Hole Transfer

References

Application Notes and Protocols for PBI-51 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBI-51 is a novel fluorescent probe belonging to the perylene (B46583) bisimide (PBI) family of organic dyes. PBI derivatives are known for their high photostability, strong fluorescence, and sensitivity to their local environment, making them excellent candidates for fluorescent probes in biological research. This document provides detailed application notes and protocols for the use of PBI-51 as a fluorescent probe for intracellular pH sensing in live cells. Its fluorescence is quenched at neutral pH and enhances significantly in acidic environments, making it a "turn-on" probe for visualizing acidic organelles or cellular compartments.

Principle of Action

The fluorescence of PBI-51 is based on a photo-induced electron transfer (PET) mechanism. At physiological pH, a tertiary amine group on the PBI-51 molecule readily donates an electron to the excited fluorophore, quenching its fluorescence. In an acidic environment, this amine group becomes protonated, which inhibits the PET process. This inhibition leads to a significant increase in fluorescence intensity, allowing for the visualization of acidic compartments within cells, such as lysosomes and endosomes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the PBI-51 fluorescent probe.

PropertyValue
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 535 nm
Molar Extinction Coefficient ~ 45,000 M⁻¹cm⁻¹
Quantum Yield (Φ) at pH 7.4 < 0.05
Quantum Yield (Φ) at pH < 5.5 > 0.6
Recommended Working Concentration 1 - 10 µM
Optimal Incubation Time 15 - 30 minutes

Experimental Protocols

Protocol 1: Live Cell Staining and Imaging of Acidic Organelles

This protocol describes the use of PBI-51 for staining and visualizing acidic organelles, such as lysosomes, in live cultured cells.

Materials:

  • PBI-51 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM, phenol (B47542) red-free)

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of PBI-51 by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM.

    • Vortex the solution gently to ensure it is well mixed.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the PBI-51 staining solution to the cells and incubate for 15-30 minutes in a CO₂ incubator at 37°C.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Use the 488 nm laser line for excitation and collect the emission signal around 535 nm.

Protocol 2: Flow Cytometry Analysis of Cellular Acidification

This protocol provides a method for quantifying changes in cellular acidification using PBI-51 and flow cytometry.

Materials:

  • PBI-51 stock solution (1 mM in DMSO)

  • Cell suspension in PBS or a suitable buffer

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS.

  • Cell Staining:

    • Add PBI-51 to the cell suspension to a final concentration of 5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

  • Analysis:

    • Analyze the stained cells directly on the flow cytometer without a wash step.

    • Excite the cells using the 488 nm laser and collect the fluorescence emission in the green channel (e.g., FITC channel).

    • Use unstained cells as a negative control to set the baseline fluorescence.

Visualizations

Signaling Pathway: Autophagy and Lysosomal Acidification

autophagy_pathway stress Cellular Stress (e.g., nutrient deprivation) autophagosome Autophagosome Formation stress->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome pbi51 PBI-51 Probe lysosome->pbi51 Accumulates in acidic environment degradation Degradation of Cellular Components autolysosome->degradation fluorescence Fluorescence Signal pbi51->fluorescence Activates

Caption: PBI-51 accumulates in acidic lysosomes, providing a fluorescent readout of lysosomal activity, a key component of autophagy.

Experimental Workflow: Live Cell Imaging with PBI-51

experimental_workflow start Start: Plate cells on glass-bottom dish prepare_staining Prepare PBI-51 staining solution (1-10 µM) start->prepare_staining stain_cells Incubate cells with PBI-51 for 15-30 min prepare_staining->stain_cells wash_cells Wash cells twice with imaging medium stain_cells->wash_cells image_cells Image with fluorescence microscope (Ex: 488nm) wash_cells->image_cells analyze Analyze fluorescent signal in acidic organelles image_cells->analyze end End analyze->end

Caption: A streamlined workflow for staining and imaging live cells using the PBI-51 fluorescent probe.

Application Notes and Protocols for PBI-based Organic Thin-Film Transistors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Perylene Bisimide (PBI) Derivatives in Organic Thin-Film Transistor (OTFT) Fabrication

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "PBI 51" does not correspond to a standard nomenclature for a specific Perylene Bisimide derivative. This document focuses on a well-characterized and high-performance PBI derivative, N,N′-bis(heptafluorobutyl)-3,4:9,10-perylene diimide (PTCDI-C4F7) , as a representative example for the fabrication of n-channel organic thin-film transistors. The protocols and data presented herein are based on published research for this specific compound.

Introduction

Perylene bisimide (PBI) derivatives are a class of n-type organic semiconductors known for their high electron affinity, excellent chemical and thermal stability, and strong light absorption. These properties make them promising candidates for a variety of organic electronic devices, including organic thin-film transistors (OTFTs). PTCDI-C4F7, in particular, has demonstrated high electron mobility and remarkable air stability, making it an attractive material for the fabrication of robust n-channel transistors. This application note provides a summary of the performance of PTCDI-C4F7 based OTFTs, a detailed protocol for their fabrication and characterization, and graphical representations of the experimental workflow and the influence of fabrication parameters on device performance.

Data Presentation

The performance of OTFTs is characterized by several key parameters, including the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the electrical characteristics of OTFTs fabricated with PTCDI-C4F7 as the active semiconductor layer, under various deposition and measurement conditions.

Substrate Temperature during Deposition (°C)Measurement AtmosphereElectron Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
25Nitrogen~0.63> 105~35-45
90Nitrogen~0.70> 105~35-45
125Nitrogen~0.72 > 105~35-45
150NitrogenLower mobility observed--
125Air~0.51 ± 0.05~105Increased compared to N2

Data compiled from published research. The performance can vary based on specific experimental conditions.

Experimental Protocols

This section details the procedures for the fabrication and characterization of top-contact, bottom-gate OTFTs using PTCDI-C4F7.

Substrate Preparation and Dielectric Surface Treatment

A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is commonly used as the substrate and gate dielectric, respectively. A crucial step for achieving high performance in n-type OTFTs is the surface treatment of the SiO₂ layer to passivate charge traps.

Protocol for Octadecyltrichlorosilane (OTS) Treatment:

  • Substrate Cleaning:

    • Ultrasonically clean the Si/SiO₂ substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to generate hydroxyl (-OH) groups on the SiO₂ surface, which are necessary for the silanization reaction.

  • OTS Self-Assembled Monolayer (SAM) Formation:

    • Prepare a solution of OTS in a non-polar solvent such as toluene (B28343) or hexadecane (B31444) (e.g., 5-10 mM concentration).

    • Immerse the cleaned and dried substrates in the OTS solution for 12-48 hours at room temperature, or for a shorter duration at an elevated temperature (e.g., 100 °C for 1 hour in a vacuum oven for vapor phase deposition). The process should be carried out in a low-humidity environment, such as a nitrogen-filled glovebox, to prevent uncontrolled polymerization of OTS in the solution.

    • After immersion, rinse the substrates thoroughly with the pure solvent (toluene or hexadecane) to remove any physisorbed OTS molecules.

    • Finally, bake the substrates at 120 °C for 10-15 minutes to promote the cross-linking of the OTS monolayer.

Organic Semiconductor Deposition

The active layer of PTCDI-C4F7 is deposited onto the OTS-treated SiO₂ surface via thermal evaporation in a high-vacuum chamber.

Protocol for Vacuum Deposition of PTCDI-C4F7:

  • Place the OTS-treated substrates into a high-vacuum chamber.

  • Load high-purity PTCDI-C4F7 powder into a thermal evaporation source (e.g., a quartz crucible).

  • Evacuate the chamber to a base pressure of less than 1 x 10-6 Torr.

  • Heat the substrate holder to the desired temperature (e.g., 125 °C for optimal performance).

  • Gradually heat the evaporation source until the PTCDI-C4F7 starts to sublimate.

  • Deposit a thin film of PTCDI-C4F7 onto the substrates at a controlled deposition rate (typically 0.1-0.5 Å/s). The final thickness of the film is usually in the range of 40-60 nm, monitored in-situ using a quartz crystal microbalance.

  • After deposition, allow the substrates to cool down to room temperature before venting the chamber.

Electrode Deposition

Top-contact source and drain electrodes are deposited onto the organic semiconductor layer through a shadow mask. Gold (Au) is a common choice for the electrode material due to its high work function and inertness.

Protocol for Gold Electrode Evaporation:

  • Align a shadow mask with the desired channel dimensions (e.g., channel length of 50-100 µm and channel width of 1-2 mm) over the PTCDI-C4F7 coated substrates.

  • Return the substrates to the high-vacuum chamber.

  • Evaporate a thin layer of gold (typically 40-60 nm) through the shadow mask at a deposition rate of approximately 1.0 Å/s. A thin adhesion layer of chromium or titanium (2-5 nm) may be deposited prior to the gold.

  • Remove the substrates from the chamber after the electrode deposition is complete.

Electrical Characterization

The electrical performance of the fabricated OTFTs is measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air).

Procedure for OTFT Characterization:

  • Contact the source, drain, and gate electrodes of the transistor using microprobes.

  • Output Characteristics (Ids vs. Vds):

    • Apply a gate voltage (Vgs) and sweep the drain-source voltage (Vds) from 0 V to a higher voltage (e.g., 80-100 V).

    • Repeat this sweep for several different gate voltages (e.g., in steps of 10-20 V).

  • Transfer Characteristics (Ids vs. Vgs):

    • Apply a constant drain-source voltage (Vds) (e.g., 80-100 V).

    • Sweep the gate voltage (Vgs) from a negative value (e.g., -20 V) to a positive value (e.g., 80-100 V) and measure the drain-source current (Ids).

  • Parameter Extraction:

    • The field-effect mobility (μ) is calculated from the slope of the (Ids)1/2 vs. Vgs plot in the saturation regime.

    • The on/off ratio (Ion/Ioff) is the ratio of the maximum to the minimum drain-source current in the transfer curve.

    • The threshold voltage (Vth) is determined by extrapolating the linear portion of the (Ids)1/2 vs. Vgs plot to zero current.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the fabrication of a top-contact, bottom-gate OTFT with PTCDI-C4F7.

OTFT_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_surface_treatment Surface Treatment cluster_device_fabrication Device Fabrication cluster_characterization Characterization start Start: Si/SiO₂ Substrate cleaning Substrate Cleaning (DI Water, Acetone, IPA) start->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone ots_deposition OTS SAM Deposition (Solution or Vapor Phase) uv_ozone->ots_deposition rinsing Rinsing (Toluene/Hexadecane) ots_deposition->rinsing baking Baking (120°C) rinsing->baking pbi_deposition PTCDI-C4F7 Deposition (Vacuum Thermal Evaporation) baking->pbi_deposition electrode_deposition Au Electrode Deposition (Thermal Evaporation via Shadow Mask) pbi_deposition->electrode_deposition electrical_measurement Electrical Characterization (Semiconductor Parameter Analyzer) electrode_deposition->electrical_measurement finish End: Functional OTFT electrical_measurement->finish Substrate_Temp_Influence sub_temp Substrate Temperature during Deposition low_temp Low Temperature (e.g., 25°C) sub_temp->low_temp is opt_temp Optimal Temperature (e.g., 125°C) sub_temp->opt_temp is high_temp High Temperature (e.g., 150°C) sub_temp->high_temp is film_morphology_low Smaller Grains, Less Ordered Film low_temp->film_morphology_low leads to film_morphology_opt Larger, Well-Connected Grains, Highly Ordered Film opt_temp->film_morphology_opt leads to film_morphology_high Increased Grain Gaps, Crack Formation high_temp->film_morphology_high leads to performance_low Moderate Mobility film_morphology_low->performance_low results in performance_opt Highest Mobility film_morphology_opt->performance_opt results in performance_high Decreased Mobility film_morphology_high->performance_high results in

Perylene Bisimide (PBI) Dyes: Advanced Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Perylene (B46583) Bisimide (PBI) Dyes

Perylene bisimide (PBI) dyes are a class of highly versatile organic fluorophores known for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible spectrum.[1][2] These properties make them ideal candidates for a wide range of bioimaging applications.[1][3] Through chemical modifications of the perylene core, the optical and chemical properties of PBI dyes can be finely tuned to create probes for specific cellular targets and environments.[2] This allows for the development of PBI-based probes for imaging organelles, sensing intracellular parameters, and tracking biological processes in living cells.[1][4][5]

Applications in Bioimaging

PBI dyes have been successfully utilized in a variety of bioimaging applications, demonstrating their utility for both fundamental cell biology research and drug discovery.

1. Live-Cell Imaging and Organelle Staining:

Water-soluble PBI derivatives have been designed for efficient live-cell imaging.[6] By modifying the substituents on the perylene core, these dyes can be targeted to specific subcellular compartments.

  • Lysosome Imaging: Amphiphilic PBI derivatives, such as Lyso-APBI-1 and Lyso-APBI-2, have been developed to specifically accumulate and become fluorescent in the acidic environment of lysosomes.[7] This "turn-on" fluorescence mechanism allows for the precise visualization of lysosomes with high signal-to-noise ratio.[7]

  • Lipid Droplet Staining: Certain PBI derivatives, like PBI-ID and SFPDIs, exhibit a strong affinity for neutral lipids and are used to label lipid droplets within adipocytes and other cell types.[5][8] A notable feature of some of these probes is their diminished fluorescence in the unbound state, which significantly reduces background noise.[5]

  • Endoplasmic Reticulum Imaging: Specific PBI derivatives, for instance PDI-PFP, have been shown to act as imaging agents for the endoplasmic reticulum in cancer cells with low cytotoxicity.[2]

2. Intracellular pH Sensing:

PBI probes have been engineered to be sensitive to changes in intracellular pH.[4] These probes often utilize a photo-induced electron transfer (PET) mechanism. In this design, a pH-sensitive moiety is attached to the PBI core. At a specific pH, the PET process is altered, leading to a change in the fluorescence lifetime and intensity of the PBI dye.[4] This enables the quantitative measurement of pH in different cellular compartments.[4]

3. Probes for Protein Aggregation:

The unique photophysical properties of PBI dyes also make them suitable for developing probes to study protein aggregation, a hallmark of many neurodegenerative diseases.[9][10][11] These probes can be designed to exhibit a change in fluorescence upon binding to the specific beta-sheet structures found in protein aggregates.[11]

Quantitative Data of Representative PBI Probes

The following table summarizes the key quantitative properties of some PBI derivatives discussed in the literature. This data is essential for selecting the appropriate probe and configuring imaging instrumentation.

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key ApplicationReference
PDI-25 ~530-5506220.14Live-cell imaging[1]
PDI-26 ~530-5506220.06Live-cell imaging[1]
Lyso-APBI-1 Not specifiedNot specifiedNot specifiedLysosomal pH sensing[7]
Lyso-APBI-2 559Not specifiedNot specifiedLysosomal pH sensing[7]
PDI-PFP Not specified5480.35Endoplasmic reticulum imaging[2]
PBI Nanoprobe Not specifiedNot specifiedNot specifiedIntracellular pH sensing (FLIM)[4]

Experimental Protocols

Protocol 1: General Staining of Live Cells with a PBI-based Probe

This protocol provides a general guideline for staining live cells with a water-soluble PBI probe. Optimization of probe concentration and incubation time is recommended for each specific PBI derivative and cell type.

Materials:

  • PBI fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve the PBI probe in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.

  • Prepare a Working Solution: Dilute the stock solution in complete cell culture medium or an appropriate buffer to the final working concentration (typically in the range of 1-10 µM).

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip and allow them to adhere and grow to the desired confluency (usually 60-80%).

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the PBI probe working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined experimentally.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove the unbound probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific PBI probe.

Protocol 2: Imaging Lysosomes with a pH-sensitive PBI Probe (Lyso-APBI)

This protocol is specifically for imaging lysosomes using a pH-activatable PBI probe like Lyso-APBI.[7]

Materials:

  • Lyso-APBI probe

  • DMSO

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PBS

  • Confocal microscope with a laser line suitable for exciting the probe (e.g., 559 nm)[7]

Procedure:

  • Cell Culture: Culture HeLa cells on a confocal imaging dish.

  • Probe Preparation: Prepare a stock solution of the Lyso-APBI probe in DMSO and then dilute it to the final working concentration in the complete culture medium.

  • Staining: Incubate the HeLa cells with the Lyso-APBI probe in the culture medium.

  • Real-time Imaging: For tracking lysosomal dynamics, real-time confocal microscopy can be performed during probe incubation.[7]

  • Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker Green).[7]

  • Image Acquisition: Acquire fluorescence images using the confocal microscope. For Lyso-APBI-2, a 559 nm laser can be used for excitation.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare PBI Probe Stock Solution (in DMSO) prep_working Prepare Working Solution (in Culture Medium) prep_stock->prep_working add_probe Add PBI Working Solution to Cells prep_working->add_probe prep_cells Seed and Culture Cells on Imaging Dish wash1 Wash Cells with PBS prep_cells->wash1 wash1->add_probe incubate Incubate at 37°C add_probe->incubate wash2 Wash Cells to Remove Unbound Probe incubate->wash2 add_media Add Live-Cell Imaging Medium wash2->add_media acquire_image Acquire Images with Fluorescence Microscope add_media->acquire_image

Caption: A generalized experimental workflow for live-cell imaging with PBI fluorescent probes.

pet_mechanism cluster_low_ph Low pH (e.g., in Lysosome) cluster_high_ph Neutral/High pH (e.g., in Cytosol) low_h H+ receptor_low Protonated Receptor low_h->receptor_low Protonation pbi_low PBI Core (Fluorescent) receptor_low->pbi_low PET Quenched emission Fluorescence Emission pbi_low->emission receptor_high Deprotonated Receptor pbi_high PBI Core (Quenched) receptor_high->pbi_high PET Occurs excitation Excitation Light excitation->pbi_low excitation->pbi_high

Caption: Signaling pathway of a pH-sensitive PBI probe based on Photo-induced Electron Transfer (PET).

References

Application Notes and Protocols for Perylene Bisimide (PBI) Derivatives as Electron Acceptors in Organic Photovoltaic (OPV) Devices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perylene (B46583) bisimide (PBI) derivatives have emerged as a significant class of non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices. Their excellent electron mobility, high electron affinity, and strong absorption in the visible region make them promising candidates to replace traditional fullerene-based acceptors. This document provides a comprehensive overview of the application of PBI-based materials as electron acceptors in OPV devices, including a summary of performance data for representative PBI derivatives, detailed experimental protocols for device fabrication and characterization, and visualizations of the experimental workflow and underlying photophysical processes.

While the specific designation "PBI 51" was not identified in the surveyed literature, this document focuses on the broader class of PBI derivatives, using specific examples to illustrate their potential in OPV applications.

Data Presentation: Performance of PBI-Based OPV Devices

The performance of OPV devices is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of all-small-molecule organic solar cells (NF all-SMSCs) using two twisted perylene bisimide dimers as electron acceptors.[1]

Donor MaterialAcceptor MaterialPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Treatment
DR3TBDTTC4,4-SdiPBI-S2.52---As-cast
DR3TBDTTC4,4-SdiPBI-S5.8111.120.9157.32Solvent-Vapor Annealing
DR3TBDTTC4,4-SdiPBI-Se2.65---As-cast
DR3TBDTTC4,4-SdiPBI-Se6.2211.550.9258.72Solvent-Vapor Annealing

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of OPV devices incorporating PBI-based electron acceptors.

Materials and Reagents
  • Substrates: Indium tin oxide (ITO)-coated glass slides

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Electron Donor: e.g., DR3TBDTT (a moderate-band-gap small molecule)

  • Electron Acceptor: PBI derivative (e.g., C4,4-SdiPBI-S or C4,4-SdiPBI-Se)

  • Solvents: Chloroform, chlorobenzene, or other suitable organic solvents

  • Cathode: Calcium (Ca), Aluminum (Al)

Device Fabrication Protocol (Inverted Architecture)
  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove any residual organic contaminants.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrates.

    • Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for a set time (e.g., 15 minutes) in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor material and the PBI acceptor in a suitable organic solvent (e.g., chloroform) at a specific donor-to-acceptor weight ratio.

    • Spin-coat the active layer blend solution onto the HTL.

    • Anneal the active layer at a specific temperature to optimize the morphology of the bulk heterojunction.

  • Solvent-Vapor Annealing (SVA) (Optional but often crucial for PBI-based devices):

    • Place the devices in a sealed chamber containing a small amount of a specific solvent (e.g., chloroform) for a defined period.[1] This process can improve the crystallinity and phase segregation of the donor and acceptor materials, leading to enhanced device performance.[1]

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a bilayer cathode of Ca followed by Al under high vacuum (< 10⁻⁶ Torr).

Device Characterization Protocol
  • Current Density-Voltage (J-V) Characteristics:

    • Measure the J-V characteristics of the fabricated OPV devices under simulated AM 1.5G solar illumination at 100 mW/cm².

    • From the J-V curves, extract the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum of the devices to determine the photon-to-electron conversion efficiency at different wavelengths.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc, which should be in good agreement with the value obtained from the J-V measurement.

Mandatory Visualizations

Experimental Workflow for OPV Device Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Device Characterization sub_cleaning Substrate Cleaning (Sonication & UV-Ozone) htl_dep HTL Deposition (Spin-coating PEDOT:PSS) sub_cleaning->htl_dep active_layer_dep Active Layer Deposition (Spin-coating Donor:PBI Blend) htl_dep->active_layer_dep sva Solvent-Vapor Annealing (Optional) active_layer_dep->sva cathode_dep Cathode Deposition (Thermal Evaporation) sva->cathode_dep jv_meas J-V Measurement (AM 1.5G Illumination) cathode_dep->jv_meas eqe_meas EQE Measurement jv_meas->eqe_meas

Caption: Workflow for the fabrication and characterization of PBI-based OPV devices.

Signaling Pathway: Charge Generation and Transport in a PBI-based OPV Device

G cluster_device OPV Device Layers cluster_process Photophysical Processes Donor Donor Material PBI_Acceptor PBI Acceptor Photon_Absorption 1. Photon Absorption Exciton_Formation 2. Exciton Formation Photon_Absorption->Exciton_Formation in Donor/Acceptor Exciton_Diffusion 3. Exciton Diffusion to D-A Interface Exciton_Formation->Exciton_Diffusion Charge_Separation 4. Charge Separation Exciton_Diffusion->Charge_Separation Charge_Transport 5. Charge Transport Charge_Separation->Charge_Transport Hole in Donor, Electron in Acceptor Charge_Collection 6. Charge Collection Charge_Transport->Charge_Collection Anode Anode Charge_Collection->Anode Hole Cathode Cathode Charge_Collection->Cathode Electron

Caption: Charge generation and transport mechanism in a donor-PBI acceptor OPV device.

References

Application Notes and Protocols for PBI Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene bisimide (PBI) derivatives are a class of organic compounds known for their exceptional photophysical properties, thermal stability, and chemical robustness. While initially explored for applications in materials science, recent research has highlighted their potential in various biological applications, including as antifungal agents and fluorescent probes for cellular imaging. This document provides an overview of the synthesis of PBI derivatives, protocols for their biological evaluation, and a summary of their known biological activities. Although a specific derivative designated "PBI-51" was not identified in the available literature, this document focuses on the synthesis and application of the broader class of amino-functionalized PBI derivatives, which are relevant to the development of novel therapeutic and diagnostic agents.

Data Presentation

Table 1: Antifungal Activity of Amphiphilic Perylene Bisimide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of two representative amphiphilic PBI derivatives against a panel of fungal strains. These compounds demonstrate broad-spectrum antifungal activity.[1][2]

Fungal StrainCompound 4 (MIC in µM)Compound 5 (MIC in µM)
Candida albicans6.42.1
Candida parapsilosis6.42.1
Candida tropicalis6.42.1
Cryptococcus neoformans6.42.1
Cryptococcus gattii6.42.1
Fusarium oxysporum12.84.3
Fusarium solani12.84.3
Aspergillus fumigatus≥17.3≥17.3
Aspergillus flavus≥17.3≥17.3

Experimental Protocols

Protocol 1: General Synthesis of Amino-Functionalized Perylene Bisimide Derivatives

This protocol describes a general method for the synthesis of N,N'-disubstituted PBI derivatives from perylene-3,4,9,10-tetracarboxylic dianhydride and a primary amine.

Materials:

  • Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

  • Primary amine or amino acid of choice

  • Imidazole (B134444)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • In a round-bottom flask, combine perylene-3,4,9,10-tetracarboxylic dianhydride (1 equivalent) and the desired primary amine or amino acid (2.2 equivalents).

  • Add imidazole (as a solvent) to the flask.

  • Heat the reaction mixture to 120-140°C with stirring under a nitrogen atmosphere for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with hot water to remove imidazole.

  • To purify the product, resuspend the solid in a dilute HCl solution and stir. Filter and wash with water.

  • Resuspend the solid in a dilute NaOH solution and stir. Filter and wash with water until the filtrate is neutral.

  • Dry the purified PBI derivative in a vacuum oven.

Protocol 2: Evaluation of Antifungal Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of PBI derivatives against fungal strains using the broth microdilution method.

Materials:

  • Synthesized PBI derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal drug (e.g., Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the PBI derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the PBI derivative in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate containing the diluted PBI derivative.

  • Include positive control wells (fungal inoculum with a known antifungal drug) and negative control wells (fungal inoculum with the vehicle).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the PBI derivative that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.[3] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 3: Live-Cell Imaging with PBI Derivatives

This protocol provides a general guideline for using fluorescent PBI derivatives to stain and visualize live cells.

Materials:

  • Fluorescent PBI derivative

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Plate the cells on glass-bottom dishes or chamber slides and culture them until they reach the desired confluency.

  • Prepare a stock solution of the fluorescent PBI derivative in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the PBI-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Add fresh, pre-warmed complete cell culture medium or PBS to the cells.

  • Visualize the stained cells using a confocal microscope with the appropriate excitation and emission settings for the specific PBI derivative.

Mandatory Visualizations

G General Synthesis Workflow for PBI Derivatives PTCDA Perylene-3,4,9,10- tetracarboxylic dianhydride Reaction Condensation Reaction (120-140°C) PTCDA->Reaction Amine Primary Amine / Amino Acid Amine->Reaction Imidazole Imidazole (Solvent) Imidazole->Reaction Precipitation Precipitation (Ethanol) Reaction->Precipitation Filtration1 Filtration & Washing (Hot Water) Precipitation->Filtration1 Purification Acid-Base Purification (HCl, NaOH) Filtration1->Purification Drying Drying Purification->Drying FinalProduct Purified PBI Derivative Drying->FinalProduct

Caption: Workflow for the synthesis of PBI derivatives.

G Potential Signaling Pathway for PBI Derivative-Induced Apoptosis PBI PBI Derivative Cell Cancer Cell PBI->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cell->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptosis pathway induced by PBI derivatives.

References

Application Notes and Protocols for the Incorporation of PBI-51 into Polymer Matrices for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the therapeutic agent PBI-51 into a Polybenzimidazole (PBI) polymer matrix. This document is intended for researchers, scientists, and drug development professionals exploring advanced controlled-release drug delivery systems. The information presented herein is a synthesized example based on the known properties of Polybenzimidazole and the reported mechanism of action of related compounds, as no direct public data for a substance precisely designated "PBI-51" is available. The hypothetical therapeutic agent, PBI-51, is modeled as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

Polybenzimidazole is a high-performance thermoplastic polymer known for its exceptional thermal and chemical stability, making it a robust candidate for creating durable and biocompatible drug delivery matrices.[1][2][3] The incorporation of PBI-51 into a PBI matrix aims to provide sustained and targeted release of the therapeutic agent, potentially improving its efficacy and reducing systemic side effects.

Data Presentation: Physicochemical and In Vitro Release Properties

The following tables summarize the key physicochemical properties of the PBI polymer and the characteristics of a hypothetical PBI-51-loaded PBI matrix.

Table 1: Physicochemical Properties of Polybenzimidazole (PBI)

PropertyValueReference
Glass Transition Temperature (Tg)410 °C[1]
Decomposition Temperature> 590 °C[1][3]
Density1.3 g/cm³[1]
Water Absorption (24 hrs)0.4 %[1]
Tensile Strength160 MPa[1]
Flexural Modulus6.5 GPa[1]
BiocompatibilityGenerally considered biocompatible-

Table 2: Characteristics of a Hypothetical PBI-51-Loaded PBI Matrix

ParameterValue
Drug Loading (%)5% (w/w)
Encapsulation Efficiency (%)85%
Matrix GeometryMicrospheres
Average Particle Size (μm)50 ± 10
In Vitro Release Profile (PBS, pH 7.4, 37°C)
- Cumulative Release at 24h (%)20
- Cumulative Release at 72h (%)45
- Cumulative Release at 168h (7 days) (%)75

Experimental Protocols

Protocol 1: Preparation of PBI-51-Loaded PBI Microspheres via Emulsion-Solvent Evaporation

This protocol describes a common method for fabricating polymer microspheres for controlled drug delivery.

Materials:

  • Polybenzimidazole (PBI) powder

  • PBI-51 (hypothetical therapeutic agent)

  • N,N-Dimethylacetamide (DMAc)

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Homogenizer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of PBI powder in 10 mL of DMAc under gentle heating (60-80°C) and stirring until a clear solution is formed.

    • Once the PBI is fully dissolved, add 5 mg of PBI-51 to the solution and stir until it is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) aqueous solution of PVA by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Emulsification:

    • Add the organic phase (PBI/PBI-51 solution) dropwise to the aqueous PVA solution while homogenizing at 5000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4-6 hours to allow for the evaporation of DCM and the hardening of the microspheres.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation at 10,000 rpm for 10 minutes.

    • Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze the washed microspheres at -80°C for 12 hours.

    • Lyophilize the frozen microspheres for 24-48 hours to obtain a dry powder.

    • Store the PBI-51-loaded PBI microspheres in a desiccator at 4°C.

Protocol 2: Characterization of PBI-51-Loaded PBI Microspheres

A. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh 10 mg of the lyophilized microspheres.

  • Dissolve the microspheres in 1 mL of DMAc to break the matrix and release the drug.

  • Add 9 mL of a suitable solvent in which PBI-51 is soluble but PBI is not, to precipitate the polymer.

  • Centrifuge the sample to pellet the precipitated PBI.

  • Analyze the supernatant for PBI-51 concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

B. In Vitro Drug Release Study:

  • Disperse 20 mg of PBI-51-loaded microspheres in 20 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed container.

  • Incubate the container in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of the release medium.

  • Replace the withdrawn medium with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of PBI-51 in the withdrawn samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_final Final Product & Analysis PBI PBI Polymer org_phase Organic Phase (PBI + PBI-51 in DMAc) PBI->org_phase PBI51 PBI-51 (API) PBI51->org_phase DMAc DMAc Solvent DMAc->org_phase PVA PVA Surfactant aq_phase Aqueous Phase (PVA in Water) PVA->aq_phase emulsion Emulsification (Homogenization) org_phase->emulsion aq_phase->emulsion evaporation Solvent Evaporation (Hardening) emulsion->evaporation collection Collection & Washing (Centrifugation) evaporation->collection lyophilization Lyophilization (Freeze-drying) collection->lyophilization final_product PBI-51 Loaded PBI Microspheres lyophilization->final_product characterization Characterization (Drug Loading, Release, etc.) final_product->characterization

Caption: Experimental workflow for the preparation of PBI-51 loaded PBI microspheres.

Hypothetical Signaling Pathway of PBI-51

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PBI51 PBI-51 PBI51->PI3K Inhibits PBI51->Akt Inhibits PBI51->mTOR Inhibits

References

Unraveling "PBI 51": A Quest for a Novel Sensing and Detection Tool

Author: BenchChem Technical Support Team. Date: December 2025

The inquiry into "PBI 51" for sensing and detection applications has revealed a significant ambiguity in the scientific and technical landscape. Extensive searches have not identified a specific chemical compound, molecule, or technology universally recognized by this designation within the realms of research, drug development, or diagnostics.

While the acronym "PBI" is associated with various fields, a direct correlation to a "this compound" entity for sensing and detection remains elusive. The search has yielded references to "Project-Based Inquiry" in educational contexts, "Power BI" as a data analytics tool, and historical mentions of the "PBY Catalina" aircraft. Within the chemical literature, a copper-rich multinary iodido bismuthate was identified, but not under the specific name "this compound".

The exploration of signaling pathways, a crucial aspect of many sensing and detection technologies, also did not provide a direct link to a molecule or system designated as "this compound." Research in this area is broad, encompassing diverse mechanisms of cellular communication and signal transduction in response to various stimuli.

Given the lack of specific information, it is plausible that "this compound" could represent:

  • An internal or proprietary code: A company or research institution may use this designation for a compound or technology under development, with information not yet publicly available.

  • A nascent or highly specialized technology: It might be a very new or niche area of research that has not yet been widely indexed or published in mainstream scientific literature.

  • A misinterpretation or typo: The user may have a slightly different or incorrect designation for the intended topic.

Moving Forward: A Call for Clarification

To provide the detailed Application Notes and Protocols as requested, further clarification on the identity of "this compound" is essential. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and provide additional context. Key details that would facilitate a comprehensive response include:

  • The full chemical name or structure of the compound.

  • The class of molecule or technology (e.g., fluorescent probe, nanoparticle, aptamer, etc.).

  • The primary application area (e.g., specific biomarker detection, environmental sensing, etc.).

Upon receiving more specific information, it will be possible to conduct a targeted search and generate the requested detailed documentation, including quantitative data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows.

Application Note and Protocol: Measuring the Fluorescence Lifetime of PBI Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene bisimide (PBI) dyes are a class of robust and highly fluorescent molecules with applications ranging from materials science to biological imaging. Their excellent photostability and high quantum yields make them attractive probes for various research applications. A key photophysical parameter of any fluorophore is its fluorescence lifetime, which is the average time it spends in the excited state after absorbing a photon. Fluorescence lifetime is sensitive to the fluorophore's local environment and can provide valuable information independent of its concentration.

This document provides a detailed protocol for measuring the fluorescence lifetime of PBI dyes, with a focus on the widely used Time-Correlated Single Photon Counting (TCSPC) technique. While this protocol is broadly applicable to PBI derivatives, specific parameters should be optimized for the particular PBI dye of interest.

Principle of Fluorescence Lifetime Measurement

Fluorescence lifetime is typically measured using time-domain methods like TCSPC.[1][2] In this technique, a sample is excited by a short pulse of light, and the arrival times of individual emitted photons are recorded relative to the excitation pulse.[3][4] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[2] This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[3]

Experimental Setup

A typical TCSPC setup for measuring the fluorescence lifetime of a PBI dye in solution or in a cellular context is depicted below. The core components include a pulsed light source, focusing and collection optics, a sensitive detector, and timing electronics.[2]

G cluster_emission Emission Collection pulsed_laser Pulsed Laser Diode / Picosecond Laser filter_ex Excitation Filter pulsed_laser->filter_ex Light Pulse cfd Constant Fraction Discriminator (CFD) pulsed_laser->cfd dichroic Dichroic Mirror filter_ex->dichroic objective Objective Lens dichroic->objective filter_em Emission Filter dichroic->filter_em objective->dichroic sample Sample (PBI 51) objective->sample sample->objective Fluorescence detector Photomultiplier Tube (PMT) or Avalanche Photodiode (APD) filter_em->detector detector->cfd tac Time-to-Amplitude Converter (TAC) cfd->tac Start/Stop adc Analog-to-Digital Converter (ADC) tac->adc mca Multi-Channel Analyzer (MCA) adc->mca computer Computer mca->computer

Figure 1: Experimental workflow for TCSPC measurement.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription
PBI Dye Stock Solution A concentrated stock solution of the PBI dye (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Chloroform).
Solvent/Buffer The solvent or buffer in which the final measurement will be performed (e.g., PBS for biological samples, or an organic solvent for spectroscopic characterization).
Reference Dye A well-characterized fluorescent standard with a known lifetime for instrument validation (e.g., Rhodamine 6G in ethanol, τ ≈ 4 ns).[5]
Cuvettes/Microscope Slides Quartz cuvettes for solution measurements or microscope slides and coverslips for cellular imaging.

Experimental Protocols

Protocol 1: Sample Preparation

For Solution-Based Measurements:

  • Prepare a series of dilutions of the PBI dye stock solution in the desired solvent to determine the optimal concentration. The absorbance at the excitation wavelength should typically be between 0.05 and 0.1 to avoid inner filter effects.

  • Transfer the final diluted sample to a clean quartz cuvette.

  • Prepare a blank sample containing only the solvent.

  • Prepare a reference dye sample with a similar absorbance at its excitation wavelength.

For Cellular Imaging (Hypothetical Application):

Note: As the specific cellular target of "this compound" is unknown, this is a generalized protocol.

  • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Incubate the cells with a working concentration of the PBI dye (e.g., 1-10 µM) in cell culture medium for a specific duration.

  • Wash the cells with fresh, pre-warmed PBS or medium to remove any unbound dye.

  • Mount the coverslip on a microscope slide with a drop of mounting medium or PBS.

Protocol 2: Instrument Setup and Data Acquisition
  • Power on the TCSPC system: This includes the laser, detectors, and control modules. Allow the system to warm up for at least 30 minutes for stable operation.

  • Select the excitation source: Choose a pulsed laser with a wavelength that efficiently excites the PBI dye. For many PBI derivatives, excitation is in the range of 450-550 nm.[6]

  • Set the laser repetition rate: The repetition rate should be chosen such that the time between pulses is at least 5-10 times the expected fluorescence lifetime of the sample to allow for complete fluorescence decay.

  • Optimize the detection:

    • Place the blank sample in the sample holder and adjust the collection optics.

    • Insert the PBI dye sample. Adjust the excitation power and detector settings to achieve a photon counting rate that is typically less than 5% of the laser repetition rate to avoid pulse pile-up.[4]

  • Acquire the Instrument Response Function (IRF):

    • Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) or a crystal that generates second-harmonic light.

    • Collect the scattered light at the excitation wavelength. This provides the temporal profile of the excitation pulse and the response of the detection system.

  • Acquire the fluorescence decay:

    • Place the PBI dye sample in the instrument.

    • Collect photons until a sufficient number of counts are accumulated in the peak channel of the decay curve (typically >10,000 counts) to ensure good statistical accuracy.

  • Measure the reference dye: Acquire the fluorescence decay of the reference standard under the same experimental conditions.

Protocol 3: Data Analysis
  • Load the data: Import the experimental decay data and the corresponding IRF into the analysis software.

  • Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The analysis software will perform a deconvolution to extract the true decay.

  • Model fitting: Fit the deconvolved decay data to a multi-exponential decay model. For a pure PBI dye in a homogeneous environment, a single-exponential decay model is often sufficient:

    • I(t) = A * exp(-t/τ)

    • Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

  • Goodness of fit: Evaluate the quality of the fit using parameters such as the chi-squared (χ²) value (should be close to 1.0) and visual inspection of the weighted residuals.

  • Report the results: The software will provide the calculated fluorescence lifetime(s) and their relative contributions.

Data Presentation

Table 2: Photophysical Properties of a Representative PBI Dye

ParameterValueNotes
Excitation Maximum (λex) ~490 nmIn chloroform.[7]
Emission Maximum (λem) ~580 nmIn chloroform.[7]
Fluorescence Lifetime (τ) 3-5 nsHighly dependent on the specific PBI derivative and its environment.[8]
Quantum Yield (Φ) > 0.9Can be close to unity for many PBI derivatives in non-polar solvents.

Table 3: Typical TCSPC Instrument Settings for PBI Dye Measurement

ParameterSetting
Excitation Wavelength 485 nm
Laser Repetition Rate 20 MHz
Time Window 50 ns
Photon Counting Rate < 1 MHz
Peak Counts > 10,000

Visualization of Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for determining the fluorescence lifetime of a PBI dye.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep Sample Preparation (PBI Dye, Blank, Reference) setup Instrument Setup (Laser, Detector) prep->setup irf IRF Measurement setup->irf measure Fluorescence Decay Measurement irf->measure load Load Data (Decay & IRF) measure->load deconv Deconvolution load->deconv fit Exponential Fit deconv->fit validate Validate Fit (χ²) fit->validate result Report Lifetime (τ) validate->result

Figure 2: Logical workflow for fluorescence lifetime determination.

Hypothetical Signaling Pathway Involvement

While the specific biological target of "this compound" is not known, many fluorescent probes are designed to investigate cellular processes. For instance, a PBI-based probe could be designed to target a specific organelle, like the mitochondria, and its fluorescence lifetime might change in response to alterations in the mitochondrial membrane potential, which is a key indicator of cellular health and is often dysregulated in cancer.

G cluster_cell Cellular Environment cluster_response Fluorescence Response drug External Stimulus (e.g., Drug) cell Cell drug->cell mito Mitochondrion cell->mito potential Change in Mitochondrial Membrane Potential mito->potential pbi This compound Probe pbi->mito Localization lifetime Change in this compound Fluorescence Lifetime potential->lifetime measure TCSPC Measurement lifetime->measure

Figure 3: Hypothetical signaling pathway for a PBI probe.

Conclusion

This application note provides a comprehensive guide for measuring the fluorescence lifetime of PBI dyes using TCSPC. By following these protocols, researchers can obtain accurate and reproducible lifetime data, which can provide valuable insights into the properties of these versatile fluorophores and their interactions with their environment. It is crucial to optimize the experimental conditions for the specific PBI derivative and application to ensure high-quality results.

References

Application Notes and Protocols for PBI Dyes in Single-Molecule Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583) bisimide (PBI) dyes are a class of highly photostable and bright fluorescent probes that have garnered significant interest for single-molecule spectroscopy. Their excellent photophysical properties, including high extinction coefficients and quantum yields, make them ideal candidates for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). These techniques provide unprecedented insights into the conformational dynamics of biomolecules, molecular interactions, and the nanoscale organization of cellular structures.

This document provides detailed application notes and protocols for the utilization of PBI dyes in various single-molecule spectroscopy techniques. While a specific dye named "PBI 51" was not identified in the literature, this guide focuses on the general class of PBI dyes and their derivatives, providing a comprehensive resource for researchers looking to employ these powerful fluorophores in their studies.

Photophysical Properties of Perylene Bisimide Dyes

The photophysical properties of PBI dyes can be tuned by chemical modifications to the perylene core or the imide substituents. This allows for the generation of a palette of dyes with varying absorption and emission spectra, as well as other desirable characteristics for single-molecule imaging. Below is a summary of typical photophysical properties for some PBI derivatives.

PBI DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)SolventReference
Unsubstituted PBI~490, 525~535, 575~80,000>0.9Chloroform[1][2]
1,7-diamino PBI~578~610~50,000~0.9Chloroform[3]
Tetrachloro-PBI~530~550~75,000~0.85Toluene[1]
Bay-substituted PBI~570~600~60,000~0.9Dichloromethane[1]
Green PBI Dyes (amino-substituted)450-650650-750 (NIR)Broad absorptionSolvent-dependentDichloromethane[3]

Experimental Protocols

Labeling of Biomolecules with PBI Dyes

Site-specific labeling of biomolecules is crucial for successful single-molecule experiments. The most common strategy for labeling proteins with PBI dyes involves cysteine-maleimide chemistry.

Materials:

  • PBI dye with a maleimide (B117702) functional group

  • Purified protein with a single cysteine residue at the desired labeling site

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Protein Preparation: Ensure the protein is pure and concentrated (typically 1-10 mg/mL). If the protein has multiple cysteines, site-directed mutagenesis should be used to create a variant with a single reactive cysteine.

  • Reduction of Cysteine: Before labeling, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Dye Preparation: Dissolve the PBI-maleimide dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the PBI-maleimide stock solution to the reduced protein solution.

  • Incubation: Gently mix and incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Quench the reaction by adding a 100-fold molar excess of a thiol-containing compound like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to react with the unreacted maleimide dye.

  • Purification: Remove the unreacted dye and quenching agent by passing the labeling reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller dye molecules.

  • Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the PBI dye (at its absorption maximum) and using their respective extinction coefficients.

Single-Molecule FRET (smFRET)

smFRET is a powerful technique to measure intramolecular distances and conformational changes in biomolecules. A donor PBI dye and a suitable acceptor dye are placed at two specific locations on the molecule of interest.

Experimental Workflow:

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Labeling Dual Labeling of Biomolecule (PBI Donor & Acceptor) Immobilization Surface Immobilization (e.g., Biotin-Streptavidin) Labeling->Immobilization Excitation Donor Excitation (Laser) Immobilization->Excitation Emission Donor & Acceptor Emission Excitation->Emission Detection Detection on EMCCD Camera (Two-channel imaging) Emission->Detection Localization Single-Molecule Localization Detection->Localization IntensityTrace Intensity vs. Time Traces Localization->IntensityTrace FRET_Efficiency FRET Efficiency Calculation E = I_A / (I_D + I_A) IntensityTrace->FRET_Efficiency Histograms FRET Histograms & Dynamics FRET_Efficiency->Histograms

smFRET Experimental Workflow

Protocol for smFRET Imaging:

  • Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope for surface-immobilized molecules or a confocal microscope for freely diffusing molecules.

  • Sample Chamber Preparation: Prepare a clean glass coverslip passivated with polyethylene (B3416737) glycol (PEG) to prevent non-specific binding. For immobilization, use biotinylated PEG and streptavidin.

  • Immobilization: Introduce the biotinylated and dual-labeled biomolecules into the streptavidin-coated chamber and incubate for 5-10 minutes. Wash away unbound molecules.

  • Imaging Buffer: Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.

  • Data Acquisition: Excite the PBI donor dye with a laser (e.g., 488 nm or 532 nm). Collect the donor and acceptor fluorescence emission in two separate channels using a dichroic mirror and emission filters. Record movies with a sensitive EMCCD camera at a typical frame rate of 10-100 ms.

  • Data Analysis:

    • Identify single molecules and extract their fluorescence intensity time traces for both donor and acceptor channels.

    • Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

    • Generate FRET efficiency histograms to identify different conformational states.

    • Analyze the time traces to determine the kinetics of conformational changes.

PALM and STORM

PALM and STORM are super-resolution imaging techniques that rely on the sequential photoactivation and localization of single fluorophores. While PBI dyes are not inherently photoswitchable, they can be incorporated into photoswitchable systems or functionalized to exhibit such properties. For the purpose of this protocol, we will assume the availability of a photoswitchable PBI derivative.

Experimental Workflow for PALM/STORM:

PALM_STORM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Cycle cluster_analysis Image Reconstruction Labeling Labeling with Photoswitchable PBI Dye Fixation Cell/Sample Fixation & Permeabilization Labeling->Fixation Activation Stochastic Activation (Low-power UV laser) Fixation->Activation Excitation Excitation of Activated Dyes (High-power visible laser) Activation->Excitation Detection Single-Molecule Detection (EMCCD Camera) Excitation->Detection Bleaching Photobleaching Detection->Bleaching Localization Localization of each molecule (Gaussian fitting) Detection->Localization Bleaching->Activation Reconstruction Super-Resolution Image Construction Localization->Reconstruction

PALM/STORM Experimental Workflow

Protocol for PALM/STORM Imaging:

  • Sample Preparation:

    • Label the target structure with a photoswitchable PBI derivative using appropriate labeling strategies (e.g., immunofluorescence, SNAP-tag).

    • Fix the cells or tissue with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Imaging Setup: Use a TIRF or epifluorescence microscope equipped with lasers for both activation (e.g., 405 nm) and excitation (e.g., 561 nm for a red-emitting PBI).

  • Imaging Buffer: For dSTORM, a specific imaging buffer containing a thiol (e.g., β-mercaptoethanol) is required to induce the photoswitching of the dye.

  • Data Acquisition:

    • Illuminate the sample with the excitation laser at high power to switch most of the fluorophores to a dark state.

    • Use a low-power activation laser to sparsely and stochastically activate a subset of fluorophores back to the fluorescent state.

    • Image the activated fluorophores until they photobleach.

    • Repeat this cycle of activation and imaging for thousands of frames to sample a large population of fluorophores.

  • Data Analysis:

    • Process the acquired image stack with a localization software (e.g., ThunderSTORM, QuickPALM).

    • The software fits the diffraction-limited spot of each single molecule with a 2D Gaussian function to determine its precise coordinates.

    • Construct a super-resolution image by plotting the coordinates of all localized molecules.

Application Example: Studying Protein Folding Dynamics

PBI dyes can be used in smFRET experiments to study the conformational dynamics of proteins during folding. For example, a protein can be labeled with a PBI donor and an acceptor dye at two sites that are distant in the unfolded state but close in the folded state.

Signaling Pathway of Protein Folding Monitored by PBI-smFRET:

Protein_Folding_Pathway Unfolded Unfolded State (Low FRET) Intermediate Intermediate State (Mid FRET) Unfolded->Intermediate Folding Intermediate->Unfolded Unfolding Folded Folded State (High FRET) Intermediate->Folded Folding Folded->Intermediate Unfolding

Protein Folding Pathway

By monitoring the FRET efficiency of single molecules over time, researchers can observe transitions between the unfolded, intermediate, and folded states, providing insights into the folding pathway and kinetics.[4][5]

Conclusion

Perylene bisimide dyes are versatile and robust fluorophores for single-molecule spectroscopy. Their bright and stable fluorescence allows for the detailed investigation of molecular processes that are inaccessible with ensemble methods. The protocols and application notes provided here serve as a guide for researchers to harness the power of PBI dyes in their single-molecule studies, from labeling biomolecules to acquiring and analyzing data for smFRET, PALM, and STORM experiments. With careful experimental design and execution, PBI dyes can illuminate the intricate dynamics of the molecular world.

References

Troubleshooting & Optimization

Technical Support Center: PBI 51 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PBI 51 is understood to be a representative model compound for poorly water-soluble molecules frequently encountered in drug development. The following guidance is based on established principles and techniques for solubility enhancement.[1][2] Researchers should adapt these methods based on the specific physicochemical properties of their compound.

Frequently Asked Questions (FAQs)

Q1: What is solubility and why is it critical for this compound's efficacy?

A1: Solubility is the maximum amount of a substance (solute), like this compound, that can be dissolved in a solvent at a specific temperature and pressure. For a drug to be effective, especially when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream.[3][4] Poor solubility can lead to low and variable bioavailability, hindering the therapeutic potential of an otherwise potent compound.[2][5]

Q2: What are the common causes of poor aqueous solubility for compounds like this compound?

A2: Poor solubility often stems from a molecule's physicochemical properties, including high lipophilicity (hydrophobicity), a rigid crystalline structure (high lattice energy), large molecular size, and the absence of ionizable groups.[1][3] More than 40% of new chemical entities (NCEs) in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1][]

Q3: What are the primary strategies to improve the solubility of this compound for in vitro experiments?

A3: The primary strategies involve modifying the solvent or using formulation excipients to increase the dissolving capacity of the aqueous medium. Common techniques include:

  • Co-solvency: Preparing a concentrated stock of this compound in a water-miscible organic solvent (like DMSO or ethanol) before diluting it into your aqueous buffer.[5][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[4][5][]

  • Use of Excipients: Incorporating solubilizing agents like surfactants or cyclodextrins can encapsulate the hydrophobic molecule, enhancing its apparent solubility.[1][8]

Q4: What safety precautions should I consider when working with organic solvents?

A4: Always work in a well-ventilated area, preferably a chemical fume hood, when handling volatile organic solvents like DMSO, ethanol (B145695), or DMF. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards and handling instructions.

Troubleshooting Guide

Q: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A: The standard first step is to use a co-solvent. Prepare a high-concentration stock solution of this compound in an appropriate organic solvent and then dilute this stock into your final aqueous medium.

  • Recommended Action: Start with 100% Dimethyl Sulfoxide (DMSO). If this compound dissolves, you can then perform a serial dilution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

  • See Protocol 1: Preparation of a High-Concentration Stock Solution.

Q: this compound precipitates out of solution when I add my DMSO stock to my cell culture media or assay buffer. How can I fix this?

A: This is a common issue known as "precipitation upon dilution." It occurs when the drug concentration exceeds its solubility limit in the final aqueous medium.

  • Recommended Actions:

    • Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final buffer. Test a lower concentration.

    • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a solution containing a solubilizing agent, like a buffer with 10% Fetal Bovine Serum (FBS) or a surfactant, before the final dilution.

    • Increase Mixing Energy: When diluting, vortex or stir the aqueous solution vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

    • Consider an Excipient: If the problem persists, the use of a solubilizing agent like a cyclodextrin (B1172386) in your final buffer may be necessary.[8] See Protocol 3.

Q: Can I use pH modification to improve the solubility of this compound?

A: This technique is effective only if this compound has ionizable functional groups (i.e., it is a weak acid or a weak base).[2][4][9]

  • Recommended Action:

    • Analyze the Structure: Examine the chemical structure of this compound for acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups.

    • Experimental Test: If ionizable groups are present, perform a pH-solubility profile. Test the solubility of this compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 10).[5]

    • For a weakly acidic compound, solubility will increase as the pH rises above its pKa.

    • For a weakly basic compound, solubility will increase as the pH falls below its pKa.

  • See Protocol 2: pH-Dependent Solubility Assessment.

Q: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A: Absolutely. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. Undissolved particles can also cause artifacts in plate-based assays.

  • Recommended Action: Before adding to cells, visually inspect your final solution under a light microscope for any signs of precipitation or crystalline material. If precipitation is observed, you must re-optimize your dissolution method using the troubleshooting steps above. Centrifuging the solution and measuring the concentration in the supernatant via HPLC-UV can confirm the true dissolved concentration.

Data Presentation: Solubility Profile of this compound

The following tables contain representative data to illustrate expected outcomes from solubility experiments.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility (mg/mL) at 25°C Classification
Water < 0.001 Practically Insoluble
PBS (pH 7.4) < 0.001 Practically Insoluble
Ethanol 8 Sparingly Soluble
Propylene Glycol 25 Soluble

| DMSO (Dimethyl Sulfoxide) | > 150 | Very Soluble |

Table 2: Effect of pH on this compound Aqueous Solubility (Assuming this compound is a weak base with a pKa of 5.5)

Buffer pH Solubility (µg/mL) at 25°C
3.0 55.2
4.0 15.8
5.0 2.1
6.0 0.7
7.4 < 0.5

| 9.0 | < 0.5 |

Table 3: Enhancement of this compound Aqueous Solubility (pH 7.4) with Excipients

Excipient Concentration (% w/v) Solubility (µg/mL) at 25°C Fold Increase
None 0% 0.4 1
Tween® 80 1% 12.5 ~31x
HP-β-CD 2% 45.1 ~112x

| HP-β-CD | 5% | 110.8 | ~277x |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution using a Co-Solvent
  • Objective: To dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution.

  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Methodology:

    • Weigh an accurate amount of this compound (e.g., 10 mg) and place it into a clean vial.

    • Add a small volume of DMSO to the vial to achieve a high target concentration (e.g., add 100 µL for a 100 mg/mL solution).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the solubility of this compound as a function of pH to identify potential for pH-mediated solubilization.

  • Materials:

    • This compound (solid powder)

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

    • An excess amount of this compound.

    • Thermostatic shaker incubator.

    • Centrifuge.

    • HPLC-UV or LC-MS/MS system for quantification.

  • Methodology:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer solution in separate vials. The amount should be enough to ensure a saturated solution with visible solid remaining.

    • Seal the vials and place them in a shaker incubator set to 25°C (or desired temperature) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the measured solubility (in µg/mL or µM) against the buffer pH.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials:

    • This compound stock solution in a minimal amount of organic solvent (e.g., ethanol or methanol).

    • HP-β-CD powder.

    • Aqueous buffer (e.g., PBS, pH 7.4).

    • Stir plate and magnetic stir bars.

    • 0.22 µm syringe filter.

  • Methodology:

    • Prepare the HP-β-CD solution by dissolving the required amount (e.g., 5 g for a 5% w/v solution) in the aqueous buffer. Gently warm and stir to aid dissolution. Let the solution cool to room temperature.

    • While vigorously stirring the HP-β-CD solution, slowly add a small volume of the concentrated this compound stock solution dropwise. The organic solvent should be kept to a minimum (e.g., <1-2% of the final volume).

    • Continue stirring the mixture for several hours (4-24 hours) at room temperature, protected from light, to allow for complex formation.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound or potential precipitates.

    • The resulting clear solution contains the this compound:HP-β-CD complex. The concentration should be confirmed via an analytical method like HPLC.

Visualizations

G start This compound fails to dissolve in aqueous buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilution Dilute stock into aqueous buffer stock->dilution precipitate Does this compound precipitate? dilution->precipitate success Solution is ready for use (Verify final solvent conc.) precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes lower_c Lower final concentration troubleshoot->lower_c ionizable Is this compound ionizable? troubleshoot->ionizable excipient Use solubilizing excipient (e.g., Cyclodextrin, Surfactant) troubleshoot->excipient ph_adjust Adjust pH to increase solubility ionizable->ph_adjust Yes ionizable->excipient No

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: PBI-05204 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of PBI-05204. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the extraction and purification of this botanical drug from Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What is PBI-05204?

A1: PBI-05204 is a defined botanical drug derived from the leaves of Nerium oleander. It is obtained through a supercritical CO₂ extraction process and contains a complex mixture of compounds, with the primary active cardiac glycoside being oleandrin (B1683999).[1][2][3][4] PBI-05204 has been investigated in clinical trials for its potential therapeutic effects in various cancers, including glioblastoma and pancreatic cancer.[1][2][5][6]

Q2: What are the main challenges in producing a consistent PBI-05204 product?

A2: As a botanical extract, ensuring batch-to-batch consistency is a primary challenge. Key factors that can introduce variability include:

  • Source Material Variability: The chemical profile of Nerium oleander can vary based on genetics, geographical location, climate, and harvest time.[7][8]

  • Extraction Process Parameters: Minor deviations in temperature, pressure, and solvent composition during supercritical CO₂ extraction can alter the extract's composition.[7]

  • Contamination: The raw plant material can be susceptible to contamination with pesticides, heavy metals, and microbes if not properly sourced and handled.[7][8]

  • Stability: The complex mixture of phytochemicals in PBI-05204 may degrade over time if not stored under appropriate conditions.[7]

Troubleshooting Guides

Synthesis (Extraction) Issues

Problem: Low Yield of Crude Extract

Potential Cause Troubleshooting Step Expected Outcome
Improper Grinding of Plant Material Ensure the dried Nerium oleander leaves are ground to a fine, consistent powder to maximize surface area for extraction.[9][10]Increased extraction efficiency and higher yield.
Suboptimal Extraction Solvent While PBI-05204 is a supercritical CO₂ extract, laboratory-scale extractions may use organic solvents. For oleandrin, mixtures like methanol (B129727)/acetonitrile (B52724) (1:1, v/v) have been used.[10] Experiment with different solvent systems to optimize solubility.Identification of a solvent system that provides a higher yield of the target compounds.
Inefficient Extraction Method For solvent extraction, consider optimizing the duration and temperature. Methods like ultrasonic-assisted extraction can improve efficiency compared to simple maceration.[9][10]Reduced extraction time and increased yield of the crude extract.
Degradation of Target Compounds Avoid excessive heat during drying and extraction, as cardiac glycosides can be heat-sensitive.[11] Drying temperatures around 40-45°C are recommended.[9][10]Preservation of the active compounds and a more potent extract.

Problem: High Levels of Impurities in the Crude Extract

Potential Cause Troubleshooting Step Expected Outcome
Co-extraction of Unwanted Compounds Modify the polarity of the extraction solvent. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and some pigments before the main extraction.A cleaner crude extract with a higher concentration of the desired cardiac glycosides.
Presence of Chlorophyll Chlorophyll is a common impurity. It can be removed during the purification steps using techniques like liquid-liquid partitioning.A decolorized extract that is easier to purify further.
Source Material Contamination Ensure the Nerium oleander leaves are sourced from a reputable supplier and are free from pesticides and heavy metals.[7][8]A safer and purer final product.
Purification Issues

Problem: Poor Separation During Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase For the purification of moderately polar compounds like oleandrin, silica (B1680970) gel is a common choice for column chromatography. Reversed-phase columns (e.g., C18) are used for HPLC.[10]Improved resolution between oleandrin and other components of the extract.
Suboptimal Mobile Phase Systematically vary the solvent gradient in column chromatography (e.g., increasing methanol in a chloroform (B151607)/methanol mixture). For HPLC, adjust the ratio of the mobile phase components (e.g., acetonitrile and water).[10]Sharper peaks and better separation of the target compounds.
Column Overloading Do not exceed the recommended loading capacity of your chromatography column. Overloading leads to broad peaks and poor separation.Symmetrical peak shapes and baseline separation.
Sample Preparation Ensure the crude extract is fully dissolved in the initial mobile phase and filtered through a 0.45 µm filter before injection into an HPLC system to prevent column clogging.[10]Protection of the column and improved chromatographic performance.

Problem: Low Recovery of Pure Oleandrin

Potential Cause Troubleshooting Step Expected Outcome
Loss During Liquid-Liquid Partitioning Perform multiple extractions of the aqueous layer with the organic solvent (e.g., chloroform or ethyl acetate) to ensure complete transfer of oleandrin.Increased recovery of oleandrin in the organic phase.
Degradation During Solvent Evaporation Use a rotary evaporator at a controlled, low temperature (e.g., 45°C) to remove solvents.[10] Avoid prolonged exposure to heat.Minimized degradation of the purified compound.
Adsorption onto Glassware or Equipment Silanize glassware if irreversible adsorption is suspected, although this is less common for these types of compounds.Reduced loss of the compound during handling and purification.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction of Oleandrin
  • Preparation of Plant Material:

    • Collect fresh Nerium oleander leaves and wash them with distilled water.

    • Dry the leaves in a hot air oven at 45°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.[10]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of a methanol/acetonitrile (1:1, v/v) mixture.

    • Place the flask in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.[10]

  • Solvent Removal:

    • Evaporate the combined solvent extract to dryness under reduced pressure using a rotary evaporator at 45°C.[10]

  • Reconstitution:

    • Reconstitute the dry residue in a known volume of the HPLC mobile phase for analysis or a suitable solvent for further purification.[10]

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of methanol in chloroform).

  • Fraction Collection:

    • Collect fractions of the eluate.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure oleandrin.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried Nerium oleander Leaves grind Grinding start->grind extract Ultrasonic Extraction (Methanol/Acetonitrile) grind->extract centrifuge Centrifugation extract->centrifuge evaporate_extract Evaporation centrifuge->evaporate_extract crude_extract Crude PBI-05204 Extract evaporate_extract->crude_extract partition Liquid-Liquid Partitioning (Optional) crude_extract->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis evaporate_pure Evaporation hplc_analysis->evaporate_pure pure_compound Pure Oleandrin evaporate_pure->pure_compound

Caption: Workflow for the extraction and purification of oleandrin from Nerium oleander.

troubleshooting_logic cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage issue Low Yield of Pure Compound incomplete_extraction Incomplete Extraction? issue->incomplete_extraction degradation Degradation during Extraction? issue->degradation poor_separation Poor Chromatographic Separation? issue->poor_separation loss_during_workup Loss during Workup? issue->loss_during_workup check_grinding Check Grinding Efficiency incomplete_extraction->check_grinding optimize_solvent Optimize Solvent/Method incomplete_extraction->optimize_solvent check_temp Check Drying/Extraction Temp. degradation->check_temp optimize_chrom Optimize Chromatography (Mobile/Stationary Phase) poor_separation->optimize_chrom check_loading Check Column Loading poor_separation->check_loading check_partitioning Check Partitioning Steps loss_during_workup->check_partitioning check_evaporation Check Evaporation Conditions loss_during_workup->check_evaporation

Caption: Troubleshooting logic for low yield in PBI-05204 purification.

References

Optimizing PBI-51 Based Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of experiments involving PBI-51, a competitive inhibitor of Abscisic Acid (ABA)-regulated gene expression.

Frequently Asked Questions (FAQs)

Q1: What is PBI-51 and what is its mechanism of action?

A1: PBI-51 is a chemical compound that acts as a competitive antagonist of the plant hormone Abscisic Acid (ABA). Its chemical name is (4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone.[1] It functions by competing with ABA for binding to its receptors (PYR/PYL/RCAR), thereby inhibiting the downstream signaling cascade that leads to the expression of ABA-responsive genes.[1] Unlike some inhibitors, PBI-51 does not appear to affect the uptake of ABA by the cells.[1]

Q2: What are the primary applications of PBI-51 in research?

A2: PBI-51 is primarily used in plant biology and agricultural research to study the physiological roles of ABA. It can be used to investigate processes regulated by ABA, such as seed germination, stomatal closure, and stress responses. By inhibiting ABA signaling, researchers can explore the consequences of blocking these pathways.

Q3: How should I prepare a stock solution of PBI-51?

A3: PBI-51 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution can then be diluted to the final working concentration in the cell culture medium or experimental buffer. It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]

Q4: What is a typical working concentration for PBI-51?

A4: The optimal working concentration of PBI-51 will vary depending on the plant species, cell type, and specific experimental conditions. Based on studies with other ABA antagonists, a good starting point for dose-response experiments is a range from 1 µM to 50 µM. For example, with the ABA antagonist AA1, a concentration of 100 µM was able to reverse the effects of 50 µM ABA.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How long should I incubate my samples with PBI-51?

A5: The optimal incubation time depends on the biological process being studied. For gene expression studies, an incubation time of several hours (e.g., 8 hours) may be sufficient to observe changes in transcript levels.[4] For longer-term physiological assays, such as seed germination, the incubation period could extend over several days. It is advisable to conduct a time-course experiment to determine the most effective incubation period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of PBI-51 Incorrect Concentration: The concentration of PBI-51 may be too low to effectively compete with endogenous or exogenously applied ABA.Perform a dose-response experiment with a wider range of PBI-51 concentrations. Ensure that the ABA concentration used for induction is not excessively high.
Degradation of PBI-51: The compound may have degraded due to improper storage or handling.Store the PBI-51 stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell/Tissue Type Insensitivity: The specific plant species or tissue being used may have lower sensitivity to this particular ABA antagonist.Consider using a different ABA antagonist or a different biological system to validate your hypothesis.
Precipitation of PBI-51 in Culture Medium Low Solubility: The final concentration of PBI-51 may exceed its solubility limit in the aqueous culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility but remains below cytotoxic levels (ideally ≤0.1% for sensitive cells).[2] Prepare the final dilution by adding the PBI-51 stock solution to the medium while vortexing to ensure rapid mixing.[5]
Interaction with Media Components: Components in the cell culture medium may be causing the compound to precipitate.Test the solubility of PBI-51 in a simplified buffer (e.g., PBS) before using it in a complex culture medium.
High Cellular Toxicity Observed High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.Calculate the final DMSO concentration in your experiment and ensure it is within a safe range for your cell type (typically <0.5%).[2] Include a vehicle control (medium with the same final DMSO concentration but without PBI-51) in your experiments.
Off-Target Effects of PBI-51: At high concentrations, PBI-51 may have off-target effects that lead to cytotoxicity.Lower the concentration of PBI-51 and perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the non-toxic concentration range.
Variability in Experimental Results Inconsistent PBI-51 Activity: This could be due to issues with the stock solution or experimental setup.Prepare a fresh stock solution of PBI-51. Ensure precise and consistent pipetting when preparing dilutions. Standardize all experimental parameters, including cell density, incubation time, and temperature.

Experimental Protocols

Protocol 1: Gene Expression Analysis of ABA-Responsive Genes using qPCR

This protocol outlines a general procedure to assess the inhibitory effect of PBI-51 on the expression of ABA-responsive genes in plant seedlings.

  • Seedling Growth: Grow seedlings of the desired plant species (e.g., Arabidopsis thaliana) under standard conditions.

  • Treatment Preparation: Prepare a stock solution of PBI-51 in DMSO. Prepare working solutions of ABA and PBI-51 in the appropriate liquid culture medium. Include the following treatment groups:

    • Mock/Vehicle Control (medium with DMSO)

    • ABA treatment (e.g., 50 µM ABA)

    • PBI-51 treatment (e.g., 50 µM PBI-51)

    • Co-treatment (e.g., 50 µM ABA + 50 µM PBI-51)

  • Incubation: Transfer seedlings to the treatment solutions and incubate for a predetermined time (e.g., 8 hours) under controlled light and temperature conditions.[4]

  • RNA Extraction: Harvest the seedlings, snap-freeze them in liquid nitrogen, and extract total RNA using a standard protocol or a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for known ABA-responsive genes (e.g., RD29b, RAB18).[3] Use a suitable reference gene for normalization.

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in each treatment group.

Protocol 2: Seed Germination Assay

This protocol is designed to evaluate the effect of PBI-51 on ABA-inhibited seed germination.

  • Seed Sterilization: Surface-sterilize seeds to prevent microbial contamination.

  • Plating: Prepare agar (B569324) plates containing a basal salt medium supplemented with the following:

    • Control (no additions)

    • ABA (e.g., 5 µM)

    • PBI-51 (e.g., 10 µM)

    • ABA + PBI-51 (e.g., 5 µM ABA + 10 µM PBI-51)

  • Incubation: Plate the sterilized seeds on the treatment plates and incubate under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Scoring: Score the percentage of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for several days.

  • Data Analysis: Plot the germination percentage over time for each treatment group to assess the inhibitory effect of ABA and the antagonistic effect of PBI-51.

Visualizations

ABA_Signaling_Pathway cluster_stress Abiotic Stress (e.g., Drought) cluster_synthesis ABA Biosynthesis cluster_inhibition PBI-51 Inhibition cluster_reception Signal Perception cluster_core_pathway Core Signaling Cascade cluster_response Cellular Response ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds to PBI51 PBI-51 PBI51->Receptor Competitively Inhibits PP2C PP2C Phosphatases Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits GeneExpression ABA-Responsive Gene Expression SnRK2->GeneExpression Activates StomatalClosure Stomatal Closure SnRK2->StomatalClosure Promotes

Caption: Competitive inhibition of the ABA signaling pathway by PBI-51.

Experimental_Workflow_Gene_Expression start Start: Plant Seedling Growth treatment Treatment with ABA and/or PBI-51 start->treatment incubation Incubation (e.g., 8 hours) treatment->incubation harvest Harvest & Snap-Freeze Tissue incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis: Relative Gene Expression qpcr->data_analysis end End: Assess PBI-51 Efficacy data_analysis->end

References

PBI 51 Film Morphology: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the preparation and characterization of Polybenzimidazole (PBI 51) films.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the morphology of this compound films?

A1: The morphology of this compound films is primarily influenced by a combination of factors related to the polymer solution, the casting process, and post-casting treatments. Key factors include the concentration and viscosity of the PBI solution, the choice of solvent, the casting surface's cleanliness and energy, the rate of solvent evaporation, and the parameters of any post-casting annealing treatment.[1][2] An increase in the viscosity of the PBI solution, for instance, has been shown to decrease the size of macropores in the resulting film.[1]

Q2: How does the choice of solvent affect this compound film formation?

A2: The solvent plays a crucial role in the dissolution of PBI and the subsequent formation of the film. The solvent's boiling point, vapor pressure, and its interaction with the polymer determine the rate of evaporation and the final film structure. Solvents like N,N-dimethylacetamide (DMAc) are commonly used for dissolving PBI.[3] The rate of solvent removal during the drying process can significantly impact the film's porosity and surface uniformity. Rapid solvent evaporation can lead to defects such as pinholes and cracks.[4]

Q3: What is the purpose of annealing this compound films, and how does it affect their morphology?

A3: Annealing is a post-casting heat treatment process that is critical for improving the quality of this compound films. This process helps to remove residual solvent, reduce internal stresses, and control the degree of crystallinity in the film.[5][6] Proper annealing can lead to a more uniform, dense, and mechanically stable film. The annealing temperature and duration are critical parameters that need to be optimized to avoid degradation of the polymer while achieving the desired film properties.[6]

Q4: My this compound film is cloudy or hazy. What could be the cause?

A4: Cloudiness or haze in a PBI film can be attributed to several factors. One common cause is the presence of moisture in the solvent or the casting environment, as PBI is hygroscopic.[7] Incomplete dissolution of the PBI powder or the presence of impurities can also lead to a hazy appearance. Additionally, a high degree of crystallinity, which can be influenced by the cooling rate after casting, can contribute to reduced transparency.[2]

Q5: I am observing cracks and peeling in my this compound film. How can I prevent this?

A5: Cracking and peeling, also known as delamination, are often caused by high internal stresses within the film.[4][8] These stresses can arise from a mismatch in the coefficient of thermal expansion between the film and the substrate, rapid solvent evaporation, or excessive film thickness.[8] To prevent this, ensure the substrate is scrupulously clean to promote good adhesion. A slower, more controlled drying process and a gradual cooling ramp after annealing can help to minimize internal stresses.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific morphological issues you may encounter with your this compound films.

Issue 1: Pinholes and Bubbles in the Film

Description: The film exhibits small voids or gas bubbles on its surface.

Diagram: Troubleshooting Pinholes and Bubbles

G start Start: Pinholes/Bubbles Observed check_solution Check PBI Solution for Bubbles start->check_solution solution_good Solution is Bubble-Free check_solution->solution_good degas_solution Degas Solution (e.g., sonication, vacuum) degas_solution->check_solution check_casting Review Casting Technique casting_good Casting Technique is Correct check_casting->casting_good slow_casting Cast Solution Slowly and Evenly slow_casting->check_casting check_drying Examine Drying Conditions drying_good Drying Conditions are Optimal check_drying->drying_good slow_drying Slow Down Solvent Evaporation (e.g., cover casting dish) slow_drying->check_drying solution_good->degas_solution No solution_good->check_casting Yes casting_good->slow_casting No casting_good->check_drying Yes drying_good->slow_drying No end End: Pinhole-Free Film drying_good->end Yes

Caption: Troubleshooting workflow for pinholes and bubbles.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Air bubbles trapped in the PBI solution Degas the solution before casting using methods such as gentle sonication or placing it in a vacuum chamber.
Turbulent casting process Pour the solution slowly and steadily onto the substrate to avoid introducing air bubbles.
Solvent boiling during drying Dry the film at a lower temperature to slow down the rate of solvent evaporation. Using a partially covered casting dish can also help.[4]
Contaminated substrate Ensure the casting surface is meticulously clean and free of dust particles.[8]
Issue 2: Uneven Film Thickness

Description: The film has noticeable variations in thickness across its surface.

Diagram: Troubleshooting Uneven Film Thickness

G start Start: Uneven Film Thickness check_level Ensure Casting Surface is Perfectly Level start->check_level level_good Surface is Level check_level->level_good level_surface Use a Leveling Table level_surface->check_level check_viscosity Evaluate Solution Viscosity viscosity_good Viscosity is Appropriate check_viscosity->viscosity_good adjust_viscosity Adjust PBI Concentration adjust_viscosity->check_viscosity check_spreading Observe Solution Spreading spreading_good Spreading is Uniform check_spreading->spreading_good improve_spreading Use a Casting Knife or Doctor Blade improve_spreading->check_spreading level_good->level_surface No level_good->check_viscosity Yes viscosity_good->adjust_viscosity No viscosity_good->check_spreading Yes spreading_good->improve_spreading No end End: Uniform Film Thickness spreading_good->end Yes

Caption: Troubleshooting workflow for uneven film thickness.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Non-level casting surface Use a leveling table to ensure the casting substrate is perfectly horizontal.
Inconsistent solution viscosity Ensure the PBI is fully dissolved and the solution is homogeneous before casting. Adjust the polymer concentration if the solution is too viscous or too fluid.
Uneven spreading of the solution Utilize a casting knife or doctor blade to spread the solution evenly across the substrate.
Uneven solvent evaporation Dry the film in an environment with uniform airflow and temperature. Avoid placing it near drafts or heat sources.[9]
Issue 3: Surface Roughness and Wrinkles

Description: The film surface is not smooth and may have wrinkles or a rough texture.

Diagram: Troubleshooting Surface Roughness and Wrinkles

G start Start: Surface Roughness/Wrinkles check_substrate Inspect Substrate for Roughness start->check_substrate substrate_good Substrate is Smooth check_substrate->substrate_good use_smooth_substrate Use a Smoother Casting Surface (e.g., glass) use_smooth_substrate->check_substrate check_drying_rate Analyze Solvent Evaporation Rate drying_rate_good Drying Rate is Controlled check_drying_rate->drying_rate_good control_drying Control Evaporation Rate (e.g., cover, controlled environment) control_drying->check_drying_rate check_annealing Review Annealing Protocol annealing_good Annealing is Optimized check_annealing->annealing_good optimize_annealing Optimize Annealing Temperature and Ramp Rates optimize_annealing->check_annealing substrate_good->use_smooth_substrate No substrate_good->check_drying_rate Yes drying_rate_good->control_drying No drying_rate_good->check_annealing Yes annealing_good->optimize_annealing No end End: Smooth Film Surface annealing_good->end Yes

Caption: Troubleshooting workflow for surface roughness.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Rough casting substrate Use a very smooth casting surface, such as a polished glass plate or silicon wafer.
Too rapid solvent evaporation A "skin" can form on the surface while the underlying solvent is still evaporating, leading to wrinkles. Slow down the drying process.
Film shrinkage during drying If the film adheres too strongly to the substrate in some areas and not others, shrinkage can cause wrinkles. Ensure uniform adhesion.
Improper annealing Too high an annealing temperature or a rapid temperature ramp can induce stress and surface defects. Optimize the annealing protocol.

Experimental Protocols

Protocol 1: this compound Solution Preparation

Objective: To prepare a homogeneous this compound solution for film casting.

Diagram: this compound Solution Preparation Workflow

G start Start dry_pbi Dry this compound Powder start->dry_pbi weigh_pbi Weigh PBI and Solvent dry_pbi->weigh_pbi dissolve_pbi Dissolve PBI in Solvent with Stirring weigh_pbi->dissolve_pbi heat Apply Gentle Heat (if necessary) dissolve_pbi->heat cool Cool to Room Temperature heat->cool degas Degas Solution cool->degas end End: Homogeneous PBI Solution degas->end

Caption: Workflow for preparing a this compound solution.

Materials:

  • This compound powder

  • N,N-dimethylacetamide (DMAc)

  • Magnetic stirrer and stir bar

  • Glass vial or flask

  • Heating mantle or hot plate

Procedure:

  • Dry the this compound powder in a vacuum oven at a temperature and duration recommended by the supplier to remove any absorbed moisture.

  • Weigh the desired amount of dried this compound powder and the corresponding volume of DMAc to achieve the target concentration (e.g., 1-5 wt%).

  • Add the this compound powder to the DMAc in a glass vial containing a magnetic stir bar.

  • Stir the mixture at room temperature until the powder is fully dissolved. Gentle heating (e.g., 60-80 °C) can be applied to facilitate dissolution, but avoid excessive temperatures that could degrade the polymer.

  • Once dissolved, allow the solution to cool to room temperature.

  • Degas the solution to remove any trapped air bubbles.

Protocol 2: this compound Film Casting by Solution Casting

Objective: To fabricate a this compound film with uniform thickness.

Diagram: Solution Casting Workflow

G start Start clean_substrate Clean Casting Substrate start->clean_substrate cast_solution Cast PBI Solution clean_substrate->cast_solution dry_film Dry the Film cast_solution->dry_film peel_film Peel the Film from Substrate dry_film->peel_film anneal_film Anneal the Film peel_film->anneal_film end End: this compound Film anneal_film->end

Caption: Workflow for this compound film solution casting.

Materials:

  • Homogeneous this compound solution

  • Glass plate or other suitable substrate

  • Casting knife or doctor blade

  • Leveling table

  • Drying oven

Procedure:

  • Thoroughly clean the casting substrate with appropriate solvents (e.g., acetone, isopropanol) and dry it completely.

  • Place the clean substrate on a leveling table.

  • Pour the this compound solution onto the substrate and use a casting knife set to the desired gap to spread the solution evenly.

  • Transfer the cast film to a drying oven with a controlled atmosphere (e.g., nitrogen or vacuum) and temperature. A slow, multi-stage drying process is often beneficial.

  • Once the film is completely dry, carefully peel it from the substrate.

  • Anneal the freestanding film in an oven under a controlled atmosphere. The annealing temperature and time should be optimized based on the desired film properties. A typical starting point could be annealing at a temperature below the glass transition temperature of PBI.[7]

References

Technical Support Center: PBI-51 Degradation and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "PBI-51" is not available in the public domain based on the conducted search. To provide a comprehensive and accurate technical support resource as requested, specific data on the chemical structure, therapeutic class, and known stability profile of PBI-51 are required.

The following structure is a template demonstrating how such a Technical Support Center would be organized and the type of information it would contain, pending the availability of specific data for PBI-51.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for PBI-51?

A1: [Information not available. A typical answer would describe the principal chemical reactions leading to the degradation of the compound, such as hydrolysis, oxidation, photolysis, or enzymatic degradation. For instance: "PBI-51 is primarily susceptible to oxidative degradation at its methoxybenzyl group and hydrolysis of the ester linkage under acidic or basic conditions."]

Q2: What are the recommended storage conditions to ensure the stability of PBI-51 solutions?

A2: [Information not available. A typical answer would provide specific temperature, lighting, and pH recommendations. For example: "For short-term storage (up to 72 hours), PBI-51 solutions should be stored at 2-8°C and protected from light. For long-term storage, aliquots should be frozen at -20°C or below."]

Q3: Are there any known incompatibilities of PBI-51 with common excipients or solvents?

A3: [Information not available. A typical answer would list substances that should be avoided. For example: "PBI-51 shows incompatibility with polysorbate 80, which can accelerate its degradation. It is also recommended to avoid using phosphate (B84403) buffers, as they can catalyze hydrolysis."]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays using PBI-51.

Possible Cause Troubleshooting Step
Degradation of PBI-51 stock solution Prepare fresh stock solutions of PBI-51 before each experiment. Verify the purity of the stock solution using a suitable analytical method like HPLC.
Interaction with media components Investigate potential interactions of PBI-51 with components of the cell culture media. Perform a stability study of PBI-51 in the specific media under incubation conditions.
Photodegradation during handling Minimize the exposure of PBI-51 solutions to light by using amber vials and working under subdued lighting conditions.

Issue: Appearance of unknown peaks in HPLC analysis of PBI-51 samples.

Possible Cause Troubleshooting Step
Forced degradation The sample may have been exposed to harsh conditions (e.g., high temperature, extreme pH). Review sample handling and storage procedures.
Contamination Ensure the purity of all solvents and reagents used in sample preparation and HPLC analysis. Run a blank to check for system contamination.
Identification of degradants To identify the unknown peaks, consider using mass spectrometry (LC-MS) to determine the molecular weights of the degradation products.

Experimental Protocols

Protocol 1: Assessment of PBI-51 Stability in Aqueous Solutions

[Information not available. A detailed protocol would include the following sections: Materials, Preparation of PBI-51 Solutions, Incubation Conditions, Sample Analysis (e.g., HPLC method with specific column, mobile phase, and detection wavelength), and Data Analysis.]

Signaling Pathways & Workflow Diagrams

Logical Workflow for Investigating PBI-51 Degradation

A Observe unexpected experimental results B Hypothesize PBI-51 instability A->B C Perform forced degradation studies (Heat, Light, pH, Oxidation) B->C D Analyze samples by HPLC/LC-MS C->D E Identify major degradation products D->E F Determine degradation pathways E->F G Develop stabilization strategies (e.g., formulation changes, storage optimization) F->G H Validate stability of optimized formulation G->H

Caption: A logical workflow for systematically investigating the degradation of a compound like PBI-51.

To proceed with creating a detailed and accurate Technical Support Center for PBI-51, please provide relevant documentation, such as a Certificate of Analysis, Safety Data Sheet (SDS), or any internal stability and analytical data.

Technical Support Center: Managing Small Molecule Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "PBI-51" could not be definitively identified in publicly available scientific literature. Therefore, this guide provides general strategies and protocols for reducing the aggregation of small molecules in solution, which are applicable to a wide range of research and drug development contexts.

Troubleshooting Guide: Reducing Compound Aggregation

Researchers often encounter issues with small molecule aggregation, which can lead to inconsistent experimental results, loss of compound activity, and misleading structure-activity relationships. This guide provides a systematic approach to troubleshoot and mitigate aggregation.

Observation Potential Cause Recommended Action
Precipitate formation upon dissolution or dilution in aqueous buffer. Poor aqueous solubility, compound exceeding its critical aggregation concentration (CAC).1. Optimize Solvent System: Use a minimal amount of a compatible organic co-solvent (e.g., DMSO, ethanol) in the final solution. 2. pH Adjustment: Modify the buffer pH to ionize the compound, which can increase solubility. 3. Temperature Control: Gently warm the solution to aid dissolution, but be mindful of compound stability.
Inconsistent results or poor reproducibility in biological assays. Compound aggregation leading to non-specific inhibition or sequestration of target proteins.1. Detergent Addition: Include a non-ionic detergent (e.g., Triton X-100, Tween-20) at a low concentration (typically 0.01-0.1%) in the assay buffer.[1] 2. Lower Compound Concentration: Perform experiments at concentrations below the suspected CAC.
High background signal or artifacts in biophysical measurements (e.g., DLS, SPR). Formation of colloidal aggregates that scatter light or non-specifically bind to sensor surfaces.1. Centrifugation/Filtration: Spin down or filter stock solutions to remove pre-existing aggregates before use. 2. Use of Excipients: Incorporate solubility-enhancing excipients like cyclodextrins.
"Bell-shaped" dose-response curve in activity assays. At high concentrations, aggregation may lead to a decrease in the apparent activity.1. Visual Inspection: Carefully observe solutions at high concentrations for any signs of turbidity or precipitation. 2. Particle Size Analysis: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates at various concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule aggregation?

A1: Small molecule aggregation is often driven by a combination of factors including:

  • Poor aqueous solubility: Hydrophobic compounds tend to self-associate in aqueous environments to minimize their interaction with water.

  • High concentration: Exceeding the critical aggregation concentration (CAC) leads to the spontaneous formation of colloidal particles.[2]

  • Solution conditions: pH, ionic strength, and temperature can all influence a compound's solubility and propensity to aggregate.[2]

  • Presence of nucleation sites: Impurities or surfaces can act as seeds for aggregate formation.

Q2: How can I detect if my compound is aggregating?

A2: Several experimental techniques can be used to detect and characterize small molecule aggregation:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of aggregates.

  • Nuclear Magnetic Resonance (NMR): Can detect changes in the chemical environment of a molecule upon aggregation.[3]

  • Detergent-based counter-screens: A significant reduction in activity in the presence of a non-ionic detergent is a strong indicator of aggregation-based inhibition.[1]

  • Surface Plasmon Resonance (SPR): Can differentiate between true binding and non-specific binding due to aggregation.[4][5]

Q3: Can aggregation be beneficial?

A3: While often considered a nuisance in early drug discovery, controlled aggregation is utilized in drug delivery systems, such as in the formation of nanoparticles for targeted drug release.[3]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the presence and size of aggregates in a compound solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution into the desired aqueous buffer to a range of concentrations.

    • Include a buffer-only control and a control with the organic solvent at the highest concentration used.

  • DLS Measurement:

    • Transfer the samples to a clean, dust-free cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI).

    • An increase in particle size and PDI with increasing compound concentration is indicative of aggregation.

Protocol 2: Detergent-Based Assay for Identifying Aggregation-Mediated Inhibition

Objective: To determine if the observed biological activity of a compound is due to aggregation.

Methodology:

  • Assay Setup:

    • Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.05% Tween-20).[6]

  • Compound Treatment:

    • Perform the biological assay with a dose-response of the compound in both buffer conditions.

  • Data Analysis:

    • Compare the IC50 or EC50 values obtained in the presence and absence of the detergent.

    • A significant rightward shift in the dose-response curve (i.e., a higher IC50/EC50) in the presence of the detergent suggests that the compound's activity is at least partially mediated by aggregation.

Visualizations

Caption: Workflow for identifying small molecule aggregation.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ligand Ligand ligand->receptor inhibitor Aggregating Inhibitor (Non-specific) inhibitor->kinase1 inhibitor->kinase2

Caption: Impact of an aggregating inhibitor on a signaling pathway.

References

Technical Support Center: Perylene Bisimide (PBI) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "PBI 51" is not a standard scientific identifier. This guide assumes "PBI" refers to a Perylene (B46583) Bisimide dye. The information provided is based on the general properties of this class of compounds.

Troubleshooting Guides & FAQs

This section addresses common issues researchers encounter when working with Perylene Bisimide (PBI) dyes, with a focus on improving their fluorescence quantum yield.

FAQs

Q1: What is fluorescence quantum yield and why is it important for this compound?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield (closer to 1.0 or 100%) indicates that a large portion of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[1][3] For researchers in drug development and other fields, a high quantum yield is crucial as it directly impacts the sensitivity and signal-to-noise ratio of fluorescence-based assays and imaging techniques.[1]

Q2: What are the primary causes of low quantum yield in PBI dyes?

Low quantum yield in PBI dyes is often due to processes that promote non-radiative decay, where the excited state energy is lost as heat instead of light.[1][2] Key causes include:

  • Aggregation-Caused Quenching (ACQ): PBI dyes have a strong tendency to stack together (π-π stacking), especially at high concentrations or in certain solvents.[4][5] This aggregation often leads to self-quenching and a significant decrease in fluorescence.[1]

  • Environmental Effects: The solvent's polarity, viscosity, temperature, and pH can significantly alter the quantum yield.[1][6]

  • Fluorescence Quenching: Other molecules in the solution, such as molecular oxygen or halide ions, can deactivate the excited state of the PBI dye through collisions (dynamic quenching) or by forming non-fluorescent complexes (static quenching).[1]

  • Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible chemical destruction of the PBI molecule, resulting in a permanent loss of fluorescence.[1]

Troubleshooting Guide

Issue 1: My this compound solution has a much lower fluorescence intensity than expected.

This is a common issue and can often be traced back to aggregation or environmental factors.

  • Possible Cause: Aggregation of PBI molecules.

  • Troubleshooting Steps:

    • Reduce Concentration: Dilute your sample. PBI aggregation is highly concentration-dependent. Ensure the absorbance of your solution is below 0.1 for accurate fluorescence measurements.[2][7]

    • Change Solvent: The choice of solvent has a significant impact on aggregation.[5][8] Experiment with solvents of different polarities. Nonpolar aliphatic and polar alcoholic solvents can sometimes lead to stronger π-π stacking interactions, while solvents like dichloromethane (B109758) and chloroform (B151607) may reduce aggregation.[5]

    • Modify Temperature: Temperature can influence aggregation. Try acquiring spectra at different temperatures to see if the fluorescence intensity changes.[8]

    • Chemical Modification (if applicable): Attaching bulky side chains to the PBI core can sterically hinder aggregation and improve quantum yield in the solid state.[9] Increasing the hydrophobicity of the side chains can, in some cases, enhance the quantum yield of aggregates in polar media.[10][11]

  • Possible Cause: Inappropriate solvent environment.

  • Troubleshooting Steps:

    • Solvent Polarity Scan: Test the fluorescence of your this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, water).[1]

    • Solvent Purity: Use high-purity, spectroscopic grade solvents. Impurities can act as quenchers.[12] Old or improperly stored solvents can also affect fluorescence.[12]

    • Deoxygenate the Solvent: Molecular oxygen is a known quencher of fluorescence.[1] For sensitive measurements, deoxygenate your solvent by bubbling with nitrogen or argon gas.

Issue 2: The fluorescence of my this compound sample decreases over time during measurement.

This is likely due to photobleaching.

  • Possible Cause: Photochemical destruction of the dye.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal.

    • Minimize Exposure Time: Limit the time your sample is exposed to the excitation light. Use shutters to block the light path when not actively measuring.

    • Use an Antifade Reagent: For microscopy applications, consider using a mounting medium containing an antifade agent.[13]

Data Presentation

The quantum yield of PBI dyes is highly sensitive to their environment and chemical structure. The following tables summarize some reported quantum yield values for different PBI derivatives under various conditions.

Table 1: Effect of Side Chains on the Quantum Yield of Aggregated PBI Dyes in Water:Methanol Mixtures

PBI Derivative (by side chain)Maximum Quantum Yield of Aggregates
Shortest chain (B2)0.04
Longer chain (B13)0.20

Data sourced from a study on the effect of molecular hydrophobicity on PBI aggregates.[10][11]

Table 2: Reported Quantum Yields for PBI Dimers and Aggregates

PBI SpeciesReported Fluorescence Quantum Yield
Co-facially stacked dimersUp to 28%
Larger H-aggregatesUp to 28%

Data from a study on self-assembled PBI dimers.[14]

Table 3: Example of Solvent Effects on PBI Fluorescence

SolventGeneral Effect on PBI Aggregation
Nonpolar aliphatic (e.g., hexane)Can promote strong π-π stacking
Polar alcoholic (e.g., ethanol)Can promote strong π-π stacking
Dichloromethane, ChloroformWeaker binding, may reduce aggregation
WaterPronounced hydrophobic effect can drive aggregation

This table provides a qualitative summary based on findings from a study on solvent and substituent effects on PBI aggregation.[5]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This is the most common method and involves comparing the fluorescence of your unknown sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[2]

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (10 mm path length)[2]

  • This compound sample

  • Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents[12]

Methodology:

  • Choose a Standard: Select a standard with an absorption and emission profile that is close to your this compound.

  • Prepare Solutions:

    • Prepare a stock solution of your this compound and the standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2][7]

  • Measure Absorbance:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Measure Fluorescence:

    • Set the excitation wavelength (the same for both sample and standard).

    • Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., slit widths) for both the sample and the standard.[2]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation:[2][7]

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • sample and std refer to your this compound sample and the standard, respectively.

Visualizations

Troubleshooting_Workflow start Low Quantum Yield Observed check_concentration Is Absorbance < 0.1? start->check_concentration reduce_concentration Dilute Sample check_concentration->reduce_concentration No check_solvent Investigate Solvent Effects check_concentration->check_solvent Yes reduce_concentration->check_concentration solvent_scan Test in Solvents of Varying Polarity check_solvent->solvent_scan deoxygenate Deoxygenate Solvent check_solvent->deoxygenate check_photobleaching Is Fluorescence Decaying Over Time? solvent_scan->check_photobleaching deoxygenate->check_photobleaching reduce_light Reduce Excitation Intensity and/or Exposure Time check_photobleaching->reduce_light Yes optimized Improved Quantum Yield check_photobleaching->optimized No reduce_light->optimized

Caption: Troubleshooting workflow for low quantum yield.

Quantum_Yield_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Environmental Factors qy Quantum Yield (Φf) molecular_structure Molecular Structure (Rigidity, Substituents) qy->molecular_structure solvent Solvent (Polarity, Viscosity) qy->solvent temperature Temperature qy->temperature concentration Concentration (Aggregation) qy->concentration quenchers Presence of Quenchers (e.g., O2) qy->quenchers Jablonski_Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T1 (Triplet State) S1->T1 Intersystem Crossing (Non-radiative) T1->S0 Phosphorescence

References

solving poor reproducibility in PBI 51 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving the novel investigational compound PBI-51. The following resources are intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for PBI-51?

A1: PBI-51 is most soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For long-term storage, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at -20°C. Avoid repeated exposure to room temperature.

Q2: My PBI-51 solution appears to have precipitated. What should I do?

A2: Precipitate in the PBI-51 stock solution can occur if it has been stored improperly or if the concentration is too high. Gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. Always centrifuge the vial briefly before opening to ensure any precipitate is collected at the bottom.

Q3: How does the passage number of cell lines affect PBI-51 experimental outcomes?

A3: High passage numbers can lead to significant variability in experimental results.[1] Over time, cell lines can undergo changes in morphology, growth rates, protein expression, and response to stimuli.[1] It is recommended to use cell lines with a low passage number (ideally below 20 passages) and to perform cell line authentication, such as Short Tandem Repeat (STR) profiling, to ensure the identity of your cells.[1]

Q4: What are the common causes of inconsistent results in cell viability assays with PBI-51?

A4: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Inappropriate cell seeding concentration can affect cell health and response to treatment.[]

  • Reagent Preparation: Errors in the serial dilution of PBI-51 or improper mixing of assay reagents.

  • Incubation Time: Variation in the incubation time with PBI-51 or the assay reagents.

  • Cell Health: Poor cell health due to factors like mycoplasma contamination or improper handling can significantly alter results.[]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for PBI-51

High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can mask the true potency of PBI-51.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well or 384-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variable Drug Exposure Time Standardize the incubation time with PBI-51 across all experiments. Use a timer to ensure consistent exposure.
Inaccurate Drug Concentration Prepare fresh serial dilutions of PBI-51 for each experiment from a validated stock solution. Verify pipette calibration.
Cell Line Instability Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.[1][]
Issue 2: Poor Reproducibility in Western Blot Analysis of PBI-51 Treated Cells

Difficulty in reproducing Western blot data can obscure the mechanism of action of PBI-51.

Potential Cause Recommended Solution
Inconsistent Protein Extraction Use a standardized lysis buffer and protocol. Ensure complete cell lysis by vortexing and incubation on ice. Quantify protein concentration accurately using a reliable method (e.g., BCA assay).
Variable Protein Loading Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Inefficient Protein Transfer Optimize the transfer conditions (voltage, time) for your specific protein of interest. Check for air bubbles between the gel and the membrane.
Antibody Performance Use antibodies from a reliable source and validate their specificity. Use the recommended antibody dilution and incubation time.
Signal Detection Issues Ensure the substrate is fresh and evenly applied. Optimize the exposure time to avoid signal saturation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • PBI-51 Treatment: Prepare serial dilutions of PBI-51 in culture medium. Replace the existing medium with the PBI-51 dilutions and incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting
  • Cell Lysis: After treatment with PBI-51, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and load equal amounts (e.g., 20 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PBI-51 Experimental Workflow

PBI51_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pbi Prepare PBI-51 Stock (10 mM in DMSO) treat_cells Treat with PBI-51 Serial Dilutions prep_pbi->treat_cells prep_cells Culture and Passage Cells (Low Passage) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for a Standardized Time (e.g., 48h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot for Target Proteins incubate->western_blot data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis western_blot->data_analysis

Caption: A generalized workflow for in vitro experiments with PBI-51.

Hypothetical Signaling Pathway Modulated by PBI-51

PBI51_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation pbi51 PBI-51 pbi51->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by PBI-51.

Troubleshooting Logic for High IC50 Variability

Troubleshooting_Logic cluster_cells Cell-Related Issues cluster_reagents Reagent-Related Issues cluster_protocol Protocol-Related Issues start High IC50 Variability Observed check_cells Review Cell Handling Procedures start->check_cells passage Consistent Passage Number? check_cells->passage Yes check_cells->passage No check_reagents Examine Reagent Preparation dilution Fresh PBI-51 Dilutions? check_reagents->dilution Yes check_reagents->dilution No check_protocol Verify Assay Protocol incubation Standardized Incubation Time? check_protocol->incubation Yes check_protocol->incubation No seeding Uniform Seeding Density? passage->seeding contamination Mycoplasma Test Negative? seeding->contamination contamination->check_reagents All Yes solvent Correct Solvent Concentration? dilution->solvent solvent->check_protocol All Yes edge_effect Edge Effects Controlled? incubation->edge_effect end Reproducibility Improved edge_effect->end All Yes

Caption: A decision tree for troubleshooting IC50 variability.

References

Technical Support Center: Optimizing Annealing Temperature for PBI-51 Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for PBI-51 films. The information is designed to address specific issues that may be encountered during experimental work.

Disclaimer: Specific experimental data on "PBI-51" is not widely available in public literature. The following guidelines, troubleshooting advice, and protocols are based on established principles for the broader class of polybenzimidazole (PBI) polymers. Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing PBI-51 films?

Annealing is a critical post-deposition thermal treatment aimed at enhancing the structural, mechanical, and functional properties of PBI-51 films. The key objectives include:

  • Removal of Residual Solvent: Driving off any remaining solvent from the film casting process (e.g., DMAc), as residual solvent can negatively impact film properties and device performance.

  • Enhancement of Crystallinity: Providing thermal energy allows the polymer chains to rearrange into a more ordered, crystalline structure, which can improve mechanical strength and thermal stability.[1]

  • Improvement of Film Density and Morphology: Annealing can lead to a more compact and uniform film structure, reducing voids and improving surface smoothness.

  • Inducement of Cross-linking: At sufficiently high temperatures, PBI can undergo cross-linking, which renders the film insoluble and enhances its mechanical toughness and resistance to swelling.[1]

Q2: What is a typical annealing temperature range for PBI films?

The optimal annealing temperature for PBI films depends on the desired film properties and the specific PBI formulation. Based on literature for various PBI types, a general processing window can be outlined:

  • Initial Drying: 60°C to 120°C to gently remove the bulk of the solvent.[1]

  • Intermediate Annealing: 200°C under vacuum to further remove residual solvent and initiate ordering of the polymer chains.[2]

  • High-Temperature Curing/Annealing: 350°C to 500°C to induce a high degree of crystallinity and cross-linking, resulting in an insoluble film.[1]

It is crucial to perform a systematic study by annealing a series of samples at different temperatures to determine the optimal conditions for your specific PBI-51 formulation and application.

Q3: How does annealing temperature affect the properties of PBI-51 films?

The annealing temperature is a critical parameter that significantly influences the final properties of the PBI-51 film. A summary of expected effects is provided in the table below.

Q4: What atmosphere should be used during annealing?

For most applications, annealing should be performed in an inert atmosphere, such as under a flow of nitrogen or argon, or in a vacuum.[1][2] This is to prevent oxidative degradation of the PBI polymer at elevated temperatures. PBI generally exhibits good thermal stability, with degradation temperatures typically above 550°C, but an inert atmosphere is a standard precaution for high-temperature processing of polymers.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Film is brittle or cracks after annealing 1. Too rapid heating or cooling. 2. Excessive solvent removal leading to high internal stress. 3. Annealing temperature is too high, causing degradation.1. Use a slower ramp rate for heating and cooling during the annealing process. 2. Optimize the initial drying step to allow for gradual solvent removal. 3. Lower the annealing temperature or reduce the annealing time.
Poor adhesion of the film to the substrate (delamination) 1. Inadequate substrate cleaning and surface preparation. 2. Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. 3. Insufficient annealing to promote adhesion.1. Ensure rigorous substrate cleaning procedures are followed to remove any organic or particulate contaminants. 2. If possible, choose a substrate with a CTE closer to that of PBI. 3. Gradually increase the annealing temperature to improve interfacial bonding.
Film remains soluble after annealing 1. Annealing temperature is too low to induce cross-linking. 2. Annealing time is insufficient.1. Increase the annealing temperature to the range where cross-linking is expected to occur (typically >300°C for PBI).[1] 2. Increase the duration of the annealing at the target temperature.
Cloudy or hazy appearance of the film 1. Incomplete solvent removal. 2. Phase separation or aggregation within the film. 3. Absorption of moisture before or during annealing.1. Increase the annealing temperature and/or time, possibly under vacuum, to ensure complete solvent removal. 2. Optimize the casting solution and initial drying conditions. 3. Ensure the film is thoroughly dried and handled in a low-humidity environment prior to annealing.

Data Presentation

Table 1: Effect of Annealing Temperature on PBI Film Properties

Annealing Temperature Range Primary Effect Expected Outcome on Film Properties Potential Issues
60°C - 120°C Initial Solvent Removal- Film becomes tack-free. - Still largely amorphous.- Incomplete solvent removal.
120°C - 250°C Advanced Solvent Removal & Initial Molecular Rearrangement- Increased film density. - Slight increase in crystallinity.- Film may still be soluble in casting solvent.
250°C - 400°C Increased Crystallinity & Onset of Cross-linking- Significant improvement in mechanical strength. - Reduced solubility. - Enhanced thermal stability.- Potential for film to become brittle if not optimized.
> 400°C High Degree of Cross-linking & Curing- Film becomes completely insoluble. - Maximum thermal and mechanical stability.- Risk of thermal degradation if temperature is too high or atmosphere is not inert.

Experimental Protocols

Protocol for Optimizing Annealing Temperature of PBI-51 Films
  • Substrate Preparation:

    • Thoroughly clean the substrates (e.g., glass, silicon wafers) by sonication in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optional: A plasma treatment or a surface functionalization step can be performed to enhance adhesion.

  • Film Deposition:

    • Prepare a solution of PBI-51 in a suitable solvent (e.g., N,N-dimethylacetamide - DMAc) at the desired concentration.

    • Deposit the PBI-51 solution onto the prepared substrates using a suitable technique such as spin-coating, doctor blading, or drop casting to achieve the desired film thickness.

  • Initial Drying:

    • Place the coated substrates on a hotplate in a fume hood or in a vacuum oven at a temperature between 60°C and 120°C for at least 1 hour to remove the bulk of the solvent.

  • Systematic Annealing Study:

    • Prepare a set of identical dried PBI-51 film samples.

    • Anneal each sample at a different temperature for a fixed duration (e.g., 30-60 minutes). A suggested temperature series to investigate is: As-dried (no anneal), 150°C, 200°C, 250°C, 300°C, 350°C, and 400°C.

    • Perform the annealing in a tube furnace under a continuous flow of inert gas (e.g., nitrogen) or in a vacuum oven.

    • Use a controlled ramp rate for heating and cooling (e.g., 5-10°C/minute) to minimize thermal shock.

  • Characterization:

    • After allowing the films to cool to room temperature, characterize the properties of each annealed film. Key characterization techniques include:

      • Solubility Test: To check for cross-linking.

      • X-ray Diffraction (XRD): To assess crystallinity.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the removal of residual solvent and potential chemical changes.

      • Thermogravimetric Analysis (TGA): To determine thermal stability.

      • Scanning Electron Microscopy (SEM): To observe film morphology and surface uniformity.

      • Mechanical Testing (e.g., tensile testing, nanoindentation): To evaluate mechanical properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_anneal Annealing Optimization cluster_char Characterization sub_prep Substrate Preparation film_dep PBI-51 Film Deposition sub_prep->film_dep init_dry Initial Drying (60-120°C) film_dep->init_dry anneal_series Annealing Series (e.g., 150-400°C) init_dry->anneal_series char Film Property Characterization anneal_series->char

Caption: Experimental workflow for optimizing the annealing temperature of PBI-51 films.

logical_relationship cluster_properties Film Properties temp Annealing Temperature crystallinity Crystallinity temp->crystallinity Increases solvent Residual Solvent temp->solvent Decreases crosslinking Cross-linking temp->crosslinking Increases (at high T) mechanical Mechanical Strength crystallinity->mechanical solvent->mechanical Improves as solvent decreases crosslinking->mechanical solubility Solubility crosslinking->solubility Decreases

Caption: Logical relationships between annealing temperature and key PBI-51 film properties.

References

Technical Support Center: PBI-51 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of the novel kinase inhibitor PBI-51. The information herein is intended to address common challenges encountered during the scale-up of the PBI-51 synthesis from laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the final Suzuki coupling step in the PBI-51 synthesis?

A1: The most critical parameters for the final Suzuki coupling step are temperature control, inert atmosphere, and the quality of the palladium catalyst. Excursions in temperature can lead to the formation of impurities, while oxygen contamination can deactivate the catalyst, leading to incomplete reactions. The choice of ligand for the palladium catalyst is also crucial and may need to be re-optimized at a larger scale.

Q2: We are observing poor solubility of the penultimate intermediate at the planned scale-up concentration. What are our options?

A2: Poor solubility of intermediates is a common scale-up challenge. Several strategies can be employed:

  • Solvent Screening: A thorough solvent screen may identify a more suitable solvent or a co-solvent system that improves solubility at the desired concentration.

  • Temperature Adjustment: Increasing the reaction temperature may improve solubility, but the stability of the intermediate at higher temperatures must be verified to avoid degradation.

  • Process Modification: In some cases, a change in the process, such as a "telescoping" of steps where the intermediate is not isolated, can circumvent solubility issues.

Q3: How can we minimize the formation of the common PBI-51 dimer impurity during the final step?

A3: The formation of the PBI-51 dimer is often related to the rate of addition of the reactants and the efficiency of mixing. On a larger scale, slower addition of the boronic ester to the reaction mixture and improved agitation can help to minimize this side reaction. Optimizing the stoichiometry of the reactants may also be beneficial.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield in Step 3 (Amide Coupling) Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., HATU, HOBt) is fresh and used in the correct stoichiometric amount. Anhydrous conditions are critical.
Poor quality of the amine coupling partner.Verify the purity of the amine. If it is a salt, ensure complete neutralization before the reaction.
Difficult Purification of Final Product Presence of a closely eluting impurity.Optimize the crystallization conditions. A different solvent system or a temperature gradient crystallization may improve selectivity. Preparative HPLC may be necessary if crystallization is not effective.
Residual palladium catalyst in the final product.Use a palladium scavenger (e.g., silica-bound thiol) after the reaction is complete. Multiple crystallizations may also be required.
Inconsistent Reaction Times at Scale Inefficient mixing or heat transfer in the larger reactor.Characterize the mixing and heat transfer properties of the reactor. Use of baffles or a different impeller design may be necessary. A longer reaction time may be required at scale.

Quantitative Data on Reaction Optimization

Table 1: Effect of Solvent and Temperature on Yield and Purity in the Final Suzuki Coupling Step

SolventTemperature (°C)Yield (%)Purity (%)Dimer Impurity (%)
Dioxane8075925.2
Dioxane10082907.5
2-MeTHF8085962.1
2-MeTHF9088981.5
Toluene10078889.3

Table 2: Impact of Palladium Catalyst and Ligand on Reaction Outcome

Palladium SourceLigandCatalyst Loading (mol%)Yield (%)Purity (%)
Pd(OAc)2SPhos1.08898
Pd(OAc)2XPhos1.08597
Pd2(dba)3SPhos0.59098.5
Pd2(dba)3XPhos0.58797.5

Experimental Protocols

Detailed Methodology for the Final Suzuki Coupling Step (Optimized for 100g Scale):

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with the aryl bromide intermediate (100 g, 1.0 eq), the boronic ester (1.2 eq), and 2-MeTHF (10 L).

  • Inerting: The reactor is purged with nitrogen for 30 minutes, and a constant nitrogen blanket is maintained throughout the reaction.

  • Catalyst Preparation: In a separate flask, Pd2(dba)3 (0.5 mol%) and SPhos (1.1 mol%) are dissolved in 2-MeTHF (1 L) under nitrogen.

  • Reaction Initiation: The catalyst solution is transferred to the main reactor. The mixture is heated to 90°C with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous sodium bicarbonate (2 x 2 L) and brine (2 L).

  • Isolation: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude PBI-51.

  • Purification: The crude product is crystallized from isopropanol/heptane to yield pure PBI-51.

Visualizations

PBI51_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates PBI51 PBI-51 PBI51->MEK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Hypothetical signaling pathway showing PBI-51 as an inhibitor of MEK.

PBI51_Purification_Workflow Crude Crude PBI-51 from Work-up Dissolve Dissolve in Isopropanol (IPA) at 60°C Crude->Dissolve Filter Hot Filtration (remove particulates) Dissolve->Filter Cool Controlled Cooling to 5°C Filter->Cool Isolate Isolate via Filtration Cool->Isolate Wash Wash with Cold Heptane Isolate->Wash Dry Dry under Vacuum at 40°C Wash->Dry Pure Pure PBI-51 (>99.5%) Dry->Pure

Caption: Experimental workflow for the purification of PBI-51 by crystallization.

Technical Support Center: Optimizing Charge Transport in PBI-51 Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the charge transport properties of PBI-51 films. The following sections offer solutions to common experimental challenges and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PBI-51 film is exhibiting low charge carrier mobility. What are the primary factors I should investigate?

A1: Low charge carrier mobility in solution-processed films is often linked to suboptimal film morphology and molecular ordering. The key areas to troubleshoot are:

  • Solvent System: The choice of solvent and the use of additives can significantly impact film crystallinity and domain alignment.[1]

  • Annealing Process: The temperature and duration of thermal annealing are critical for removing residual solvent and improving molecular packing.[2][3]

  • Film Morphology: The uniformity and crystalline nature of the film directly influence charge transport. Issues like pinholes, amorphous domains, or undesirable crystal phases can hinder carrier movement.[1][4]

Q2: How does the solvent selection influence the charge transport characteristics of the film?

A2: The solvent system is a crucial factor that dictates the final morphology of the PBI-51 film. Different solvents can lead to variations in:

  • Crystallinity: Solvents with different boiling points and solubility characteristics for PBI-51 can promote different degrees of crystallinity. For instance, films of a thiophene (B33073) polymer cast from chloroform (B151607) showed better crystallinity and higher conductivity compared to those cast from chlorobenzene.[1]

  • Molecular Packing and Orientation: The solvent's interaction with the polymer chains in solution can influence their aggregation and orientation during film deposition, which is essential for efficient charge transport.[1][5]

  • Film Uniformity: The choice of solvent affects the drying dynamics during spin-coating or other deposition methods, influencing the smoothness and uniformity of the resulting film.[4] Using a mixture of solvents with different boiling points can be a strategy to control evaporation time and improve morphology.[5]

Q3: What is the purpose of thermal annealing, and how can I determine the optimal annealing conditions?

A3: Thermal annealing is a post-deposition treatment used to enhance the structural and electronic properties of the film. Its primary roles are:

  • Improved Molecular Ordering: Annealing provides thermal energy that allows polymer chains to rearrange into more ordered, crystalline structures, which is beneficial for charge transport.[2]

  • Removal of Residual Solvent: It helps in evaporating any remaining solvent trapped within the film, which can otherwise act as charge traps.

Optimizing annealing requires a careful balance. While higher temperatures can improve crystallinity, they can also lead to degradation of the material or the formation of undesirable phases.[6][7] The optimal temperature is one that maximizes charge transport properties without causing thermal decomposition.[2][3] For example, in perovskite films, increasing annealing temperature can increase grain size but also lead to the formation of PbI2, which can hinder device performance.[6][7]

Q4: Can I use solvent additives to improve charge transport, and how do they work?

A4: Yes, solvent additives can be a powerful tool. Small amounts of a high-boiling point additive can modulate the evaporation rate of the primary solvent, allowing more time for the PBI-51 molecules to self-organize into well-ordered domains. This can lead to improved crystallinity and, consequently, better charge transport. For example, the use of the solvent additive 1,8-octanedithiol (B75322) (ODT) in PCPDTBT:PCBM blends was found to reduce geminate recombination and generate more free charges, improving quantum efficiency.[8]

Q5: My annealed films show evidence of phase segregation or degradation. How can this be mitigated?

A5: The appearance of secondary phases or degradation products after annealing is typically due to excessive thermal energy or reaction with the environment. To mitigate this:

  • Optimize Annealing Temperature and Time: Systematically decrease the annealing temperature and/or time to find a window where molecular ordering is improved without causing degradation. In some systems, the optimal annealing time can be very short.[6]

  • Control the Annealing Atmosphere: Performing the annealing process in an inert atmosphere (e.g., a nitrogen-filled glovebox) can prevent oxidative degradation.

  • Precursor Stoichiometry: Ensure the initial solution has the correct stoichiometry, as excess components can sometimes phase-separate during annealing. The presence of a small amount of a precursor, like PbI2 in perovskite films, can sometimes be beneficial, but an excessive amount acts as a defect.[9]

Quantitative Data Summary

Table 1: Effect of Processing Solvent on Polymer Film Properties

Polymer SystemSolventEffect on MorphologyCharge Carrier Mobility (cm²/V·s)Electrical Conductivity (S/cm)
PTDPPTFT4Tetrahydronaphthalene / p-xylene (B151628) mixtureOptimized ratio improves molecular packingUp to 3.94Not Specified
PODTT-4TChloroformBetter crystallinity, continuous crystalline domainsHigher mobility (value not specified)Up to 408
PODTT-4TChlorobenzeneLower crystallinityLower mobility (value not specified)Lower than Chloroform-processed

Data synthesized from multiple sources for illustrative comparison.[1][5]

Table 2: Influence of Annealing Temperature on MAPbI₃ Perovskite Film Properties

Annealing Temperature (°C)Crystallite Size (nm)PbI₂ FormationKey Observation
100~35MinimalGood starting point for crystallization
130~45Onset of formationCompetitive process between crystal growth and decomposition begins
150~55Increased presencePbI₂ starts to become significant, potentially creating traps
200>60SignificantLarge grains but high degree of decomposition into PbI₂

This table illustrates the general trend of the trade-off between crystallinity and thermal decomposition.[6][7]

Experimental Protocols

Protocol 1: General Procedure for PBI-51 Thin Film Fabrication

  • Solution Preparation: Dissolve PBI-51 in a suitable solvent (e.g., chloroform, chlorobenzene, or a mixture) at a predetermined concentration (e.g., 5-10 mg/mL). Stir the solution, typically at a slightly elevated temperature (e.g., 40-60 °C) for several hours in an inert atmosphere to ensure complete dissolution.

  • Substrate Cleaning: Thoroughly clean the substrates (e.g., glass or silicon wafers) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Spin-Coating: Transfer the substrate to a spin-coater. Dispense the PBI-51 solution onto the substrate and spin at a set speed (e.g., 1500-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Thermal Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal the film at a temperature optimized for PBI-51 (e.g., in the range of 100-200 °C) for a specific time (e.g., 10-30 minutes) to improve crystallinity.

  • Cooling: Allow the film to cool down to room temperature slowly before further characterization.

Protocol 2: Characterization of Film Properties

  • X-Ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the PBI-51 film, perform XRD measurements. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure.[4]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and uniformity of the film, use SEM. This can help identify issues like pinholes or cracks.[10]

  • UV-Vis Spectroscopy: To determine the optical properties and assess the aggregation of PBI-51 in the thin film state, obtain UV-Vis absorption spectra. Changes in peak position or shape can indicate different degrees of molecular ordering.[1]

Diagrams and Workflows

G start Low Charge Mobility in PBI-51 Film check_morphology Assess Film Morphology (SEM, AFM) start->check_morphology check_crystallinity Analyze Crystallinity (XRD) start->check_crystallinity issue_non_uniform Issue: Non-uniform Film check_morphology->issue_non_uniform issue_amorphous Issue: Amorphous / Poorly Crystalline check_crystallinity->issue_amorphous opt_solvent Optimize Solvent System solution_solvent Action: Vary Solvent, Use Additives opt_solvent->solution_solvent opt_annealing Optimize Annealing (Temperature & Time) solution_annealing Action: Systematically Vary T & Time opt_annealing->solution_annealing issue_non_uniform->opt_solvent issue_amorphous->opt_annealing solution_solvent->check_morphology Re-evaluate end Improved Charge Mobility solution_solvent->end solution_annealing->check_crystallinity Re-evaluate solution_annealing->end

Caption: Troubleshooting workflow for low charge mobility in PBI-51 films.

G cluster_params Processing Parameters cluster_props Film Properties cluster_result Performance Solvent Solvent Choice Morphology Film Morphology (Uniformity, Grain Size) Solvent->Morphology Additive Solvent Additive Additive->Morphology Annealing Annealing (Temp & Time) Annealing->Morphology Crystallinity Molecular Ordering & Crystallinity Annealing->Crystallinity Morphology->Crystallinity ChargeTransport Charge Transport (Mobility) Morphology->ChargeTransport Crystallinity->ChargeTransport

Caption: Relationship between processing parameters and film properties.

Caption: Iterative workflow for optimizing PBI-51 film fabrication.

References

Validation & Comparative

A Comparative Guide to Perylene Bisimides for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Physicochemical and Biological Properties of Representative Perylene (B46583) Bisimide Derivatives

Introduction

Perylene bisimides (PBIs) are a class of highly versatile organic molecules renowned for their exceptional photostability, strong light absorption, and high fluorescence quantum yields. These properties have made them attractive candidates for a wide range of applications, from organic electronics to biomedical research. In the context of drug development and cellular imaging, the ability to tune the photophysical, electrochemical, and biological properties of PBIs through chemical modification is of paramount importance.

This guide provides a comparative overview of a selection of Perylene Bisimide derivatives, highlighting the impact of different substitution patterns on their performance. While the initial query mentioned "PBI-51," a specific compound with this designation is not readily identifiable in publicly available scientific literature. It is possible that this is an internal compound identifier or a less common derivative. Therefore, this guide will focus on a well-characterized, parent PBI structure, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide, and compare it with derivatives featuring electron-donating, electron-withdrawing, and water-solubilizing substituents to provide a broad and informative comparison for researchers, scientists, and drug development professionals.

General Structure of Perylene Bisimides

The fundamental structure of a perylene bisimide consists of a planar perylene core flanked by two imide groups. Chemical modifications can be made at the imide nitrogen atoms (imide positions), the "bay" region (1, 6, 7, and 12 positions), and the "ortho" region (2, 5, 8, and 11 positions). These substitutions significantly influence the molecule's properties.

Caption: General structure of a perylene bisimide, highlighting the core and substitution sites.

Comparative Data of Perylene Bisimide Derivatives

The following tables summarize the key photophysical, electrochemical, and biological properties of selected perylene bisimide derivatives. These compounds were chosen to illustrate the effects of different substitution patterns.

Photophysical Properties
Compound Substituent(s) Solvent Abs. Max (λmax, nm) Em. Max (λem, nm) Quantum Yield (ΦF)
PBI-1 (Reference) Unsubstituted Core Dichloromethane (B109758) 490, 526 535, 575 ~1.00
PBI-OPh 1,7-diphenoxy Dichloromethane 575, 620 640, 695 0.85
PBI-Cl4 1,6,7,12-tetrachloro Dichloromethane 505, 540 550, 590 0.95
PBI-PEG Imide-PEG Water 495, 530 545, 580 0.93
Electrochemical Properties
Compound Substituent(s) Ered1 (V vs. Fc/Fc+) Ered2 (V vs. Fc/Fc+) HOMO (eV) LUMO (eV)
PBI-1 (Reference) Unsubstituted Core -1.08 -1.27 -6.20 -3.70
PBI-OPh 1,7-diphenoxy -1.25 -1.45 -5.95 -3.55
PBI-Cl4 1,6,7,12-tetrachloro -0.79 -0.99 -6.50 -4.00
PBI-PEG Imide-PEG -1.10 -1.30 -6.18 -3.68
Biological Properties
Compound Substituent(s) Cell Line IC50 (µM) Cellular Uptake Mechanism
PBI-PEG Imide-PEG HeLa > 50 Endocytosis
PBI-Amine Bay-amino A549 15 Passive Diffusion

Experimental Protocols

Synthesis of N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PBI-1)

A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 g, 2.55 mmol), 2,6-diisopropylaniline (B50358) (1.35 g, 7.65 mmol), and imidazole (B134444) (10 g) is heated to 180 °C under a nitrogen atmosphere for 4 hours. After cooling to room temperature, the mixture is treated with 100 mL of 2 M HCl. The resulting precipitate is collected by filtration, washed with water and methanol, and then purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to yield the desired product as a red solid.

Photophysical Measurements

UV-Vis absorption spectra are recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Fluorescence emission spectra are recorded on a spectrofluorometer. The fluorescence quantum yields are determined using a reference dye with a known quantum yield, such as Rhodamine 6G in ethanol (B145695) (ΦF = 0.95). All measurements are performed at room temperature in spectroscopic grade solvents at a concentration of approximately 10-6 M.

Electrochemical Measurements (Cyclic Voltammetry)

Cyclic voltammetry is performed in a three-electrode cell configuration with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are carried out in a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in anhydrous dichloromethane at a scan rate of 100 mV/s. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the PBI derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the PBI compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add PBI derivatives at various concentrations incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals in DMSO incubate3->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for determining the cytotoxicity of PBI derivatives using the MTT assay.

Perylene Bisimides in Photodynamic Therapy (PDT)

Certain PBI derivatives can act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, the PBI transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is cytotoxic to cancer cells.

PDT_Pathway PBI_ground PBI (Ground State, S0) PBI_singlet PBI (Excited Singlet, S1) PBI_ground->PBI_singlet Light Excitation (hν) PBI_triplet PBI (Excited Triplet, T1) PBI_singlet->PBI_triplet Intersystem Crossing PBI_triplet->PBI_ground Energy Transfer O2_ground Molecular Oxygen (3O2) O2_singlet Singlet Oxygen (1O2) O2_ground->O2_singlet Energy Transfer Cell_Death Cell Death (Apoptosis/Necrosis) O2_singlet->Cell_Death Oxidative Stress

Caption: Simplified signaling pathway for PBI-mediated photodynamic therapy.

A Comparative Guide to PBI and PTCDI in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, the selection of materials is paramount to achieving desired device performance and stability. This guide provides a detailed comparison of two classes of high-performance organic materials: Polybenzimidazole (PBI) and Perylenetetracarboxylic diimide (PTCDI) derivatives. While both are recognized for their robustness, they serve fundamentally different roles in electronic devices. PBI is renowned for its exceptional thermal and mechanical stability, making it a candidate for substrates and dielectric layers in demanding applications. In contrast, PTCDI derivatives are a well-established class of n-type organic semiconductors, crucial for the fabrication of organic field-effect transistors (OFETs) and other electronic components.

This comparison will delve into their respective properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material choices for their specific applications.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for a representative Polybenzimidazole and a commonly used PTCDI derivative, N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13), to highlight their distinct characteristics.

PropertyPolybenzimidazole (PBI)N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13)
Primary Function High-performance polymer (Substrate, Dielectric)n-type Organic Semiconductor (Active Layer)
Electron Mobility (μ) Not applicable (Insulator)Up to 2.1 cm²/Vs[1][2]
On/Off Current Ratio Not applicable> 10⁵[1][3]
Threshold Voltage (Vth) Not applicable~60 V (can vary with processing)[1]
Thermal Degradation > 550 °CGood thermal stability (device performance can be annealed at 140 °C)[1][2]
Glass Transition (Tg) ~427 °CNot typically reported for semiconductor performance
Mechanical Strength High (e.g., Tensile strength ~160 MPa)Crystalline thin film
Solubility Soluble in select polar aprotic solventsSoluble in some organic solvents, enabling solution processing[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication and characterization of an organic field-effect transistor using a PTCDI derivative as the active semiconductor layer.

Fabrication of a Top-Contact, Bottom-Gate PTCDI-C13 OFET

This protocol describes a common method for fabricating OFETs to evaluate the performance of an organic semiconductor.

1. Substrate Preparation:

  • Begin with a heavily doped p-type silicon wafer, which will serve as the gate electrode.

  • A layer of silicon dioxide (SiO₂, typically 200-300 nm thick) on the wafer acts as the gate dielectric.

  • Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol, for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • To improve the interface quality, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) can be applied to the SiO₂ surface. This is achieved by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene (B28343) or hexane) for a specified time, followed by rinsing and annealing.

2. Organic Semiconductor Deposition:

  • Deposit a thin film of PTCDI-C13 (typically 30-50 nm) onto the prepared substrate.

  • Thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr) is a common deposition method. The deposition rate should be controlled (e.g., 0.1-0.5 Å/s) to ensure a uniform and well-ordered film. The substrate can be held at room temperature or heated to a specific temperature during deposition to influence film morphology.

3. Source and Drain Electrode Deposition:

  • Define the source and drain electrodes on top of the PTCDI-C13 film using a shadow mask.

  • Deposit a conductive material, typically gold (Au), with a thickness of 40-50 nm via thermal evaporation. An adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) is often deposited before the gold.

  • The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.

4. Annealing (Optional but often beneficial):

  • Post-deposition annealing of the device can improve the crystallinity of the organic film and enhance device performance. For PTCDI-C13, annealing at temperatures around 140 °C in an inert atmosphere (e.g., a nitrogen-filled glovebox) has been shown to significantly increase electron mobility.[1][2]

Characterization of the OFET Device

The electrical performance of the fabricated OFET is characterized to extract key parameters like electron mobility and the on/off current ratio.

1. Electrical Measurements:

  • All electrical measurements should be conducted in a controlled environment, preferably in a vacuum or an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the n-type semiconductor by oxygen and moisture.

  • A semiconductor parameter analyzer or a source-measure unit is used to apply voltages and measure currents. Probes are used to make contact with the gate, source, and drain electrodes of the OFET.

2. Output Characteristics (Id-Vd):

  • The drain current (Id) is measured as a function of the drain-source voltage (Vd) for various constant gate-source voltages (Vg).

  • These curves show the typical transistor behavior, including the linear and saturation regions.

3. Transfer Characteristics (Id-Vg):

  • The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (Vd) (to ensure operation in the saturation regime).

  • The electron mobility (μ) in the saturation regime can be calculated from the slope of the (Id)¹ᐟ² vs. Vg plot using the following equation:

    Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)²

    where:

    • Id is the drain current in the saturation region.

    • μ is the field-effect mobility.

    • Ci is the capacitance per unit area of the gate dielectric.

    • W and L are the channel width and length, respectively.

    • Vg is the gate-source voltage.

    • Vth is the threshold voltage.

  • The on/off current ratio is determined by taking the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.

  • The threshold voltage (Vth) can be determined from the x-intercept of the linear fit to the (Id)¹ᐟ² vs. Vg plot.

Visualizing the Roles of PBI and PTCDI in Organic Electronics

The following diagrams, generated using the DOT language, illustrate the distinct applications of PBI and PTCDI within the architecture of an organic electronic device.

PBI_Role cluster_Device Flexible Organic Electronic Device cluster_Properties Key Properties PBI PBI Substrate Dielectric Dielectric Layer PBI->Dielectric PBI_Props High Thermal Stability Mechanical Robustness PBI->PBI_Props enables PTCDI PTCDI Semiconductor Dielectric->PTCDI Electrodes Source/Drain Electrodes PTCDI->Electrodes PTCDI_Props High Electron Mobility n-type Conduction PTCDI->PTCDI_Props provides

PBI as a foundational substrate in a flexible device.

PTCDI_Role cluster_OFET OFET Structure cluster_Function Operational Principle Gate Gate Electrode Dielectric Dielectric Layer (e.g., SiO2 or PBI) Gate->Dielectric PTCDI PTCDI Active Layer Dielectric->PTCDI Source Source PTCDI->Source Drain Drain PTCDI->Drain Charge_Transport Electron Transport (in PTCDI channel) PTCDI->Charge_Transport Charge_Injection Electron Injection (from Source/Drain) Charge_Injection->Charge_Transport Gate_Modulation Gate Voltage (controls conductivity) Gate_Modulation->Charge_Transport

PTCDI as the active semiconductor in an OFET.

References

A Comparative Guide to Perylene Bisimide (PBI) Dyes and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Erroneous Premise: PBI 51 is Not a Fluorescent Marker

It is important to clarify a common misconception. The molecule referred to as This compound is not a fluorescent marker . Scientific literature identifies this compound as a structural analog and antagonist of the plant hormone abscisic acid (ABA). It is utilized in plant biology to study ABA signaling pathways. The "PBI" in this compound does not stand for Perylene Bisimide, a class of compounds known for their fluorescent properties.

This guide will therefore focus on Perylene Bisimide (PBI) dyes, which are likely the intended subject of interest due to their excellent fluorescent properties, and compare them with other widely used fluorescent markers.

This guide provides a detailed comparison of Perylene Bisimide (PBI) fluorescent dyes with other common classes of fluorophores, including fluoresceins, rhodamines, and cyanine (B1664457) dyes. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate fluorescent markers for their experimental needs.

Data Presentation: Comparison of Fluorescent Marker Properties

The following table summarizes the key photophysical properties of a representative PBI dye and popular alternative fluorescent markers.

PropertyPerylene Bisimide (PBI) DerivativeFluorescein (FITC)Rhodamine BCyanine 5 (Cy5)
Excitation Max (nm) ~524 - 561~494~540 - 545~650
Emission Max (nm) ~558 - 581~520 - 521~580 - 625~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) > 80,000~75,000~110,000~250,000
Quantum Yield (Φ) Up to 1.0~0.92~0.65 - 0.70~0.28
Photostability ExcellentModerateGoodGood
pH Sensitivity LowHigh (fluorescence is pH-dependent)ModerateLow
Solubility Soluble in organic solvents; water-soluble variants availableWater-solubleSoluble in water and alcoholsWater-soluble variants available

Experimental Protocols

Detailed methodologies for common applications of these fluorescent markers are provided below.

Protocol 1: General Staining of Live Cells with a PBI Derivative

This protocol is a general guideline for staining live cells with a cell-permeable PBI derivative. The optimal concentration and incubation time should be determined empirically for each cell type and specific PBI dye.

Materials:

  • Cell-permeable PBI dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Live cells in culture

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution: Dissolve the PBI dye in high-quality, anhydrous DMSO to make a 1 mM stock solution.

  • Prepare a working solution: Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the PBI working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the specific PBI derivative.

Protocol 2: Live/Dead Cell Staining using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)

This protocol allows for the differentiation of live and dead cells based on membrane integrity and esterase activity.[1][2][3]

Materials:

  • Fluorescein diacetate (FDA)

  • Propidium iodide (PI)

  • Acetone (B3395972)

  • Phosphate-buffered saline (PBS)

  • Live cells in culture

  • Fluorescence microscope with filters for FITC and Texas Red

Procedure:

  • Prepare stock solutions:

    • Dissolve 5 mg of FDA in 1 ml of acetone to make a 5 mg/ml stock solution. Store at -20°C.[1][3]

    • Dissolve 2 mg of PI in 1 ml of PBS to make a 2 mg/ml stock solution. Store at 4°C.[1][3]

  • Prepare staining solution: Freshly prepare a staining solution by adding 8 µl of FDA stock solution and 50 µl of PI stock solution to 5 ml of serum-free cell culture medium.[3]

  • Cell preparation: Grow cells in a suitable culture dish.

  • Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 4-5 minutes at room temperature in the dark.[1]

  • Washing: Remove the staining solution and wash the cells once with PBS.

  • Imaging: Add PBS or serum-free medium to the sample and immediately visualize under a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

Protocol 3: Staining Mitochondria with Rhodamine B

This protocol describes the use of Rhodamine B to stain mitochondria in live cells.

Materials:

  • Rhodamine B

  • DMSO

  • Live cells in culture

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution: Dissolve Rhodamine B in DMSO to create a 1 mM stock solution.

  • Prepare a working solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Staining: Replace the existing cell culture medium with the Rhodamine B working solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with a TRITC filter set.

Protocol 4: Antibody Labeling with Cyanine 5 (Cy5) NHS Ester

This protocol outlines the procedure for covalently labeling an antibody with a Cy5 NHS ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • Cy5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate, pH 8.5-9.5

  • Spin desalting column

Procedure:

  • Prepare the antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/ml. If needed, adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.

  • Prepare the dye: Dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/ml immediately before use.

  • Conjugation: Add the Cy5 solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody. Incubate the reaction for 1 hour at room temperature in the dark, with continuous mixing.

  • Purification: Separate the labeled antibody from the unreacted dye using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS with a preservative).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Mandatory Visualization

Experimental Workflow: Antibody Labeling and Immunofluorescence

The following diagram illustrates the general workflow for labeling a primary antibody with a fluorescent dye and its subsequent use in immunofluorescence staining of cells.

Antibody_Labeling_and_Immunofluorescence cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining Primary Antibody Primary Antibody Conjugation Conjugation Primary Antibody->Conjugation Fluorescent Dye\n(e.g., PBI, Cy5) Fluorescent Dye (e.g., PBI, Cy5) Fluorescent Dye\n(e.g., PBI, Cy5)->Conjugation Purification Purification Conjugation->Purification Labeled Antibody Labeled Antibody Purification->Labeled Antibody Primary Antibody Incubation Primary Antibody Incubation Labeled Antibody->Primary Antibody Incubation Cell Preparation\n(Fixation & Permeabilization) Cell Preparation (Fixation & Permeabilization) Blocking Blocking Cell Preparation\n(Fixation & Permeabilization)->Blocking Step 1 Blocking->Primary Antibody Incubation Step 2 Washing Washing Primary Antibody Incubation->Washing Step 3 Microscopy Microscopy Washing->Microscopy Step 4

Caption: Workflow for fluorescent labeling of a primary antibody and its application in immunofluorescence.

References

A Comparative Analysis of Perylene Diimide (PDI) and Fullerene-Based Acceptors in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic photovoltaics (OPVs) has been significantly shaped by the evolution of electron acceptor materials. For years, fullerene derivatives, such as PCBM, were the gold standard. However, the emergence of non-fullerene acceptors (NFAs) has opened new avenues for enhancing power conversion efficiencies (PCE) and tuning optoelectronic properties. Among the promising classes of NFAs are perylene (B46583) diimide (PDI) derivatives. While a specific acceptor designated "PBI 51" is not prominently documented in peer-reviewed literature, this guide provides a comparative study of a representative PDI-based acceptor, SdiPBI-S, against the widely used fullerene acceptor,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM).

Performance Characteristics: PDI vs. Fullerene Acceptors

The performance of an organic solar cell is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the photovoltaic performance of organic solar cells fabricated with a representative PDI acceptor (SdiPBI-S) and a fullerene acceptor (PCBM), each paired with a suitable polymer donor.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
SdiPBI-S (PDI-type)PDBT-T10.9011.9866.17.16
PC61BM (Fullerene)P3HT0.5914.27312.61[2]

Key Observations:

  • Higher Open-Circuit Voltage (Voc): PDI-based acceptors like SdiPBI-S generally lead to significantly higher Voc values compared to fullerene acceptors. This is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) energy level of PDI derivatives, which results in a larger energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer.

  • Comparable Short-Circuit Current Density (Jsc): While fullerene-based cells can achieve high Jsc due to their excellent electron mobility, well-designed PDI acceptors can also yield comparable or even higher Jsc values. This is often due to the strong light absorption of PDI derivatives in the visible spectrum, which complements the absorption of the donor polymer and enhances overall photon harvesting.

  • Improved Fill Factor (FF): The fill factor is a measure of the "squareness" of the J-V curve and reflects the efficiency of charge extraction. Advanced PDI acceptors, when paired with appropriate donors and optimized morphology, can achieve high fill factors, indicating efficient charge transport and reduced recombination losses.

  • Enhanced Power Conversion Efficiency (PCE): The combination of a high Voc and a high FF often leads to a superior overall PCE for PDI-based solar cells compared to their fullerene counterparts, as demonstrated in the table.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon research findings. Below are representative protocols for the fabrication and characterization of organic solar cells using PDI and fullerene acceptors.

Fabrication of PDBT-T1:SdiPBI-S (PDI-type) Solar Cells
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.

  • Active Layer Deposition: A blend solution of the donor polymer PDBT-T1 and the acceptor SdiPBI-S in a suitable solvent (e.g., chloroform (B151607) with a small percentage of an additive like 1,8-diiodooctane) is prepared. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed to optimize the morphology.

  • Cathode Deposition: A low work function metal, such as calcium (Ca), followed by a protective layer of aluminum (Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area.

Fabrication of P3HT:PCBM (Fullerene-type) Solar Cells
  • Substrate Cleaning: Similar to the PDI-based device fabrication, ITO-coated glass substrates are thoroughly cleaned.

  • Hole Transport Layer (HTL) Deposition: A PEDOT:PSS layer is deposited and annealed as described above.

  • Active Layer Deposition: A blend solution of poly(3-hexylthiophene) (P3HT) and PCBM is prepared in a solvent like chlorobenzene (B131634) or dichlorobenzene. The solution is spin-coated onto the PEDOT:PSS layer inside a glovebox. A crucial step for P3HT:PCBM devices is often a post-deposition thermal annealing process (e.g., at 110-150°C) to induce crystallization and improve morphology.[3][4]

  • Cathode Deposition: A top electrode, typically of lithium fluoride (B91410) (LiF) and aluminum (Al), is thermally evaporated onto the active layer.

Device Characterization

The photovoltaic performance of the fabricated solar cells is characterized under simulated AM 1.5G solar illumination (100 mW/cm2). The current density-voltage (J-V) characteristics are measured using a source meter. The external quantum efficiency (EQE) is measured to determine the device's spectral response.

Signaling Pathways and Experimental Workflows

The operation of an organic solar cell involves a series of photophysical processes. The following diagrams, generated using the DOT language, illustrate the key steps in both PDI-based and fullerene-based devices.

G cluster_0 Photovoltaic Process Workflow A Photon Absorption B Exciton Formation A->B C Exciton Diffusion B->C D Charge Separation C->D E Charge Transport D->E F Charge Collection E->F

Caption: General workflow of the photovoltaic process in organic solar cells.

The fundamental process from photon absorption to charge collection is similar for both acceptor types. However, the efficiency of each step can be influenced by the choice of acceptor material.

G cluster_PDI PDI-based Acceptor (e.g., SdiPBI-S) cluster_Fullerene Fullerene-based Acceptor (e.g., PCBM) PDI_LUMO Higher LUMO Level PDI_Voc Higher Voc PDI_LUMO->PDI_Voc PDI_PCE Higher PCE PDI_Voc->PDI_PCE PDI_Abs Stronger Visible Absorption PDI_Jsc Potentially Higher Jsc PDI_Abs->PDI_Jsc PDI_Jsc->PDI_PCE PDI_Morph Tunable Morphology PDI_Morph->PDI_PCE Full_LUMO Lower LUMO Level Full_Voc Lower Voc Full_LUMO->Full_Voc Full_PCE Generally Lower PCE Full_Voc->Full_PCE Full_Abs Weaker Visible Absorption Full_Abs->Full_PCE Full_Mob High Electron Mobility Full_Mob->Full_PCE

Caption: Key property relationships for PDI vs. Fullerene acceptors.

This diagram illustrates how the intrinsic properties of PDI and fullerene acceptors influence the final device performance. The higher LUMO level of PDIs directly contributes to a higher open-circuit voltage. Their stronger absorption in the visible range can lead to higher short-circuit currents. Furthermore, the ability to chemically modify PDI structures allows for fine-tuning of the blend morphology, which is critical for achieving high power conversion efficiencies. In contrast, while fullerenes benefit from high electron mobility, their lower LUMO and weaker visible absorption often limit the overall device performance.

Conclusion

The development of PDI-based non-fullerene acceptors has marked a significant advancement in the field of organic photovoltaics. Compared to traditional fullerene acceptors, PDI derivatives offer several advantages, including higher open-circuit voltages, broader absorption spectra, and greater tunability of their electronic and morphological properties. These advantages have translated into record-breaking power conversion efficiencies for single-junction organic solar cells. While fullerene acceptors remain relevant due to their high electron mobility and established processing protocols, the continued design and synthesis of novel PDI-based acceptors hold immense promise for the future of low-cost, flexible, and efficient solar energy conversion.

References

A Comparative Guide to High-Performance Photovoltaics: FAPbI₃-Based Perovskite vs. Crystalline Silicon Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of solar energy, researchers and developers require clear, data-driven comparisons of emerging photovoltaic technologies against established industry standards. This guide provides a detailed performance benchmark analysis of formamidinium lead iodide (FAPbI₃)-based perovskite solar cells, a leading candidate in next-generation photovoltaics, against conventional crystalline silicon (c-Si) solar cells, which currently dominate the market.[1] This comparison is supported by experimental data and standardized testing protocols to offer an objective overview for researchers, scientists, and professionals in drug development exploring energy solutions for their applications.

Performance Benchmarks: A Side-by-Side Comparison

The following table summarizes the key performance metrics for FAPbI₃-based perovskite and crystalline silicon solar cells, based on reported research and independently confirmed results.[2][3] These parameters are crucial for evaluating the potential of a solar cell technology for various applications.

Performance MetricFAPbI₃-Based Perovskite Solar CellsCrystalline Silicon (c-Si) Solar Cells
Power Conversion Efficiency (PCE) - Lab Scale Up to 25.81%[4]Up to 27.4%[5]
Power Conversion Efficiency (PCE) - Module ~17.2% (0.7 m² module)[5]~25.4% (1.8 m² module)[5]
Open-Circuit Voltage (V_oc) ~1.2 V[4]~0.75 V[6]
Short-Circuit Current Density (J_sc) ~22.6 mA/cm²[7]~42.87 mA/cm²[6]
Fill Factor (FF) Up to 84.3%[8]Up to 84.9%[6]
Bandgap ~1.48 eV~1.12 eV
Fabrication Cost Potentially low (solution-processable)High (requires high-purity silicon)[1]
Long-term Stability A key challenge, ongoing researchExcellent, proven over decades

Experimental Protocols for Performance Evaluation

To ensure the accuracy and reproducibility of solar cell performance data, standardized experimental protocols are essential. The following methodologies are widely accepted for characterizing and comparing photovoltaic devices.[9][10][11]

1. Current-Voltage (J-V) Characteristic Measurement:

  • Objective: To determine the key performance parameters: PCE, V_oc, J_sc, and FF.[12]

  • Procedure:

    • The solar cell is placed under a calibrated solar simulator that mimics the standard AM1.5G solar spectrum at an intensity of 1000 W/m².[11][12]

    • A four-wire Kelvin probe setup is used to minimize resistance losses during measurement.[12]

    • The voltage across the cell is swept from reverse to forward bias (or vice versa) while measuring the corresponding current.[13]

    • For perovskite solar cells, it is crucial to report the scan rate and direction, as these can influence the measured performance due to hysteretic effects.[13] A pre-conditioning step under illumination may also be applied.[9]

    • The temperature of the device is maintained at a standard 25°C.[14]

2. External Quantum Efficiency (EQE) Measurement:

  • Objective: To determine the ratio of collected charge carriers to incident photons at a specific wavelength.

  • Procedure:

    • The solar cell is illuminated with monochromatic light of a known wavelength and intensity.

    • The resulting short-circuit current is measured.

    • This process is repeated across the relevant solar spectrum (e.g., 300-1100 nm).

    • The integrated EQE spectrum over the AM1.5G solar spectrum should correspond to the J_sc value obtained from the J-V measurement.[9]

3. Stability Testing:

  • Objective: To assess the long-term performance and durability of the solar cell under operational stress.

  • Procedure:

    • ISOS Protocols: A set of standardized tests that expose the solar cell to various stressors like light, temperature, humidity, and electrical bias to evaluate its intrinsic and extrinsic stability.[10]

    • Maximum Power Point (MPP) Tracking: The device is held at its maximum power point under continuous illumination, and the PCE is monitored over time.[9] This provides a real-world assessment of the device's stability.[9]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the fabrication and characterization of a perovskite solar cell, from substrate preparation to performance evaluation.

Caption: Workflow for Perovskite Solar Cell Fabrication and Characterization.

References

A Comparative Guide to Validating the Purity of PBI 51 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the purity of a compound is paramount. It directly influences experimental reproducibility, biological activity, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides a comprehensive comparison of common analytical techniques for validating the purity of small molecule samples, such as the hypothetical compound "PBI 51".

Disclaimer: As the specific chemical identity of "this compound" is not publicly available, this guide will treat it as a representative small molecule compound. The experimental protocols provided are general templates and should be adapted based on the specific physicochemical properties of the compound .

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical method is crucial for accurately determining the purity of a drug candidate. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in separating complex mixtures.[1] For enhanced sensitivity and structural elucidation of impurities, it is often coupled with Mass Spectrometry (LC-MS).[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a reference standard of the analyte itself.[4] Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, particularly residual solvents from the synthesis process.[1][5]

Below is a comparative summary of these key techniques.

Table 1: Comparison of Key Analytical Techniques for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography (GC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Combines the separation power of HPLC with the mass analysis capability of MS for identification.[2][3]Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[6][7]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5]
Primary Use Quantification of known and unknown impurities, determination of percentage purity.[8]Identification and quantification of trace-level impurities and degradation products.[9]Absolute purity determination, quantification of major components and impurities.[7][10]Analysis of residual solvents and other volatile impurities.[1][5]
Strengths High precision, reproducibility, and robustness. Versatile for a wide range of small molecules.[8]High sensitivity and selectivity, provides molecular weight information for impurity identification.[9]Primary analytical method, highly accurate and precise, provides structural information.[10][11]Excellent for volatile and semi-volatile compounds, high sensitivity.[5]
Limitations Co-eluting peaks can lead to inaccurate quantification. Requires reference standards for identification.Matrix effects can suppress or enhance ion signals. More complex instrumentation.Lower sensitivity compared to chromatographic methods. Requires soluble samples.Limited to thermally stable and volatile compounds.[12]
Typical LOD 0.01 - 0.1% (relative to main peak area)0.001 - 0.05% (relative to main peak area)~0.1% (w/w)ppm levels for residual solvents.
Typical Precision (%RSD) < 2%< 5%< 1%[13]< 10% for residual solvents.[4]
Typical Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%90 - 110% for residual solvents.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible purity data. Below are generalized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of a small molecule like this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable modifier), analytical grade

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., 1 mL of 50:50 ACN/Water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of this compound using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the identification and quantification of impurities in a this compound sample.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 UPLC/HPLC column

Reagents:

  • As per the HPLC protocol.

Procedure:

  • LC Separation:

    • Follow the sample preparation and chromatographic conditions as described in the HPLC protocol. The mobile phase composition may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) formate).

  • Mass Spectrometry Analysis:

    • Ionization Mode: ESI positive or negative, depending on the ionization properties of this compound and its expected impurities.

    • Mass Range: Scan a wide range to detect potential impurities (e.g., 100-1000 m/z).

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular weight of this compound and any detected impurity peaks.

    • Determine the accurate mass of the impurities from the full scan data to propose molecular formulas.

    • Analyze the fragmentation patterns from the MS/MS data to elucidate the structures of the impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample and internal standard.

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography (GC) for Residual Solvent Analysis

This protocol details a headspace GC method for the detection and quantification of residual solvents in a this compound sample.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary GC column suitable for solvent analysis (e.g., DB-624).

Reagents:

  • High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO).

  • Certified standards of the expected residual solvents.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution containing the expected residual solvents at a known concentration in the dissolution solvent.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

    • Add a precise volume (e.g., 1 mL) of the dissolution solvent.

    • Seal the vial immediately.

  • Headspace GC Conditions:

    • Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 240°C at 10°C/min (hold for 5 min).

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Headspace Sampler:

      • Vial Equilibration Temperature: 80°C

      • Equilibration Time: 15 min

  • Data Analysis:

    • Identify the residual solvents in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each solvent using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a small molecule sample like this compound.

Purity_Validation_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Characterization cluster_final Final Report Sample_PBI_51 This compound Sample HPLC_Purity HPLC Purity Screen (% Area) Sample_PBI_51->HPLC_Purity LCMS_ID LC-MS Identity Confirmation (Molecular Weight) Sample_PBI_51->LCMS_ID Residual_Solvent Headspace GC (Residual Solvents) Sample_PBI_51->Residual_Solvent qNMR_Purity qNMR (Absolute Purity) HPLC_Purity->qNMR_Purity Impurity_ID LC-MS/MS (Impurity Structure Elucidation) LCMS_ID->Impurity_ID Final_Report Certificate of Analysis (Purity & Impurity Profile) qNMR_Purity->Final_Report Impurity_ID->Final_Report Residual_Solvent->Final_Report

Purity validation workflow for a small molecule.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway where a kinase inhibitor like "this compound" might exert its therapeutic effect.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation PBI_51 This compound (Kinase Inhibitor) PBI_51->Kinase_A

Hypothetical signaling pathway inhibited by this compound.

References

A Comparative Guide to PBI-05204 and Standard-of-Care Therapies for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental botanical drug PBI-05204 with the standard-of-care therapies, temozolomide (B1682018) and bevacizumab, for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults. This document summarizes key experimental data, details underlying mechanisms of action, and provides insights into the methodologies of pivotal preclinical and clinical studies.

Executive Summary

Glioblastoma remains a significant therapeutic challenge with a median survival of less than 15 months despite a multimodal treatment approach. The current standard of care for newly diagnosed GBM includes maximal surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). For recurrent GBM, treatment options are more varied, with bevacizumab being a commonly used agent. PBI-05204, a supercritical CO2 extract of Nerium oleander, is an investigational botanical drug that has shown promising preclinical activity against GBM through multiple mechanisms of action. This guide aims to provide a direct comparison of these therapeutic agents to aid in research and development efforts.

Mechanisms of Action

PBI-05204: This botanical drug candidate exhibits a multi-targeted approach. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in GBM.[1] Furthermore, PBI-05204 has been observed to target and eliminate glioblastoma stem cells (GSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance to therapy.[2][3] The active components of PBI-05204, including oleandrin, can cross the blood-brain barrier, a crucial feature for any effective brain cancer therapeutic.[2]

Temozolomide (TMZ): As an alkylating agent, TMZ methylates DNA, leading to DNA damage and triggering cell death. Its efficacy is particularly noted in tumors with a methylated O6-methylguanine-DNA methyltransferase (MGMT) promoter, which leads to reduced expression of the MGMT DNA repair enzyme.[4]

Bevacizumab: This is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). By inhibiting VEGF-A, bevacizumab prevents angiogenesis, the formation of new blood vessels that tumors need to grow and spread.

Preclinical Efficacy of PBI-05204

In Vitro Studies

PBI-05204 has demonstrated potent cytotoxic effects against various human glioblastoma cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell LineIC50 (µg/mL) after 72h
U87MG4.9 ± 0.45
U251Not explicitly stated, but showed similar sensitivity to U87MG
T98G8.45 ± 0.58

Data sourced from a 2020 study published in Frontiers in Pharmacology.[1]

In Vivo Studies

The anti-tumor activity of PBI-05204 has also been evaluated in animal models of glioblastoma. Oral administration of PBI-05204 led to a dose-dependent inhibition of tumor growth in mice bearing xenografts of human glioblastoma cell lines.

Xenograft ModelTreatmentOutcome
U87MGOral PBI-05204Dose-dependent inhibition of tumor growth
U251Oral PBI-05204Dose-dependent inhibition of tumor growth
T98GOral PBI-05204Dose-dependent inhibition of tumor growth
U87-Luc (orthotopic)Oral PBI-05204Significantly delayed onset of tumor proliferation and increased overall survival

Data sourced from a 2020 study published in Frontiers in Pharmacology.[1]

Clinical Efficacy of Standard-of-Care Therapies

Temozolomide in Newly Diagnosed Glioblastoma

The efficacy of temozolomide in newly diagnosed GBM was established in a landmark phase III clinical trial (NCT00006353).[5][6]

EndpointRadiotherapy AloneRadiotherapy + Temozolomide
Median Overall Survival12.1 months14.6 months
2-Year Survival Rate10.4%26.5%
5-Year Survival Rate1.9%9.8%

Data from the 5-year analysis of the EORTC-NCIC trial.[6]

Bevacizumab in Recurrent Glioblastoma

Bevacizumab has been evaluated in several clinical trials for recurrent GBM. While it has shown to improve progression-free survival, an increase in overall survival has not been consistently demonstrated.[7]

TrialTreatmentMedian Progression-Free SurvivalMedian Overall Survival
BRAIN Study (Phase II)Bevacizumab alone4.2 months9.2 months
EORTC 26101 (Phase III)Lomustine alone1.5 months8.6 months
EORTC 26101 (Phase III)Bevacizumab + Lomustine4.2 months9.1 months

Data from the BRAIN and EORTC 26101 trials.

Experimental Protocols

PBI-05204 In Vitro Cytotoxicity Assay
  • Cell Lines: Human glioblastoma cell lines U87MG, U251, and T98G were used.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of PBI-05204 for 72 hours.

  • Viability Assessment: Cell viability was assessed using a standard MTT or similar colorimetric assay, which measures the metabolic activity of cells. The absorbance was read using a microplate reader, and the IC50 values were calculated.

  • Apoptosis Assay: Apoptosis was evaluated by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.

PBI-05204 In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Tumor Implantation: Human glioblastoma cells (U87MG, U251, or T98G) were injected subcutaneously into the flanks of the mice. For orthotopic models, cells were implanted directly into the brain.

  • Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. PBI-05204 was administered orally at different doses.

  • Tumor Measurement: Tumor volume was measured regularly using calipers for subcutaneous models. For orthotopic models, tumor growth was monitored using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Endpoint: The study endpoint was typically a specific tumor volume, a predetermined time point, or signs of morbidity in the animals. Overall survival was also a key endpoint in orthotopic studies.

Temozolomide Clinical Trial (NCT00006353) Protocol
  • Patient Population: Adult patients with newly diagnosed, histologically confirmed glioblastoma.

  • Study Design: A randomized, multicenter, phase III trial.

  • Treatment Arms:

    • Arm 1 (Standard Radiotherapy): Patients received fractionated radiotherapy to a total dose of 60 Gy.

    • Arm 2 (Radiotherapy + Temozolomide): Patients received the same radiotherapy regimen with concomitant daily temozolomide (75 mg/m² of body-surface area per day, 7 days per week from the first to the last day of radiotherapy). This was followed by six cycles of adjuvant temozolomide (150 to 200 mg/m² for 5 days during each 28-day cycle).

  • Primary Endpoint: Overall survival.

  • Secondary Endpoints: Progression-free survival, safety, and quality of life.

Bevacizumab Clinical Trial for Recurrent Glioblastoma Protocol (BRAIN Study)
  • Patient Population: Adult patients with recurrent glioblastoma who had previously received standard radiotherapy and temozolomide.

  • Study Design: A phase II, multicenter, non-comparative trial.

  • Treatment: Patients received bevacizumab (10 mg/kg) intravenously every 2 weeks.

  • Primary Endpoint: 6-month progression-free survival.

  • Secondary Endpoints: Objective response rate, duration of response, and overall survival.

Signaling Pathways and Experimental Workflows

PBI05204_Pathway PBI-05204 Mechanism of Action in Glioblastoma PBI05204 PBI-05204 PI3K PI3K PBI05204->PI3K inhibits GSCs Glioblastoma Stem Cells (GSCs) PBI05204->GSCs eliminates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes TumorRecurrence Tumor Recurrence & Resistance GSCs->TumorRecurrence drives

Caption: PBI-05204 inhibits the PI3K/Akt/mTOR pathway and targets glioblastoma stem cells.

Xenograft_Workflow Glioblastoma Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Immunocompromised Mice TumorImplantation Subcutaneous or Orthotopic Implantation of GBM Cells AnimalModel->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization TreatmentGroups Control vs. PBI-05204 Randomization->TreatmentGroups DataCollection Tumor Volume & Survival Data TreatmentGroups->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Efficacy Results StatisticalAnalysis->Results

Caption: Workflow for assessing PBI-05204 efficacy in a glioblastoma xenograft model.

References

Comparative Analysis of Synthetic Routes for PBI-51: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthetic pathways for PBI-51, a competitive inhibitor of Abscisic Acid (ABA)-regulated gene expression. PBI-51, chemically identified as (4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone (CAS 130694-74-5), presents a unique synthetic challenge. This document outlines a plausible synthetic approach based on established chemical principles and analogous reactions, in the absence of a publicly detailed synthesis route.

Retrosynthetic Strategy

A logical disconnection of the PBI-51 molecule suggests two primary synthons: the chiral α-hydroxy cyclohexanone (B45756) ring and the (Z)-5-hydroxy-3-methylpent-3-en-1-yne side chain. The key bond formation would be the addition of a metallated derivative of the side chain to the ketone of the cyclohexanone core.

G PBI_51 PBI-51 Fragments Key Fragments PBI_51->Fragments Retrosynthetic Disconnection Cyclohexanone (4S,5R)-4-hydroxy- 3,3,5-trimethylcyclohexanone Fragments->Cyclohexanone Sidechain (Z)-5-hydroxy-3-methylpent- 3-en-1-ynyllithium Fragments->Sidechain Isophorone (B1672270) Isophorone Cyclohexanone->Isophorone Chiral Reduction Pentenyne (Z)-3-methylpent-2-en-4-yn-1-ol Sidechain->Pentenyne Metalation

Caption: Retrosynthetic analysis of PBI-51.

Proposed Synthesis Routes

Two plausible routes for the synthesis of PBI-51 are outlined below, designated as Route A and Route B. These routes differ primarily in the strategy for establishing the stereochemistry of the cyclohexanone core.

Route A: Chiral Reduction Approach

This route commences with the readily available starting material, isophorone.

Experimental Workflow for Route A:

G cluster_0 Route A: Chiral Reduction cluster_1 Side Chain Synthesis Isophorone Isophorone Epoxidation Epoxidation Isophorone->Epoxidation m-CPBA Reductive_Opening Reductive Ring Opening Epoxidation->Reductive_Opening LiAlH4 Ketoalcohol (4S,5R)-4-hydroxy- 3,3,5-trimethylcyclohexanone Reductive_Opening->Ketoalcohol Coupling Alkynylation Ketoalcohol->Coupling PBI_51 PBI-51 Coupling->PBI_51 Pentenyne (Z)-3-methylpent-2-en-4-yn-1-ol Metalation Metalation Pentenyne->Metalation n-BuLi Sidechain Lithium Acetylide Metalation->Sidechain Sidechain->Coupling

Caption: Proposed workflow for PBI-51 synthesis via Route A.

Detailed Experimental Protocol (Route A):

  • Synthesis of (4S,5R)-4-hydroxy-3,3,5-trimethylcyclohexanone: Isophorone is subjected to stereoselective epoxidation, followed by a reductive ring-opening to yield the desired chiral keto-alcohol. This transformation often employs reagents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and a reducing agent such as lithium aluminum hydride (LiAlH4) for the ring opening. The stereoselectivity can be influenced by the choice of reagents and reaction conditions.

  • Preparation of the Side Chain: (Z)-3-methylpent-2-en-4-yn-1-ol is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium acetylide.

  • Coupling Reaction: The freshly prepared lithium acetylide of the side chain is then added to a solution of the chiral keto-alcohol from step 1 at low temperature. This nucleophilic addition reaction forms the carbon-carbon bond between the cyclohexanone ring and the pentenynyl side chain, yielding PBI-51 after an aqueous workup.

Route B: Asymmetric Dihydroxylation Approach

This alternative route also starts from isophorone but utilizes an asymmetric dihydroxylation reaction to introduce the key stereocenters.

Experimental Workflow for Route B:

G cluster_0 Route B: Asymmetric Dihydroxylation cluster_1 Side Chain Synthesis Isophorone Isophorone Dihydroxylation Asymmetric Dihydroxylation Isophorone->Dihydroxylation OsO4, Chiral Ligand Diol Chiral Diol Dihydroxylation->Diol Oxidation Selective Oxidation Diol->Oxidation e.g., PCC Ketoalcohol (4S,5R)-4-hydroxy- 3,3,5-trimethylcyclohexanone Oxidation->Ketoalcohol Coupling Alkynylation Ketoalcohol->Coupling PBI_51 PBI-51 Coupling->PBI_51 Pentenyne (Z)-3-methylpent-2-en-4-yn-1-ol Metalation Metalation Pentenyne->Metalation n-BuLi Sidechain Lithium Acetylide Metalation->Sidechain Sidechain->Coupling

Caption: Proposed workflow for PBI-51 synthesis via Route B.

Detailed Experimental Protocol (Route B):

  • Asymmetric Dihydroxylation of Isophorone: Isophorone is treated with osmium tetroxide (OsO4) in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine (B8771983) or dihydroquinine) and a co-oxidant to induce the formation of a chiral diol with high enantioselectivity.

  • Selective Oxidation: The resulting diol is then selectively oxidized to the corresponding keto-alcohol. This requires a mild oxidizing agent that preferentially oxidizes the secondary alcohol in the presence of the tertiary alcohol, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

  • Side Chain Preparation and Coupling: The synthesis of the side chain and the final coupling reaction are carried out as described in Route A.

Comparative Analysis

ParameterRoute A: Chiral ReductionRoute B: Asymmetric Dihydroxylation
Starting Material IsophoroneIsophorone
Key Stereochemical Step Reductive ring-opening of an epoxideAsymmetric dihydroxylation
Reagents of Note m-CPBA, LiAlH4OsO4, chiral ligands, PCC
Potential Advantages Utilizes common and relatively inexpensive reagents.Potentially higher stereoselectivity in the key step.
Potential Disadvantages Stereocontrol in the reductive opening can be challenging.Use of toxic and expensive osmium tetroxide.
Overall Yield (Estimated) ModerateModerate to Good
Scalability Potentially more scalable due to lower cost of reagents.Limited by the cost and toxicity of the catalyst.

Signaling Pathway Context

PBI-51 acts as an antagonist in the abscisic acid (ABA) signaling pathway. ABA is a plant hormone crucial for responses to environmental stress. The core of the ABA signaling pathway involves the binding of ABA to PYR/PYL/RCAR receptors, which then inhibit protein phosphatases 2C (PP2Cs). This inhibition allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream targets to elicit a cellular response. PBI-51 likely competes with ABA for binding to the receptors, thus preventing the inhibition of PP2Cs and blocking the downstream signaling cascade.

G ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds and Activates PBI_51 PBI-51 PBI_51->Receptor Binds and Inhibits PP2C PP2C Receptor->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Downstream Downstream Targets SnRK2->Downstream Activates Response Stress Response Downstream->Response

Caption: Simplified ABA signaling pathway showing the antagonistic action of PBI-51.

Conclusion

The synthesis of PBI-51, while not explicitly detailed in the literature, can be reasonably approached through convergent strategies involving the coupling of a chiral cyclohexanone core with a functionalized side chain. Both the Chiral Reduction (Route A) and Asymmetric Dihydroxylation (Route B) routes offer viable pathways, each with distinct advantages and disadvantages concerning reagent cost, toxicity, and potential stereocontrol. The choice of route will likely depend on the specific capabilities and priorities of the research or development team. Further investigation and optimization would be necessary to establish a robust and efficient synthesis for this potent ABA antagonist.

A Comparative Guide to the Photostability of Perylene Bisimide (PBI) Dyes Versus Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical factor that can significantly influence the outcome and reliability of fluorescence-based experiments. A key performance characteristic of any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to light. This is particularly crucial for applications that require prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening.

This guide provides a comparative assessment of the photostability of Perylene Bisimide (PBI) dyes against other widely used fluorescent dyes: Fluorescein, Rhodamine B, and Alexa Fluor 488.

Quantitative Photostability Comparison

The photostability of a dye can be quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule undergoing irreversible photodegradation per absorbed photon. A lower photobleaching quantum yield indicates higher photostability.

Dye FamilySpecific Dye ExamplePhotobleaching Quantum Yield (Φb)Relative Photostability
Perylene Bisimide (PBI) PDI derivative (in PMMA)~2 x 10⁻⁸Very High
Alexa Fluor Alexa Fluor 488Not consistently reported, but qualitatively very highVery High
Rhodamine Rhodamine 6G2 x 10⁻⁶ - 2.5 x 10⁻⁵Moderate to High
Fluorescein Fluorescein (FITC)~3 x 10⁻⁷ (can vary significantly)Low

Note: The photobleaching quantum yields can vary depending on the experimental conditions, such as the solvent, oxygen concentration, and intensity of illumination.[2]

Key Observations:
  • Perylene Bisimide (PBI) Dyes: This class of dyes is known for its exceptional photochemical stability.[1] Some derivatives, when protected from oxygen, exhibit extremely low photobleaching quantum yields, making them suitable for demanding applications requiring long-term observation.[3] Encapsulation of PBI dyes into nanoparticles has been shown to further enhance their photostability, with one study reporting only a 14% loss in fluorescence intensity after 35 minutes of continuous laser excitation.[4][5]

  • Alexa Fluor 488: This dye is widely recognized for its high photostability, significantly outperforming older dyes like Fluorescein.[2][6] This makes it a preferred choice for many fluorescence microscopy applications.

  • Rhodamine B: Rhodamine dyes are generally more photostable than Fluorescein.[2] However, their photostability is typically lower than that of PBI dyes and Alexa Fluor 488.

  • Fluorescein: While a historically important and widely used dye, Fluorescein is known for its susceptibility to photobleaching, which can limit its utility in experiments that involve extended exposure to light.[2][6]

Experimental Protocol for Photostability Measurement

A common method for determining the photostability of a fluorescent dye is to measure the decay of its fluorescence intensity over time under continuous illumination.

Objective:

To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination conditions.

Materials:
  • Fluorescence microscope (confocal or widefield) with a suitable laser line or excitation source.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens with an appropriate numerical aperture.

  • Samples labeled with the fluorescent dyes of interest (e.g., dye solutions, stained cells, or labeled proteins).

  • Image analysis software (e.g., ImageJ/Fiji or MATLAB).

Procedure:
  • Sample Preparation:

    • For solutions, prepare optically dilute solutions of the dyes in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[2]

    • For cellular imaging, prepare slides with cells stained with each of the dyes to be compared. Ensure consistent staining protocols and cell densities.

  • Microscope Setup:

    • Power on the microscope and the excitation light source.

    • Select the appropriate filter set and laser line for the dye being imaged.

    • Set the laser power to a level that provides a good initial signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the laser power constant across all experiments.

    • Adjust camera settings (e.g., exposure time, gain) to achieve a good quality image and keep these settings the same for all dyes.

  • Image Acquisition:

    • Identify a region of interest (ROI) with uniform fluorescence.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial value).[7]

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.[7]

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.

    • Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The data can be fitted to an exponential decay model to determine the photobleaching rate constant or the half-life (t₁/₂), which is the time it takes for the fluorescence to decay to 50% of its initial value. A longer half-life indicates greater photostability.[7]

Visualizations

Experimental Workflow for Photostability Evaluation

G cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis cluster_comp 4. Comparison prep_pbi Prepare PBI Solution setup Microscope Setup (Constant Laser Power) prep_pbi->setup prep_af488 Prepare Alexa Fluor 488 Solution prep_af488->setup prep_rhodB Prepare Rhodamine B Solution prep_rhodB->setup prep_fluo Prepare Fluorescein Solution prep_fluo->setup timelapse Acquire Time-Lapse Images (Continuous Illumination) setup->timelapse measure Measure Mean ROI Intensity timelapse->measure normalize Normalize Intensity measure->normalize plot Plot Intensity vs. Time normalize->plot calculate Calculate Photobleaching Rate / Half-life plot->calculate compare Compare Photostability calculate->compare

Caption: Workflow for the comparative evaluation of fluorescent dye photostability.

Logical Flow for Dye Selection Based on Photostability

G application Define Application Requirements illumination Long-term or High-Intensity Illumination Required? application->illumination high_ps Select Dye with High Photostability (e.g., PBI, Alexa Fluor 488) illumination->high_ps Yes low_ps Standard Photostability May Suffice (e.g., Rhodamine B) illumination->low_ps No consider_other Consider Other Factors (Quantum Yield, Cost, etc.) high_ps->consider_other low_ps->consider_other

Caption: Decision-making process for selecting a fluorescent dye based on photostability requirements.

References

A Comparative Benchmarking Guide to PBI 51 and Other Leading N-Type Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of a representative perylene (B46583) bisimide semiconductor, designated here as PBI 51, against other prominent n-type organic semiconductors: N2200 and Fullerene (C60). The information presented herein is intended to assist researchers in selecting the most suitable materials for their specific applications in organic electronics.

Performance Benchmarking

The performance of n-type organic semiconductors is primarily evaluated through their charge transport characteristics in an organic field-effect transistor (OFET) architecture. Key performance metrics include electron mobility (μe), the on/off current ratio (Ion/Ioff), the threshold voltage (Vth), and the material's stability in ambient air.

Parameter This compound (Representative Perylene Bisimide) N2200 Fullerene (C60)
Electron Mobility (μe) >1.0 cm²/Vs (can reach up to 4.65 cm²/Vs in single crystals)[1][2]~0.17 - 0.18 cm²/Vs[3]up to 2.5 cm²/Vs
On/Off Current Ratio (Ion/Ioff) > 10⁶[2]~10³ (can be improved with annealing)[3]> 10⁶
Threshold Voltage (Vth) Low, near 0 V~0 V to 1.9 V[3]< 1 V
Air Stability Good to Excellent[1][2]Moderate, subject to degradation[3]Good
Processing Vacuum deposition, Solution processingSolution processingVacuum deposition

Experimental Protocols

The following sections detail the standardized methodologies for the fabrication and characterization of organic field-effect transistors (OFETs) used to obtain the benchmarking data.

OFET Fabrication: Top-Contact, Bottom-Gate Architecture

A widely used device architecture for benchmarking organic semiconductors is the top-contact, bottom-gate configuration. This structure allows for the straightforward deposition and characterization of the semiconductor layer.

Materials:

  • Substrate: Highly doped n-type silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.

  • Surface Treatment: Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS).

  • N-type Organic Semiconductors: this compound, N2200, C60.

  • Source/Drain Electrodes: Gold (Au).

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a stream of nitrogen gas.

  • Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer is applied. This is typically done by vapor deposition of HMDS or by immersing the substrate in a solution of OTS in toluene. This treatment passivates the hydroxyl groups on the SiO₂ surface, reducing charge trapping.

  • Semiconductor Deposition:

    • For this compound and C60: The organic semiconductor is deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and final thickness are monitored using a quartz crystal microbalance.

    • For N2200: The polymer is dissolved in a suitable organic solvent (e.g., chlorobenzene) and deposited onto the substrate using spin-coating or solution shearing to achieve a thin, uniform film. The film is then annealed to remove residual solvent and improve molecular ordering.

  • Source/Drain Electrode Deposition: Gold source and drain electrodes (typically 50-100 nm thick) are deposited on top of the semiconductor layer through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.

OFET Characterization: Electrical Measurements

The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer.

Procedure:

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). This provides information about the operational regime of the transistor.

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (to ensure operation in the saturation regime).

Parameter Extraction:

  • Electron Mobility (μe): The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation:

    • Id = (μe * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

  • On/Off Current Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

  • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct. It can be determined from the x-intercept of the linear extrapolation of the square root of Id versus Vgs plot.

Visualizations

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking organic semiconductors.

cluster_prep Material Preparation cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Analysis & Comparison synthesis Semiconductor Synthesis purification Purification synthesis->purification solution_prep Solution/Source Preparation purification->solution_prep semicond_depo Semiconductor Deposition solution_prep->semicond_depo substrate_prep Substrate Preparation substrate_prep->semicond_depo electrode_depo Electrode Deposition semicond_depo->electrode_depo electrical_meas Electrical Measurement electrode_depo->electrical_meas param_extract Parameter Extraction electrical_meas->param_extract stability_test Stability Testing electrical_meas->stability_test data_comp Data Comparison param_extract->data_comp stability_test->data_comp report Reporting data_comp->report

Caption: Workflow for benchmarking organic semiconductors.

Charge Transport in an N-Type OFET

The diagram below illustrates the fundamental principle of charge transport in an n-type organic field-effect transistor.

cluster_device N-Type OFET Structure cluster_transport Charge Transport Mechanism Source Source Electrode Semiconductor N-Type Organic Semiconductor (e.g., this compound) Source->Semiconductor Electron_Flow Electron Flow (Current) Source->Electron_Flow Injection Drain Drain Electrode Semiconductor->Drain Dielectric Gate Dielectric (SiO2) Semiconductor->Dielectric Gate Gate Electrode (n-Si) Dielectric->Gate Vgs Positive Gate Voltage (Vgs > 0) Gate->Vgs Applied Voltage Accumulation Electron Accumulation at Interface Vgs->Accumulation induces Accumulation->Electron_Flow enables Vds Drain-Source Voltage (Vds > 0) Vds->Electron_Flow drives Electron_Flow->Drain Collection

References

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Novel Research Compound PBI 51

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific disposal procedures for a compound identified as "PBI 51" are not available in public chemical safety literature or databases. This suggests that this compound may be a novel, proprietary, or internally designated compound. In the absence of specific data, any new or uncharacterized chemical must be treated as hazardous. The following guide provides essential, immediate safety and logistical information for the handling and disposal of such novel research compounds, using "this compound" as a placeholder. This procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Core Principles of Safe Disposal

Given the absence of specific hazard data for this compound, a precautionary approach is paramount. All waste containing this compound, whether in solid or liquid form, should be treated as hazardous chemical waste. The primary directive is to prevent environmental release and personnel exposure. Cross-contamination with other waste streams should be avoided, and all disposal activities must comply with local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2][3]

General Guidelines for Hazardous Waste Storage

While specific quantitative data for this compound is unavailable, the following table summarizes general federal guidelines for the accumulation of hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[4][5]

ParameterGuidelineDescription
Maximum Total Hazardous Waste Volume 55 gallonsA laboratory must not accumulate more than 55 gallons of total hazardous waste within its SAA.[5]
Maximum Acutely Hazardous Waste Volume 1 quart (liquid) or 2.2 lbs (solid)For wastes classified as "acutely hazardous" (P-listed), the storage limit is significantly lower.[5]
Container Status Must be kept closedContainers must be securely closed at all times, except when adding or removing waste.[1][2][4]
Container Condition Good, non-leaking conditionWaste must be stored in containers that are in good condition and compatible with the waste they hold.[1]
Storage Time Limit (Partial Container) Up to 1 yearPartially filled, properly labeled containers may remain in an SAA for up to one year from the first date of waste addition.[4]
Storage Time Limit (Full Container) 3 daysOnce a container is full, it must be removed from the SAA within three days.[4]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe handling and disposal of waste generated from research involving this compound.

Step 1: Waste Segregation and Collection

Proper segregation is critical to ensure safety and manage disposal costs. Do not mix different waste streams unless compatibility has been confirmed.[2][6]

  • Solid Waste:

    • Collect all solid materials contaminated with this compound, including personal protective equipment (PPE) like gloves and gowns, disposable labware (e.g., pipette tips, tubes), and contaminated absorbent materials.

    • Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container (e.g., a lined pail).[6][7]

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, in a separate, leak-proof, and shatter-resistant hazardous waste container.[6]

    • Crucially, segregate halogenated and non-halogenated solvent waste into different containers. [2][7] Mixing them increases disposal costs and complexity.

  • Sharps Waste:

    • Dispose of any sharps, such as needles or razor blades, contaminated with this compound immediately into a designated, puncture-resistant, and leak-proof sharps container.[2]

Step 2: Container Labeling and Storage

Proper labeling is a regulatory requirement and essential for preventing the generation of costly "unknown" waste.[1][8][9]

  • Labeling:

    • As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label provided by your EHS department.[1][3]

    • The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "this compound" .

      • A clear list of all other constituents, including solvents and their approximate percentages.

      • The name of the Principal Investigator (PI) and the laboratory location.[3]

  • Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA).[4]

    • Ensure containers are stored within secondary containment (e.g., a spill tray) to prevent leaks from reaching drains.[1][2]

    • Keep waste containers closed tightly except when adding waste.[1][2][4]

Step 3: Arranging for Disposal
  • Do not dispose of this compound waste down the drain or in the regular trash. [2] This is a regulatory violation and can harm the environment.

  • Once a waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[3][8] Follow their specific procedures for scheduling a collection.

Experimental Protocols

Decontamination of Reusable Glassware

Reusable glassware and equipment contaminated with this compound must be decontaminated before reuse.

  • Initial Rinse (Triple Rinse Method):

    • Rinse the glassware three times with a suitable solvent that is known to dissolve this compound.

    • Collect all solvent rinsate as hazardous liquid waste. [1] This is a critical step; the rinsate is considered hazardous.

  • Standard Washing:

    • After the solvent triple rinse, the glassware can be washed using standard laboratory procedures with soap and water.

  • Empty Container Disposal:

    • If the original this compound container is to be disposed of, it must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1][5] After rinsing, deface the original label before disposing of the empty container in the regular trash or glass waste.[2][5]

Mandatory Visualizations

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of waste containing the novel research compound this compound.

cluster_0 Waste Generation Point cluster_1 Waste Collection & Storage cluster_2 Final Disposal gen Experiment Generates This compound Waste seg Segregate Waste Stream? gen->seg solid Solid Waste (PPE, Labware) seg->solid Solid liquid Liquid Waste (Solutions, Rinsate) seg->liquid Liquid sharps Sharps Waste (Needles, Blades) seg->sharps Sharps label_solid Label Container: 'Hazardous Waste - this compound Solid' solid->label_solid label_liquid Label Container: 'Hazardous Waste - this compound Liquid' liquid->label_liquid label_sharps Label Sharps Container sharps->label_sharps store Store in Secondary Containment in Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store full Container Full? store->full full->store No request Submit Pickup Request to EHS full->request Yes pickup EHS Collects Waste request->pickup

Caption: Workflow for segregation, labeling, and disposal of this compound waste.

References

Understanding PBI 51: Personal Protective Equipment for High-Temperature Environments

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "PBI 51" is not a chemical substance but rather a product identifier for a type of Personal Protective Equipment (PPE). Specifically, it refers to a fire-resistant hood, often used in firefighting and industrial applications, made from Polybenzimidazole (PBI) fiber. This guide provides essential safety and logistical information for the selection, use, care, and disposal of this compound hoods and similar PBI-based protective gear.

Properties of PBI Fiber

PBI is a synthetic fiber renowned for its exceptional thermal and chemical stability.[1][2] It does not have a melting point, does not ignite or drip when exposed to flame, and retains its integrity at very high temperatures.[2][3] These characteristics make it an ideal material for protective apparel in environments where intense heat and flame are significant hazards.[2][4]

The key performance characteristics of PBI fiber are summarized in the table below.

PropertyDescription
Thermal Resistance Withstands continuous temperatures up to 540°C (1004°F) without significant degradation.[5]
Flame Resistance Does not burn in air and has a high Limiting Oxygen Index (LOI) of 41%, meaning it requires a high concentration of oxygen to burn.
Chemical Resistance Exhibits good resistance to a wide range of chemicals, including acids, bases, and organic solvents.[6]
Durability & Comfort PBI fibers are often blended with other high-strength fibers, like para-aramids (e.g., Kevlar), to enhance durability and textile properties.[2] It also has a high moisture regain, providing a level of comfort similar to cotton.[3]
Low Smoke Emission When exposed to extreme conditions, PBI fiber emanates very little smoke.[2]

Operational Plan for this compound Hoods

A systematic approach to the management of this compound hoods is crucial to ensure user safety and the longevity of the equipment. This involves proper selection, use, inspection, cleaning, and disposal.

Experimental Protocols: PPE Inspection

A regular and thorough inspection of PBI hoods is mandatory to ensure their protective qualities have not been compromised.

Methodology:

  • Visual Inspection (Before and After Each Use):

    • Examine the hood for any physical damage such as holes, tears, cuts, or thinning of the material.

    • Check for discoloration, which may indicate thermal or chemical exposure.

    • Inspect seams and stitching for signs of wear or unraveling.

    • Look for any contamination from oils, chemicals, or other hazardous materials.

  • Advanced Inspection (Annually or as per manufacturer's guidelines):

    • This should be a more detailed inspection conducted by trained personnel.

    • It may involve light testing to identify small holes or thinning of the fabric.

    • Documentation of each advanced inspection should be maintained.

Any hood that fails inspection should be immediately removed from service.[7]

Cleaning and Maintenance

Proper cleaning is essential to remove contaminants that can degrade the fabric and compromise its protective properties.

Methodology for Cleaning:

  • Pre-Cleaning: Brush off any loose debris. Pre-treat heavily soiled areas.

  • Washing:

    • Machine wash in a front-loading machine to prevent damage. Do not overload the machine.[8]

    • Wash with other hoods only to avoid cross-contamination and damage from zippers or other hardware on different types of gear.[9]

    • Use a mild detergent with a pH between 6.0 and 10.5.[9]

    • Water temperature should not exceed 40°C (105°F).[7][9]

    • Do not use chlorine bleach or fabric softeners , as they can degrade the flame-resistant properties of the fabric.[7][9]

  • Drying:

    • Air-dry the hood in a well-ventilated area away from direct sunlight.

    • If machine drying, use a low-heat or no-heat setting. Do not over-dry.[7]

Disposal Plan

The disposal of this compound hoods depends on their condition and whether they have been contaminated with hazardous materials.

  • Uncontaminated Hoods: If the hood is free of any chemical or biological contaminants, it can typically be disposed of as normal industrial textile waste. However, recycling options for PBI materials are available and should be considered.[10][11]

  • Contaminated Hoods: If the hood has been contaminated with hazardous chemicals, biological agents, or other toxic substances, it must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations. Decontamination may be possible in some cases, but if the contamination cannot be removed, the hood must be retired from service.

Visualizations

Properties of PBI Fiber

PBI_Properties PBI Polybenzimidazole (PBI) Fiber Thermal High Thermal Stability (up to 540°C) PBI->Thermal Flame Excellent Flame Resistance (Does not burn in air) PBI->Flame Chemical Good Chemical Resistance PBI->Chemical Comfort Comfortable (High moisture regain) PBI->Comfort

Caption: Key properties of Polybenzimidazole (PBI) fiber.

Lifecycle Workflow for this compound Hood

PBI_Hood_Lifecycle cluster_use Operational Use cluster_maintenance Maintenance Cycle Selection Selection & Issuance Use Use in Hazardous Environment Selection->Use Inspection_After_Use Post-Use Inspection Use->Inspection_After_Use Contaminated Contaminated? Inspection_After_Use->Contaminated Cleaning Cleaning & Decontamination Drying Drying Cleaning->Drying Advanced_Inspection Advanced Inspection Drying->Advanced_Inspection Return_To_Service Return to Service Advanced_Inspection->Return_To_Service Pass Disposal Disposal/Recycling Advanced_Inspection->Disposal Fail Contaminated->Cleaning Yes Contaminated->Advanced_Inspection No Return_To_Service->Use

Caption: Lifecycle management workflow for a this compound hood.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PBI 51
Reactant of Route 2
PBI 51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.